Product packaging for DSPE-PEG5-azide(Cat. No.:CAS No. 2112737-73-0)

DSPE-PEG5-azide

Cat. No.: B8106397
CAS No.: 2112737-73-0
M. Wt: 1065.4 g/mol
InChI Key: GMYJRHJQIGPSEN-NLXJDERGSA-N
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Description

DSPE-PEG5-azide is a useful research compound. Its molecular formula is C54H105N4O14P and its molecular weight is 1065.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H105N4O14P B8106397 DSPE-PEG5-azide CAS No. 2112737-73-0

Properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H105N4O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(60)69-49-51(72-54(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-71-73(62,63)70-40-36-56-52(59)35-38-64-41-43-66-45-47-68-48-46-67-44-42-65-39-37-57-58-55/h51H,3-50H2,1-2H3,(H,56,59)(H,62,63)/t51-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYJRHJQIGPSEN-NLXJDERGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105N4O14P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100795
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112737-73-0
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DSPE-PEG5-azide is a heterobifunctional, amphiphilic polymer-lipid conjugate integral to the fields of drug delivery, nanomedicine, and bioconjugation. Its unique tripartite structure, consisting of a hydrophobic lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of advanced, long-circulating, and targetable nanocarrier systems. This guide provides a detailed examination of the molecular architecture of this compound, elucidates the functional role of each component, and describes its application in formulating functionalized nanoparticles through bio-orthogonal "click chemistry."

Core Molecular Structure and Components

This compound is a linear molecule comprised of three distinct chemical moieties covalently bonded:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as the hydrophobic anchor.

  • PEG5 (Pentaethylene Glycol): A short, hydrophilic polymer chain that acts as a flexible spacer.

  • Azide (-N₃): A terminal functional group that serves as a reactive handle for bioconjugation.

This amphiphilic nature, with a hydrophobic DSPE core and a hydrophilic PEG shell, allows it to spontaneously self-assemble in aqueous media and integrate into lipid-based nanostructures like liposomes and micelles.[1][2][3]

The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine

The DSPE component is a saturated phospholipid, which forms the hydrophobic tail of the molecule.[4] Its structure consists of:

  • A glycerol backbone .

  • Two stearic acid chains ester-linked to the sn-1 and sn-2 positions of the glycerol. Stearic acid is an 18-carbon saturated fatty acid, providing a highly hydrophobic and stable character.

  • A phosphoethanolamine headgroup attached to the sn-3 position. This polar headgroup is where the PEG linker is attached.[5]

The primary function of the DSPE moiety is to securely anchor the entire conjugate into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles, a critical feature for preventing premature dissociation of the PEG chains from the carrier surface.

The PEG5 Linker: A Hydrophilic Spacer

The PEG5 component is a monodisperse polyethylene glycol chain composed of five repeating ethylene oxide units. The chemical structure is represented as -(CH₂CH₂O)₅-.

Key functions of the PEG linker in this conjugate include:

  • Hydrophilicity: It imparts water solubility to the molecule and the nanocarrier it is attached to.

  • Biocompatibility: PEG is well-known for being non-toxic and having low immunogenicity.

  • Steric Stabilization: The flexible PEG chains form a hydrated layer on the surface of nanoparticles. This "stealth" layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the reticuloendothelial system (RES). This leads to significantly prolonged circulation times for the drug carrier.

The Azide Functional Group (-N₃)

The terminus of the PEG chain is functionalized with an azide group (-N₃). An azide is a functional group characterized by a linear arrangement of three nitrogen atoms. This group is highly stable under most biological conditions but serves as a highly specific reactive handle for bio-orthogonal ligation reactions.

The azide group is primarily used in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group readily participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with a terminal alkyne to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained alkyne (e.g., DBCO, BCN), which is advantageous for in-vivo applications where copper's toxicity is a concern.

This reactive capability allows researchers to covalently attach a wide array of molecules—such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or additional drugs—to the surface of the nanocarrier.

Quantitative Data Summary

The key quantitative and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Chemical Formula C₅₄H₁₀₅N₄O₁₄P
Molecular Weight 1065.42 g/mol
CAS Number 2112737-73-0
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane
PEG Chain Length 5 ethylene oxide units
Lipid Anchor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
Functional Group Azide (-N₃)

Experimental Protocols and Applications

This compound is not an end-product but a critical building block. The methodologies below describe its primary applications.

Protocol for Liposome Functionalization
  • Preparation: this compound is co-dissolved with structural lipids (e.g., DSPC, cholesterol) in an organic solvent such as chloroform or ethanol. The molar ratio of this compound is typically between 1-10% of the total lipid content.

  • Film Formation: The organic solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process is followed by sonication or extrusion to form unilamellar liposomes of a desired size.

  • Result: The DSPE moiety integrates into the lipid bilayer, exposing the azide-terminated PEG chains on the liposome surface, ready for conjugation.

Protocol for Surface Conjugation via CuAAC Click Chemistry
  • Reactant Preparation: The azide-functionalized liposomes are dispersed in a reaction buffer. The alkyne-containing molecule (e.g., a targeting peptide) is dissolved separately.

  • Catalyst Preparation: A stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA) is prepared.

  • Reaction: The alkyne-molecule and the copper catalyst system are added to the liposome dispersion. The reaction is allowed to proceed at room temperature for several hours.

  • Purification: The resulting conjugated liposomes are purified from excess reactants and catalyst by methods such as dialysis or size exclusion chromatography.

  • Result: The target molecule is now covalently and stably attached to the liposome surface via a triazole linkage.

Visualization of Molecular Architecture

The following diagram illustrates the logical and structural relationship between the core components of the this compound molecule.

DSPE_PEG5_Azide_Structure cluster_hydrophobic Hydrophobic Anchor cluster_hydrophilic Hydrophilic Spacer & Functional Group cluster_function DSPE DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) PEG5 PEG5 Linker -(CH₂CH₂O)₅- DSPE->PEG5 Covalent Bond (Amide Linkage) F_Anchor Lipid Bilayer Integration DSPE->F_Anchor Azide Azide Group -N₃ PEG5->Azide Terminal Functionalization F_Spacer Steric Shielding (Stealth) PEG5->F_Spacer F_Reactive Click Chemistry Conjugation Azide->F_Reactive

Caption: Modular structure of this compound and the function of each component.

Conclusion

The structure of this compound is meticulously designed to bridge lipid-based nanotechnology with advanced bioconjugation strategies. Its DSPE anchor ensures stable integration into nanocarriers, while the PEG5 linker provides essential biocompatibility and stealth properties that prolong systemic circulation. Critically, the terminal azide group offers a robust and highly specific chemical handle for surface functionalization via click chemistry, enabling the development of precisely targeted and multifunctional therapeutic and diagnostic agents. This combination of features makes this compound an indispensable tool for researchers in the ongoing development of next-generation nanomedicines.

References

The Amphiphilic Maestro: A Technical Guide to DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the amphiphilic nature of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). This heterobifunctional lipid-PEG conjugate has emerged as a critical component in the rational design of advanced drug delivery systems and bioconjugation strategies. Its unique molecular architecture, comprising a hydrophobic lipid anchor and a hydrophilic polymer chain capped with a reactive azide group, dictates its self-assembly in aqueous environments and its utility in creating functionalized nanocarriers.

The Dual Personality: Understanding Amphiphilicity

This compound's amphiphilic character is the cornerstone of its functionality. The molecule is composed of two distinct regions with opposing affinities for water:

  • The Hydrophobic Tail: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety constitutes the lipid anchor. The two long, saturated stearoyl acyl chains (C18) are intensely hydrophobic, driving them to minimize contact with water. In an aqueous medium, these lipid tails spontaneously associate with each other, forming the core of self-assembled structures.[1][2]

  • The Hydrophilic Head: The polyethylene glycol (PEG) chain, in this case with 5 repeating units, is highly hydrophilic. This "PEGylated" portion of the molecule readily interacts with water, forming a hydrated shell around the hydrophobic core. This PEG corona provides a "stealth" characteristic to nanoparticles, sterically hindering their recognition by the reticuloendothelial system and prolonging their circulation time in the bloodstream.[1][3]

This dual nature is what drives the spontaneous self-assembly of this compound into micelles or its incorporation into lipid bilayers of liposomes when in an aqueous environment.[4]

Quantitative Physicochemical Properties

The amphiphilic behavior of DSPE-PEG derivatives can be quantified by several key parameters. While specific data for the PEG5 variant is limited, the following table summarizes typical values for closely related DSPE-PEG compounds, providing a valuable reference for formulation development.

PropertyValueSignificance
Critical Micelle Concentration (CMC) Micromolar range (e.g., ~10-25 µM for DSPE-PEG2000 in water)Indicates the concentration at which the molecules begin to self-assemble into micelles. A low CMC is indicative of high stability of the micelles upon dilution in the bloodstream. The CMC is influenced by the length of the PEG chain, with longer chains generally leading to a higher CMC.
Aggregation Number (Nagg) Varies with conditions (e.g., ~90 for DSPE-PEG2000 in saline)Represents the number of individual DSPE-PEG molecules that aggregate to form a single micelle. This number is influenced by factors such as solvent and lipid concentration.
Hydrodynamic Diameter of Micelles Typically in the range of 10-20 nmThe size of the self-assembled micelles, which is a critical parameter for their in vivo fate and biodistribution.
Zeta Potential of Micelles Negative (e.g., -28 to -38 mV for DSPE-PEG2000)The surface charge of the micelles, which influences their colloidal stability and interaction with biological membranes.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of amphiphilic molecules like this compound using a hydrophobic fluorescent probe, such as pyrene.

Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a significant change in its fluorescence intensity and a shift in the ratio of certain emission peaks (I1/I3).

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in chloroform.

    • Prepare a stock solution of pyrene in chloroform.

  • Sample Preparation:

    • In a series of glass vials, add a fixed amount of the pyrene stock solution.

    • Add varying amounts of the this compound stock solution to create a range of concentrations that are expected to span the CMC.

    • Evaporate the chloroform from each vial under a gentle stream of nitrogen to form a thin lipid-probe film.

    • Place the vials under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the films with a fixed volume of PBS (pH 7.4) to achieve the desired final concentrations of this compound.

    • Vortex the vials and allow them to equilibrate at room temperature overnight in the dark.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 335 nm.

    • Measure the emission spectra from 350 nm to 500 nm for each sample.

    • Record the fluorescence intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands of the pyrene emission spectrum.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.

Mandatory Visualizations

G Amphiphilic Nature of this compound cluster_molecule This compound Monomer cluster_assembly Self-Assembly in Aqueous Environment DSPE DSPE (Lipid Anchor) Hydrophobic Tail PEG PEG5 Hydrophilic Chain Micelle Micelle DSPE:head->Micelle Hydrophobic Interactions Liposome Liposome DSPE:head->Liposome Integration into Bilayer Azide Azide (N3) Reactive Group PEG:head->Micelle Hydration Shell Formation

Caption: Molecular structure and self-assembly of this compound.

G Workflow for Targeted Liposome Formulation start Start: Liposome Components lipids Primary Lipids (e.g., DSPC, Cholesterol) start->lipids dspe_peg This compound start->dspe_peg drug Hydrophobic Drug start->drug hydration Thin Film Hydration lipids->hydration dspe_peg->hydration drug->hydration liposome_formation Formation of Drug-Loaded Liposomes hydration->liposome_formation click_chemistry Click Chemistry Reaction (e.g., with DBCO-Ligand) liposome_formation->click_chemistry functionalized_liposome Targeted, Drug-Loaded Liposome click_chemistry->functionalized_liposome end End: Therapeutic Application functionalized_liposome->end

Caption: Experimental workflow for creating targeted liposomes.

G Copper-Free Click Chemistry (SPAAC) cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition cluster_product Product liposome Liposome with This compound reaction [3+2] Cycloaddition liposome->reaction ligand Targeting Ligand with DBCO ligand->reaction functionalized_liposome Targeted Liposome reaction->functionalized_liposome Stable Triazole Linkage

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

The Pivotal Role of the PEG5 Spacer in DSPE-PEG5-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the development of advanced drug delivery systems, particularly in the realm of targeted nanoparticles such as liposomes and lipid nanoparticles (LNPs). This technical guide provides a comprehensive analysis of the distinct functions of each component of this compound, with a particular focus on the critical role of the short polyethylene glycol (PEG) spacer. We will delve into the structural contributions of the DSPE lipid anchor, the functional significance of the PEG5 spacer in providing hydrophilicity and steric accessibility, and the utility of the terminal azide group for bioorthogonal conjugation. This guide will further present quantitative data on the impact of PEGylation on nanoparticle properties, detailed experimental protocols for nanoparticle formulation and bioconjugation, and visual representations of key processes and pathways to facilitate a deeper understanding for researchers in the field.

Core Components and Their Functions

This compound is a molecule meticulously designed with three key functional domains: the DSPE lipid anchor, the PEG5 spacer, and the azide reactive group. Each component plays a vital role in the formulation and functionality of drug delivery nanoparticles.[1]

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): The Hydrophobic Anchor The DSPE moiety is a phospholipid with two saturated 18-carbon stearoyl chains. This highly hydrophobic tail serves as the anchor for the molecule, enabling its stable and robust incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2][3][4] The stability of this anchor is crucial, as premature dissociation of the PEGylated lipid from the nanoparticle surface can lead to a loss of its beneficial properties. Studies have shown that lipids with longer acyl chains, such as the C18 chains of DSPE, provide a more stable anchoring in the lipid membrane compared to shorter chain lipids like DMG-PEG (C14), resulting in longer circulation times for the nanoparticles.[4]

  • Azide (-N₃): The Bioorthogonal Reactive Handle The terminal azide group is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules found in living systems. This inertness makes it an ideal chemical handle for post-formulation modification of nanoparticles. The azide group's primary role is to participate in "click chemistry" reactions, which are highly efficient, specific, and can be conducted in aqueous environments under mild conditions. The two main types of click chemistry involving azides are:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between an azide and a terminal alkyne to form a stable triazole linkage, catalyzed by copper(I) ions.

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), which is advantageous for applications where copper toxicity is a concern.

  • PEG5 Spacer: The Hydrophilic and Steric Modulator The PEG5 spacer consists of five repeating units of ethylene glycol. While longer PEG chains (e.g., PEG2000, with a molecular weight of 2000 Da) are renowned for creating a dense hydrophilic brush on the nanoparticle surface that provides a "stealth" effect to evade the immune system and prolong circulation, the function of a very short spacer like PEG5 is more nuanced. The primary roles of the PEG5 spacer are:

    • Hydrophilicity: It increases the water solubility of the lipid conjugate, facilitating its handling and incorporation into aqueous nanoparticle formulations.

    • Steric Accessibility: The short, flexible chain extends the reactive azide group away from the nanoparticle surface. This projection prevents the azide from being sterically hindered by other surface molecules, making it readily accessible for efficient reaction with bulky targeting ligands, imaging agents, or other molecules.

    • Minimal Stealth Effect: While any PEG chain can reduce protein adsorption to some extent, the short length of PEG5 is not expected to provide the significant stealth properties associated with longer PEG chains. Its contribution to prolonging circulation half-life is likely minimal compared to high molecular weight PEGs. However, for certain applications, avoiding an excessive stealth effect can be beneficial, as a very dense PEG layer can sometimes hinder the interaction of a targeting ligand with its cellular receptor, an effect known as the "PEG dilemma".

Quantitative Data on PEGylated Nanoparticles

The physicochemical properties of PEG lipids significantly influence the behavior of nanoparticles in vitro and in vivo. While data directly comparing DSPE-PEG5 with other PEG lengths is scarce, the following tables summarize relevant quantitative findings from the literature on how PEGylation, in general, affects nanoparticle characteristics.

Table 1: Effect of PEG-Lipid Anchor on Lipid Nanoparticle (LNP) Pharmacokinetics

This table presents data from a study comparing LNPs formulated with DSPE-PEG (C18 anchor) versus DMG-PEG (C14 anchor), highlighting the importance of a stable lipid anchor for prolonged circulation.

LNP Formulation (siRNA-loaded)PEG-Lipid Composition (DSPE-PEG:DMG-PEG)Blood Half-life (hours)
Formulation 10.1 : 1.4~2
Formulation 20.5 : 1.0~4
Formulation 31.0 : 0.5~6

Data adapted from a study on the impact of PEG-lipid anchor length on LNP pharmacokinetics. As the proportion of the more stable DSPE-PEG anchor increases, the circulation half-life of the LNPs is significantly extended.

Table 2: Influence of PEG Chain Length on Nanoparticle Properties and Biological Interactions

This table summarizes general trends observed for the effect of PEG molecular weight (chain length) on various nanoparticle parameters.

ParameterEffect of Increasing PEG Chain LengthReference(s)
Blood Circulation Time Increases (up to an optimal length, e.g., ~5 kDa)
Macrophage Uptake Decreases
Protein Adsorption (Corona) Generally Decreases
Ligand-Receptor Interaction Can be hindered if PEG is too long or dense
Particle Size Increases

These are general trends compiled from multiple studies. The optimal PEG length is often application-dependent.

Experimental Protocols

This section provides detailed methodologies for the formulation of functionalized liposomes using this compound and a subsequent bioconjugation reaction via CuAAC (click chemistry).

Protocol for Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Stabilizing lipid: Cholesterol

  • Functional lipid: this compound

  • Solvent: Chloroform or a chloroform/methanol mixture

  • Hydration buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, Cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the main lipid (e.g., ~50°C for DPPC).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the desired volume of PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

    • Allow the mixture to swell for 30 minutes at this temperature, with occasional agitation.

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature as the lipid suspension.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension through the membrane by pushing the plunger. Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting suspension contains small unilamellar vesicles (SUVs) with azide groups exposed on the surface.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • The liposomes are now ready for conjugation.

Protocol for CuAAC "Click" Conjugation of an Alkyne-Peptide to Azide-Liposomes

This protocol provides a general method for conjugating an alkyne-modified peptide (e.g., a targeting peptide like cRGD-alkyne) to the surface of the prepared azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 3.1)

  • Alkyne-modified peptide

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Water-soluble ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Purification method: Size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis

Methodology:

  • Preparation of Reagents:

    • Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.

    • Prepare stock solutions of the alkyne-peptide, CuSO₄, and THPTA.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, add the azide-functionalized liposome suspension.

    • Add the alkyne-peptide to the liposome suspension. The molar ratio of peptide to this compound can be optimized, but a 2-5 fold molar excess of the peptide is a good starting point.

    • Add the THPTA solution (e.g., to a final concentration of 1-2 mM).

    • Add the CuSO₄ solution (e.g., to a final concentration of 0.2-0.4 mM). The recommended ratio of THPTA to CuSO₄ is typically 5:1. Vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 3-6 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing (e.g., on a rotator) is recommended.

  • Purification:

    • Remove the unreacted peptide, copper catalyst, and other reagents from the conjugated liposomes.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sephadex G-50) equilibrated with PBS. The larger, conjugated liposomes will elute in the void volume, while the smaller molecules will be retained.

    • Dialysis: Alternatively, dialyze the reaction mixture against a large volume of PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 50 kDa) to remove smaller reactants.

  • Characterization of Conjugated Liposomes:

    • Confirm successful conjugation using appropriate analytical techniques. For example, if the peptide contains a unique element or can be fluorescently labeled, its presence in the purified liposome fraction can be quantified.

    • Re-measure the particle size and zeta potential to ensure the conjugation process did not significantly alter the liposome's physical properties.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key structures and workflows described in this guide.

G cluster_DSPE DSPE Anchor cluster_PEG PEG5 Spacer cluster_Azide Azide Group DSPE_Head Glycerol- Phosphoethanolamine Stearoyl1 Stearoyl Chain (C18) DSPE_Head->Stearoyl1 Stearoyl2 Stearoyl Chain (C18) DSPE_Head->Stearoyl2 PEG_units (-O-CH₂-CH₂-)₅ DSPE_Head->PEG_units Linker Azide -N₃ PEG_units->Azide Linker

Caption: Structure of this compound.

G cluster_workflow Liposome Formulation & Conjugation Workflow A 1. Lipid Film Formation (DPPC, Cholesterol, this compound) B 2. Hydration (MLV Formation) A->B C 3. Extrusion (SUV Formation) B->C D Azide-Liposome C->D E 4. Click Chemistry (Alkyne-Ligand, Cu⁺, Ascorbate) D->E F Targeted Liposome E->F G 5. Purification (Size Exclusion Chromatography) F->G H Final Product G->H

Caption: Workflow for targeted liposome creation.

G cluster_pathway Targeted Drug Delivery Pathway NP Targeted Nanoparticle (DSPE-PEG5-Ligand) Receptor Cell Surface Receptor NP->Receptor Targeting Ligand T1 Endosome Endosome Receptor->Endosome Internalization T2 Binding 1. Binding Binding->T1 Endocytosis 2. Receptor-Mediated Endocytosis Endocytosis->T2 Drug Drug Release Endosome->Drug Release T3 Escape 3. Endosomal Escape Escape->T3 Target Intracellular Target (e.g., Kinase) Drug->Target Inhibition T4 Effect 4. Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Pathway of a targeted nanoparticle.

Conclusion

This compound is a versatile and powerful tool for the development of sophisticated drug delivery systems. While the DSPE anchor ensures stable integration into lipid membranes and the azide group provides a gateway for versatile bioconjugation, the PEG5 spacer plays a crucial, albeit different, role compared to its longer-chain counterparts. Its primary function is not to provide a substantial "stealth" effect, but rather to act as a short, hydrophilic linker that projects the reactive azide group away from the nanoparticle surface, ensuring its steric accessibility for efficient click chemistry reactions. This in-depth guide provides the foundational knowledge, quantitative context, and practical protocols necessary for researchers to effectively utilize this compound in their efforts to design and fabricate the next generation of targeted nanomedicines.

References

An In-depth Technical Guide to DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5]-azide (DSPE-PEG5-azide), a heterobifunctional linker critical in the fields of drug delivery, nanotechnology, and bioconjugation.

Core Concepts

This compound is an amphiphilic molecule composed of three key functional components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling stable incorporation into lipid bilayers of nanoparticles such as liposomes and micelles.[1][2]

  • PEG5 (Polyethylene Glycol with 5 repeating units): A hydrophilic polymer spacer. The PEG linker increases the overall water solubility of the molecule and provides a steric barrier, which can enhance the stability and circulation time of nanoparticles in vivo by reducing clearance by the immune system.[1][2][3]

  • Azide (-N3) Group: A highly reactive terminal group that serves as a chemical handle for covalent modification. The azide group facilitates highly efficient and specific conjugation to molecules containing an alkyne group through "click chemistry".

This unique structure makes this compound an invaluable tool for the surface functionalization of lipid-based nanoparticles, enabling the attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other bioactive molecules. It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₅₄H₁₀₅N₄O₁₄P
Molecular Weight 1065.4 g/mol
CAS Number 2112737-73-0
Purity ≥95% - 98%
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMSO, DMF
Storage Conditions Store at -20°C in a sealed, desiccated container.

Experimental Protocols

A primary application of this compound is the preparation of azide-functionalized liposomes for subsequent bioconjugation via click chemistry. The following is a generalized protocol for this process.

Part 1: Preparation of Azide-Functionalized Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and this compound in chloroform. A typical molar ratio might be 5-10 mol% for the this compound.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing vigorously. This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to produce a solution of unilamellar, azide-functionalized liposomes.

Part 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or small molecule drug) to the surface of the prepared azide-functionalized liposomes.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide-functionalized liposome suspension with the alkyne-containing molecule of interest.

    • Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) to catalyze the reaction. A water-soluble copper-ion chelator, such as bathophenanthroline disulfonate, can also be used to facilitate the reaction in aqueous media.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. If working with light-sensitive compounds, protect the reaction from light.

  • Purification:

    • Purify the functionalized liposomes from unreacted small molecules and catalyst components using size-exclusion chromatography (e.g., with a Sephadex G-50 column) equilibrated with a suitable buffer like PBS.

Note: For applications where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed. This involves using a strained alkyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne, eliminating the need for a copper catalyst.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of preparing functionalized liposomes using this compound.

G cluster_prep Part 1: Liposome Preparation cluster_conj Part 2: Bioconjugation (Click Chemistry) A 1. Lipid Dissolution (Primary Lipid, Cholesterol, this compound in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (Size-Controlled Unilamellar Vesicles) C->D E Result: Azide-Functionalized Liposomes D->E F 5. Reaction Setup (Add Alkyne-Molecule, Copper Catalyst, Reducing Agent) E->F To Conjugation G 6. Incubation (Room Temperature) F->G H 7. Purification (Size-Exclusion Chromatography) G->H I Result: Functionalized Liposomes H->I

Workflow for liposome functionalization.

References

An In-depth Technical Guide to Click Chemistry with DSPE-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry, with a specific focus on the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). This versatile lipid-PEG conjugate is a cornerstone in the development of advanced drug delivery systems, offering a robust platform for the surface functionalization of liposomes and other nanoparticles.

Introduction to this compound and Click Chemistry

This compound is an amphiphilic molecule composed of three key functional parts: a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This structure allows for its stable incorporation into lipid bilayers, such as those of liposomes, with the PEG spacer extending into the aqueous environment and presenting the azide group for covalent modification. The PEG chain not only provides a site for conjugation but also imparts "stealth" characteristics to nanoparticles, improving their circulation time in the body by reducing clearance by the immune system.

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields and minimal byproducts. For bioconjugation, the most prominent click reactions involve the azide group of this compound, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic compounds, to the surface of nanoparticles.

Core Click Chemistry Reactions with this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst and making it highly suitable for applications in living systems.

Quantitative Data on Click Chemistry Reactions

The efficiency of click chemistry reactions for the functionalization of liposomes can be influenced by various factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reagents used, and the reaction conditions.

Table 1: Comparison of Reaction Parameters for Liposome Functionalization
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Azide (on DSPE-PEG5) + Terminal Alkyne (on ligand)Azide (on DSPE-PEG5) + Strained Alkyne (e.g., DBCO, BCN on ligand)
Catalyst Required Yes (Copper (I) salt, e.g., CuSO₄ with a reducing agent)No
Typical Coupling Yield High (often >90%)High (up to 98% reported for liposomes)[1]
Biocompatibility Potential cytotoxicity due to copper catalystGenerally considered highly biocompatible for in vivo use[2]
Reaction Speed Fast (minutes to a few hours)Very fast, dependent on the strained alkyne used
Table 2: Physicochemical Properties of Functionalized Liposomes

Changes in the size and surface charge of liposomes upon functionalization can be monitored by Dynamic Light Scattering (DLS) and zeta potential measurements.

Liposome FormulationAverage Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Unfunctionalized Liposomes 115.2 ± 0.9-4.02 ± 2.85Not specified
Liposomes with DSPE-PEG-NTA 115.8 ± 1.7-9.68 ± 2.56Not specified
Liposomes with DSPE-PEG-c(RGDfE) 112.1 ± 0.7-2.22 ± 3.06Not specified

Data adapted from a study on liposome functionalization. Note that specific values will vary depending on the liposome composition and the nature of the conjugated ligand.[1]

Experimental Protocols

General Workflow for Liposome Preparation and Functionalization

G cluster_0 Liposome Preparation cluster_1 Click Chemistry Functionalization cluster_2 Characterization A Lipid Film Hydration (e.g., DSPC, Cholesterol, this compound) B Extrusion (to form unilamellar vesicles of defined size) A->B C Incubation with Alkyne-Ligand (CuAAC or SPAAC) B->C Azide-presenting liposomes D Purification (e.g., size exclusion chromatography, dialysis) C->D E Analysis (DLS, Zeta Potential, Conjugation Efficiency) D->E Functionalized liposomes

Caption: General experimental workflow for the preparation and functionalization of liposomes using click chemistry.

Protocol for Liposome Functionalization via CuAAC

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • Pre-formed liposomes containing this compound.

  • Alkyne-functionalized molecule (e.g., targeting peptide, fluorescent dye).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette).

Procedure:

  • To a solution of azide-functionalized liposomes in PBS, add the alkyne-functionalized molecule. The molar ratio of alkyne to azide can be optimized, but a slight excess of the alkyne is often used.

  • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. Incubate for a few minutes.

  • Add the catalyst solution to the liposome mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purify the functionalized liposomes from excess reagents and byproducts using size exclusion chromatography or dialysis.

  • Characterize the purified liposomes for size, zeta potential, and conjugation efficiency. Conjugation efficiency can be quantified using methods such as HPLC or fluorescence spectroscopy if a fluorescently tagged ligand is used.

Protocol for Liposome Functionalization via SPAAC

This protocol is a representative example for conjugation with a DBCO-functionalized molecule.

Materials:

  • Pre-formed liposomes containing this compound.

  • DBCO-functionalized molecule (e.g., targeting antibody, small molecule drug).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette).

Procedure:

  • To a solution of azide-functionalized liposomes in PBS, add the DBCO-functionalized molecule. Molar ratios should be optimized, but a 2-4 fold molar excess of the DBCO-molecule to the azide-liposome is a common starting point.

  • Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C, with gentle mixing. The reaction progress can be monitored by following the decrease in DBCO absorbance at approximately 310 nm.

  • Purify the functionalized liposomes from unreacted DBCO-molecule using size exclusion chromatography or dialysis.

  • Characterize the purified liposomes for size, zeta potential, and conjugation efficiency.

Application in Targeted Drug Delivery: RGD-Functionalized Liposomes

A prominent application of click chemistry with this compound is the development of targeted drug delivery systems. By conjugating a targeting ligand to the liposome surface, the nanoparticle can be directed to specific cells or tissues. A well-studied example is the use of RGD (Arginine-Glycine-Aspartic acid) peptides to target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.

Signaling Pathway of RGD-Functionalized Liposome Uptake

Upon reaching the target site, the RGD ligand on the liposome surface binds to integrin receptors on the cell membrane. This binding can trigger "outside-in" signaling pathways, leading to the internalization of the liposome-integrin complex, often through clathrin-mediated endocytosis.[3] Once inside the cell, the liposome can release its therapeutic payload.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space RGD-Liposome RGD-Functionalized Liposome Integrin Integrin Receptor RGD-Liposome->Integrin Binding Endosome Endosome Integrin->Endosome Clathrin-mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Simplified signaling pathway of RGD-functionalized liposome uptake via integrin-mediated endocytosis.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful and versatile platform for the surface engineering of nanoparticles. The choice between CuAAC and SPAAC depends on the specific requirements of the application, with SPAAC being the preferred method for in vivo studies due to its biocompatibility. The ability to precisely control the surface chemistry of liposomes and other nanocarriers opens up vast possibilities for the development of next-generation targeted therapies and diagnostic agents.

References

DSPE-PEG5-Azide: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). Given the reactive nature of the azide functional group, a thorough understanding of its properties and potential hazards is crucial for ensuring a safe laboratory environment. This document outlines the known properties of this compound, provides detailed experimental protocols for its safe use, and offers guidance on proper storage and disposal.

Core Safety and Handling Data

PropertyValueSource(s)
Molecular Formula C54H105N4O14P[1][2][3][4]
Molecular Weight ~1065.4 g/mol [1]
CAS Number 2112737-73-0
Typical Purity ≥95%
Recommended Storage -20°C in a sealed, desiccated container
Appearance White to off-white solid powder or chunk
Solubility Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), chloroform, acetone, and dimethylformamide (DMF)

Stability Assessment

A critical aspect of handling organic azides is understanding their stability to prevent accidental decomposition, which can be explosive. A key guideline is the Carbon-to-Nitrogen (C/N) ratio.

For this compound (C54H105N4O14P), the C/N ratio is: C/N Ratio = 54 / 4 = 13.5

A higher C/N ratio generally indicates greater stability. With a C/N ratio of 13.5, this compound is considered to be relatively stable among organic azides, especially when compared to smaller, more nitrogen-rich azide compounds. However, it is still crucial to handle it with care and adhere to all safety protocols.

Experimental Protocols

The following protocols are based on general best practices for handling organic azides and lipid-PEG conjugates.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn at all times.

  • Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is advised.

Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When performing reactions involving heating or potential for rapid decomposition, the use of a blast shield is mandatory.

Handling and Use
  • Weighing:

    • Use a plastic or glass spatula for weighing and transferring the solid material. Never use metal spatulas , as they can form shock-sensitive metal azides.

    • Avoid grinding or applying friction to the solid.

    • Weigh the smallest quantity necessary for the experiment.

  • Solution Preparation:

    • Prepare solutions in a well-ventilated fume hood.

    • Use freshly prepared solutions for best results.

    • Protect solutions from light and moisture.

    • Ensure that the solvents used are compatible. Avoid halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can lead to the formation of explosive compounds. While DCM is listed as a solvent for dissolution, its use in reactions should be carefully evaluated.

  • Reaction Conditions:

    • Avoid heating reactions containing this compound unless absolutely necessary and with appropriate safety measures (blast shield, small scale).

    • Be aware of potential incompatibilities. Do not mix with strong acids, oxidizing agents, or heavy metals.

Storage
  • Store this compound at -20°C in a tightly sealed, light-protected container.

  • The container should be stored in a desiccated environment to prevent degradation from moisture.

  • Store separately from incompatible materials such as acids and heavy metal salts.

Spill and Waste Disposal
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste according to institutional and local regulations.

    • Do not mix azide-containing waste with other chemical waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.

Visual Guides

Chemical Structure of this compound

DSPE_PEG5_azide_structure cluster_DSPE DSPE (Lipid Anchor) cluster_PEG PEG5 (Linker) cluster_azide Functional Group stearoyl1 Stearoyl Chain (C18) glycerol Glycerol stearoyl1->glycerol stearoyl2 Stearoyl Chain (C18) stearoyl2->glycerol phosphate Phosphate glycerol->phosphate peg 5 Polyethylene Glycol Units phosphate->peg azide Azide (N3) peg->azide

Caption: Chemical structure of this compound.

Safe Handling Workflow for this compound

safe_handling_workflow start Start: Receive this compound storage Store at -20°C in a sealed, desiccated, light-protected container start->storage ppe Wear appropriate PPE: Safety goggles, nitrile gloves, lab coat storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh using a non-metal spatula. Avoid friction and grinding. fume_hood->weighing dissolution Dissolve in a compatible solvent. Avoid halogenated solvents in reactions. weighing->dissolution reaction Perform reaction, using a blast shield if heating is required. dissolution->reaction waste Collect all waste in a designated, labeled container for azide waste. reaction->waste disposal Dispose of hazardous waste according to regulations. waste->disposal end End of Procedure disposal->end

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG5-Azide in Liposome Formation and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) is a heterobifunctional lipid derivative essential for the development of advanced drug delivery systems. Its unique structure, featuring a DSPE lipid anchor, a hydrophilic PEG5 spacer, and a terminal azide group, enables the formation of stable, long-circulating liposomes with a surface primed for bioorthogonal "click" chemistry. This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the liposome surface with high specificity and efficiency, paving the way for targeted therapies and diagnostics.

These application notes provide a comprehensive guide to utilizing this compound for the creation of azide-functionalized liposomes and their subsequent modification via copper-free click chemistry.

Key Features of this compound

  • Amphiphilic Nature: The DSPE lipid anchor readily incorporates into the lipid bilayer of liposomes, ensuring stable presentation of the PEG-azide moiety on the liposome surface.

  • Hydrophilic PEG5 Spacer: The polyethylene glycol spacer enhances the hydrophilicity of the liposome surface, which can improve circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.

  • Bioorthogonal Azide Group: The terminal azide group is chemically stable and does not react with biological molecules. It serves as a specific handle for "click" chemistry reactions, particularly the highly efficient and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Formation of Azide-Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extrusion

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 1-2 hours at the same temperature, with intermittent agitation.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the lipid suspension through the membrane to a second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. This process will result in a translucent suspension of small unilamellar vesicles (SUVs).

  • Purification and Storage:

    • To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography or dialysis.

    • Store the prepared azide-functionalized liposomes at 4°C. For long-term storage, it is recommended to store them at -20°C, but stability at this temperature should be validated.

Protocol 2: Characterization of Azide-Functionalized Liposomes

It is crucial to characterize the physicochemical properties of the prepared liposomes.

Methods:

  • Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution.

  • Zeta Potential:

    • Measure the surface charge of the liposomes using electrophoretic light scattering. This can provide insights into the stability of the liposomal suspension.

  • Lipid Concentration:

    • Quantify the phospholipid concentration using a colorimetric assay, such as the Stewart assay.

Data Presentation: Representative Liposome Characterization Data

The following table provides representative data for liposomes prepared with varying molar percentages of DSPE-PEG-azide.

Lipid Composition (molar ratio) (DSPC:Cholesterol:DSPE-PEG-Azide)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
55:40:1110 ± 5< 0.15-5 ± 2
55:40:5125 ± 7< 0.10-8 ± 3
55:40:10140 ± 10< 0.20-12 ± 4

Note: These are representative values and can vary based on the specific lipids, preparation method, and extrusion parameters used.

Protocol 3: Copper-Free Click Chemistry for Liposome Surface Modification

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the surface of the azide-functionalized liposomes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • DBCO-functionalized molecule of interest (e.g., peptide, antibody fragment, fluorescent dye) dissolved in a compatible buffer (e.g., PBS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Procedure:

  • Reaction Setup:

    • In a clean reaction vessel, add the azide-functionalized liposome suspension.

    • Add the solution of the DBCO-functionalized molecule to the liposome suspension. A molar excess of the DBCO-molecule (e.g., 2-10 fold molar excess relative to the this compound) is recommended to ensure efficient conjugation.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically. Protect the reaction from light if using a light-sensitive molecule.

  • Purification of Conjugated Liposomes:

    • After the incubation period, it is essential to remove the unreacted DBCO-functionalized molecule.

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sepharose CL-4B). The larger, conjugated liposomes will elute in the void volume, while the smaller, unreacted molecules will be retained in the column.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that allows the unreacted molecule to diffuse out while retaining the liposomes. Dialyze against a large volume of reaction buffer for 24-48 hours with several buffer changes.

  • Characterization of Conjugated Liposomes:

    • Confirm the successful conjugation using appropriate analytical techniques. For example, if a fluorescent dye was conjugated, fluorescence spectroscopy can be used. If a protein or peptide was attached, SDS-PAGE or a protein quantification assay can be performed on the lysed liposomes.

    • Re-characterize the size, PDI, and zeta potential of the conjugated liposomes using DLS to ensure they have not significantly changed after the conjugation and purification steps.

Data Presentation: Characterization Before and After Click Chemistry Conjugation

Liposome FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Azide-Functionalized Liposomes (5% this compound)125 ± 70.09 ± 0.02-8 ± 3
After Conjugation with DBCO-Peptide135 ± 80.11 ± 0.03-6 ± 2

Note: A slight increase in size after conjugation is expected. Significant changes in size or PDI may indicate aggregation.

Visualizations

Experimental Workflow for Liposome Formation

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing dissolve 1. Dissolve Lipids (DSPC, Cholesterol, this compound) in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate 3. Hydrate Lipid Film (Aqueous Buffer) evaporate->hydrate Thin Lipid Film extrude 4. Extrude (e.g., 100 nm membrane) hydrate->extrude characterize 5. Characterize (Size, PDI, Zeta Potential) extrude->characterize Azide-Liposomes

Caption: Workflow for preparing azide-functionalized liposomes.

Signaling Pathway: Copper-Free Click Chemistry on Liposome Surface

G cluster_liposome Liposome Surface liposome Lipid Bilayer azide This compound triazole Stable Triazole Linkage azide->triazole SPAAC Reaction dbco DBCO-Functionalized Molecule dbco->triazole conjugated_liposome Conjugated Liposome triazole->conjugated_liposome

Application Notes and Protocols for Nanoparticle Functionalization with DSPE-PEG₅-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic profile of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption, minimize clearance by the mononuclear phagocyte system, and prolong circulation times.

This document provides a detailed protocol for the functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG₅-azide). The terminal azide (N₃) group serves as a versatile chemical handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via highly efficient and biocompatible "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Two primary protocols are presented: one for the functionalization of lipid-based nanoparticles (e.g., liposomes, lipid nanoparticles) using the post-insertion method, and another for the surface modification of pre-formed solid-core nanoparticles (e.g., gold or iron oxide nanoparticles).

Protocol 1: Functionalization of Lipid-Based Nanoparticles via Post-Insertion

The post-insertion technique is a robust method for incorporating DSPE-PEG₅-azide into the outer leaflet of pre-formed lipid nanoparticles. This approach is advantageous as it does not interfere with the initial nanoparticle formation and encapsulation of therapeutic cargo.

Materials
  • Pre-formed lipid nanoparticles (LNPs)

  • DSPE-PEG₅-azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous ethanol

  • Sterile, RNase-free water

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Heated magnetic stirrer or water bath

Experimental Protocol
  • Preparation of DSPE-PEG₅-azide Solution:

    • Dissolve DSPE-PEG₅-azide in anhydrous ethanol to prepare a stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Post-Insertion Incubation:

    • Dilute the pre-formed lipid nanoparticles to a suitable concentration (e.g., 1-5 mg/mL total lipid) in PBS (pH 7.4).

    • Add the DSPE-PEG₅-azide solution to the nanoparticle suspension. The amount of DSPE-PEG₅-azide to be added typically corresponds to 1-5 mol% of the total lipid content of the nanoparticles.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipid components (e.g., 45-60°C) for 30-60 minutes with gentle stirring.[1]

  • Purification:

    • Remove the unincorporated DSPE-PEG₅-azide and ethanol by dialysis against PBS (pH 7.4) at 4°C.

    • Perform dialysis for at least 4 hours with at least two changes of buffer.

  • Storage:

    • Store the purified azide-functionalized nanoparticles at 4°C. For long-term storage, consult the stability data for the specific nanoparticle formulation.

Protocol 2: Functionalization of Solid-Core Nanoparticles

This protocol describes the surface modification of nanoparticles, such as gold nanoparticles (AuNPs), with DSPE-PEG₅-azide. This method relies on the hydrophobic interaction of the DSPE lipid anchors with the nanoparticle surface or can be adapted for surfaces functionalized with appropriate reactive groups. For gold nanoparticles, a thiol-terminated PEG-azide is often used to form a strong gold-sulfur bond. The following is a general procedure adaptable for various nanoparticle types.

Materials
  • Pre-formed solid-core nanoparticles (e.g., citrate-stabilized gold nanoparticles)

  • DSPE-PEG₅-azide (or a thiol-PEG-azide for AuNPs)

  • Reaction buffer (e.g., PBS, pH 7.4 or borate buffer, pH 8.5)

  • Centrifuge and appropriate centrifuge tubes

  • Probe sonicator or bath sonicator

Experimental Protocol
  • Nanoparticle Preparation:

    • Synthesize or obtain a stable colloidal suspension of the nanoparticles. For instance, citrate-stabilized gold nanoparticles can be prepared by the citrate reduction method.[2]

    • Wash the nanoparticles by centrifugation and resuspension in the reaction buffer to remove any residual reactants from the synthesis.

  • Ligand Exchange Reaction:

    • Disperse the nanoparticles in the reaction buffer to a desired concentration (e.g., 1 nM for AuNPs).

    • Add the DSPE-PEG₅-azide (or thiol-PEG-azide) solution to the nanoparticle suspension in a molar excess (e.g., 1000-fold).

    • Incubate the mixture for 12-24 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the functionalized nanoparticles from the excess, unreacted DSPE-PEG₅-azide by repeated cycles of centrifugation and resuspension in fresh reaction buffer.

    • Perform at least three centrifugation/resuspension cycles.

  • Storage:

    • Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.

Characterization and Expected Results

Successful functionalization with DSPE-PEG₅-azide should be confirmed using various analytical techniques. The following table summarizes the expected changes in key nanoparticle characteristics.

ParameterTechniqueExpected ChangeRationale
Hydrodynamic Diameter Dynamic Light Scattering (DLS)IncreaseThe addition of the PEG layer increases the hydrodynamic size of the nanoparticle.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Minimal to no significant increaseA significant increase may indicate nanoparticle aggregation. A PDI value below 0.2 is generally considered acceptable.
Zeta Potential Electrophoretic Light Scattering (ELS)Shift towards neutralityThe PEG layer shields the surface charge of the nanoparticle, causing the zeta potential to become less negative or less positive.[3]
Presence of Azide Group Fourier-Transform Infrared Spectroscopy (FTIR) or Raman SpectroscopyAppearance of a characteristic peak around 2100 cm⁻¹This peak corresponds to the asymmetric stretching vibration of the azide (N₃) group.
Surface Composition X-ray Photoelectron Spectroscopy (XPS)Presence of nitrogen signalsConfirms the elemental composition of the nanoparticle surface.
Example Data for Lipid Nanoparticle Functionalization
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unfunctionalized LNPs105.2 ± 3.10.115 ± 0.021-25.8 ± 2.5
DSPE-PEG₅-azide Functionalized LNPs118.6 ± 2.80.123 ± 0.019-15.3 ± 1.9

Note: These are representative values and actual results may vary depending on the specific nanoparticle system and experimental conditions.

Experimental Workflows

Nanoparticle_Functionalization_Workflows cluster_0 Protocol 1: Lipid Nanoparticle Post-Insertion cluster_1 Protocol 2: Solid-Core Nanoparticle Functionalization P1_Start Pre-formed Lipid Nanoparticles P1_Step1 Add DSPE-PEG₅-azide Solution P1_Start->P1_Step1 P1_Step2 Incubate at 45-60°C (30-60 min) P1_Step1->P1_Step2 P1_Step3 Purify by Dialysis P1_Step2->P1_Step3 P1_End Azide-Functionalized Lipid Nanoparticles P1_Step3->P1_End P2_Start Pre-formed Solid-Core Nanoparticles P2_Step1 Add DSPE-PEG₅-azide (Ligand Exchange) P2_Start->P2_Step1 P2_Step2 Incubate at Room Temp (12-24 hours) P2_Step1->P2_Step2 P2_Step3 Purify by Centrifugation P2_Step2->P2_Step3 P2_End Azide-Functionalized Solid-Core Nanoparticles P2_Step3->P2_End

Caption: Workflow for nanoparticle functionalization.

Subsequent "Click Chemistry" Conjugation

The azide-functionalized nanoparticles serve as a platform for the covalent attachment of alkyne-containing molecules.

Click_Chemistry_Workflow NP_Azide Azide-Functionalized Nanoparticle Reaction Click Chemistry Reaction (e.g., CuAAC or SPAAC) NP_Azide->Reaction Alkyne_Ligand Alkyne-Containing Ligand (e.g., Peptide, Antibody) Alkyne_Ligand->Reaction Conjugate Ligand-Conjugated Nanoparticle Reaction->Conjugate

Caption: "Click chemistry" conjugation workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Insufficient PEGylation- Inappropriate buffer conditions (pH, ionic strength)- High temperature during post-insertion- Increase the molar ratio of DSPE-PEG₅-azide.- Optimize buffer conditions.- Ensure the incubation temperature is appropriate for the lipid composition.
Low Functionalization Efficiency - Insufficient incubation time or temperature- Low molar excess of DSPE-PEG₅-azide- Steric hindrance on the nanoparticle surface- Increase incubation time or temperature (within stable limits).- Increase the molar ratio of the PEG-lipid.- Consider using a longer PEG spacer.
Inconsistent Results - Variability in pre-formed nanoparticles- Incomplete removal of unreacted reagents- Ensure consistent quality of the initial nanoparticle batch.- Optimize the purification protocol (e.g., increase dialysis time or centrifugation washes).

Conclusion

The protocols outlined in this document provide a comprehensive guide for the functionalization of both lipid-based and solid-core nanoparticles with DSPE-PEG₅-azide. The resulting azide-functionalized nanoparticles are stable and possess a versatile chemical handle for subsequent bioconjugation, making them ideal platforms for the development of advanced nanomaterials for a wide range of biomedical applications. Rigorous characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the final product.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DSPE-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, a cornerstone of "click chemistry." This reaction occurs between a strained alkyne, such as a dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation applications in living systems and for the development of targeted drug delivery vehicles.[1][2][]

DSPE-PEG5-azide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5]) is an amphiphilic lipid conjugate that readily incorporates into the lipid bilayer of liposomes and other nanoparticles. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion serves as a lipid anchor, while the hydrophilic polyethylene glycol (PEG) spacer enhances stability, prolongs circulation time, and provides a flexible linker for the terminal azide group. This azide moiety is the reactive handle for SPAAC, enabling the covalent attachment of DBCO-functionalized molecules, such as targeting ligands (antibodies, peptides), imaging agents, or therapeutic compounds, to the surface of the nanoparticle.

These application notes provide detailed protocols for the formulation of this compound containing liposomes and their subsequent functionalization via SPAAC with DBCO-containing molecules.

Materials and Reagents

  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • This compound

  • DBCO-functionalized molecule of interest:

    • e.g., DBCO-PEG4-NHS ester (for protein modification)

    • e.g., DBCO-functionalized peptide or antibody

  • Solvents:

    • Chloroform

    • Methanol

    • Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4

    • HEPES buffer, pH 7.4

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath sonicator or probe sonicator

    • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Spectrophotometer (UV-Vis or fluorescence)

    • Dialysis cassettes (e.g., MWCO 10 kDa or appropriate for the conjugate)

    • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio for stable, long-circulating liposomes is DSPC:Cholesterol:this compound at 55:40:5. b. The total lipid concentration will depend on the desired final liposome concentration. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The volume of buffer will determine the final lipid concentration. b. Hydration should be performed at a temperature above the lipid phase transition temperature for approximately 1 hour with gentle shaking to form multilamellar vesicles (MLVs).

3. Size Reduction (Extrusion): a. To obtain uniformly sized liposomes, subject the MLV suspension to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder to a temperature above the lipid phase transition temperature. d. Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).

4. Characterization: a. Determine the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and stability of the liposomes. c. The prepared azide-functionalized liposomes can be stored at 4°C for short-term use.

Protocol 2: SPAAC Reaction for Conjugating a DBCO-Functionalized Molecule to Azide-Liposomes

This protocol outlines the covalent attachment of a DBCO-containing molecule to the surface of the prepared this compound liposomes.

1. Preparation of Reactants: a. Prepare a solution of the this compound liposomes at a known concentration in a suitable reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO reagent.[2] b. Dissolve the DBCO-functionalized molecule (e.g., a DBCO-protein) in the same reaction buffer. If the DBCO-molecule is not readily soluble in aqueous buffer, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO, and then added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid destabilizing the liposomes.[4]

2. SPAAC Reaction: a. Combine the azide-functionalized liposomes and the DBCO-functionalized molecule in a reaction vessel. b. The molar ratio of DBCO-molecule to accessible this compound on the liposome surface can be varied to optimize conjugation efficiency. A molar excess of the DBCO-molecule (e.g., 2 to 10-fold) is often used to drive the reaction to completion. It is generally assumed that approximately 50% of the this compound is accessible on the outer leaflet of the liposome. c. Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 4°C overnight (12-24 hours) with gentle stirring or agitation. For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable at this temperature.

3. Purification of the Conjugate: a. After the incubation period, remove the unreacted DBCO-molecule and any byproducts. b. For larger conjugates like protein-liposomes, dialysis against the desired buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO) is a suitable method. c. Alternatively, size exclusion chromatography (e.g., using a Sepharose CL-4B column) can be used to separate the larger liposome conjugates from the smaller, unreacted molecules.

4. Characterization of the Conjugate: a. Confirm the successful conjugation by a suitable analytical method. For example, if a fluorescently labeled DBCO-molecule was used, the conjugation can be confirmed by measuring the fluorescence of the purified liposome suspension. b. The increase in the hydrodynamic diameter of the liposomes after conjugation can also be monitored by DLS. c. The conjugation efficiency can be quantified by measuring the amount of conjugated molecule (e.g., by fluorescence or UV-Vis absorbance) and comparing it to the initial amount of accessible azide groups on the liposomes.

Quantitative Data

The efficiency of SPAAC on liposome surfaces can be influenced by factors such as the concentration of reactants, reaction time, temperature, and the nature of the molecule being conjugated.

ParameterConditionTypical Conjugation EfficiencyReference
Molar Ratio (DBCO:Azide) 2.5:1>60%
Reaction Time 72 hours (at room temperature)~83%
System scFv-azide to DBCO-liposome~90%
System DBCO-lipid post-insertion>80%

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Functionalization

The following diagram illustrates the overall workflow for preparing and functionalizing liposomes with a targeting peptide via SPAAC.

G cluster_0 Liposome Formulation cluster_1 SPAAC Conjugation cluster_2 Characterization A 1. Lipid Dissolution (DSPC, Cholesterol, this compound) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer Addition) B->C D 4. Extrusion (Size Reduction) C->D E Azide-Liposomes D->E G Incubation (Room Temp, 4-12h) E->G F DBCO-Targeting Peptide F->G H Purification (Dialysis / SEC) G->H I Functionalized Liposomes H->I J DLS (Size, PDI) Zeta Potential I->J K Conjugation Efficiency (Fluorescence / UV-Vis) I->K

Workflow for SPAAC-mediated liposome functionalization.

Targeted Drug Delivery and Signaling Pathway

This diagram illustrates the targeted delivery of a drug-loaded liposome, functionalized with an EGF-targeting peptide, to a cancer cell overexpressing the EGF receptor (EGFR). Upon binding, the liposome is internalized, and the released drug can exert its cytotoxic effect. The binding of the EGF-ligand can also trigger the EGFR signaling cascade.

G cluster_0 Targeted Drug Delivery cluster_1 EGFR Signaling Pathway Liposome Drug-Loaded Liposome (DSPE-PEG5-EGF) Receptor EGFR Liposome->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Dimerization EGFR Dimerization & Autophosphorylation Receptor->Dimerization Signal Activation Cell Cancer Cell Membrane Release Drug Release Internalization->Release Effect Cytotoxicity / Apoptosis Release->Effect Ras Ras Dimerization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Targeted liposome binding and EGFR signaling activation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Liposome Yield Incomplete hydration of the lipid film.Ensure hydration is performed above the Tc of the lipids for a sufficient duration with adequate agitation.
Large or Polydisperse Liposomes Inefficient extrusion.Increase the number of extrusion cycles. Ensure the extruder and lipids are maintained above the Tc.
Low SPAAC Conjugation Efficiency Inactive DBCO reagent.Use freshly prepared or properly stored DBCO-functionalized molecules.
Steric hindrance.Consider using a longer PEG spacer on either the DSPE-PEG-azide or the DBCO-molecule.
Suboptimal reaction conditions.Increase the molar excess of the DBCO-reagent, reaction time, or temperature.
Liposome Aggregation after Conjugation Hydrophobic nature of the conjugated molecule.Ensure adequate PEGylation on the liposome surface to maintain colloidal stability.
Insufficient purification.Ensure complete removal of unreacted reagents that might cause aggregation.

References

Application Notes and Protocols for Peptide Bioconjugation to Lipids using DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to lipids is a powerful strategy in drug delivery and development, enabling the creation of targeted therapies, improving the pharmacokinetic profiles of peptide-based drugs, and facilitating the formulation of advanced nanoparticle systems. This document provides detailed application notes and protocols for the bioconjugation of alkyne-modified peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide).

The described methodology utilizes the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. This bioorthogonal reaction forms a stable triazole linkage between the azide-functionalized lipid and an alkyne-containing peptide, offering high yields and proceeding under mild conditions compatible with sensitive biological molecules[4][5]. The resulting peptide-lipid conjugates can be used to functionalize the surface of liposomes or other lipid-based nanoparticles, enhancing their stability, bioavailability, and enabling targeted delivery to specific cells or tissues.

Principle of the Method

The core of this bioconjugation strategy is the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal azide group on the DSPE-PEG5 linker and a terminal alkyne group on the peptide. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) catalyst from oxidation and improve reaction efficiency in aqueous environments.

Materials and Equipment

Reagents:

  • This compound

  • Alkyne-modified peptide of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and/or aqueous buffers (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • HPLC grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas

Equipment:

  • Reaction vials

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 reverse-phase column for purification and analysis

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

  • Lyophilizer

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an alkyne-modified peptide to this compound. Optimization of reactant concentrations and reaction time may be necessary for specific peptides.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMF or DMSO.

  • Alkyne-modified Peptide: Prepare a 10 mM stock solution in an appropriate solvent. For many peptides, this will be an aqueous buffer or a mixture of an organic solvent and water.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 200 mM stock solution in deionized water. This solution should be made fresh before each use.

  • THPTA (optional): Prepare a 100 mM stock solution in deionized water.

2. Reaction Setup:

  • In a clean reaction vial, add the alkyne-modified peptide and this compound. A slight molar excess of the lipid-PEG-azide (e.g., 1.2 to 1.5 equivalents) is often used to ensure complete consumption of the peptide.

  • Add the chosen reaction solvent. A mixture of an organic solvent like DMF or DMSO with an aqueous buffer is often effective. The final concentration of reactants should typically be in the range of 1-10 mM.

  • If using THPTA, add it to the reaction mixture at a concentration of 1-5 mM.

  • Degas the solution by bubbling with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

3. Initiation of the Reaction:

  • Add the CuSO₄ stock solution to the reaction mixture. A final concentration of 0.1 to 1 mM is typically sufficient.

  • Immediately add the freshly prepared sodium ascorbate stock solution to the reaction. The final concentration of sodium ascorbate should be 5 to 10 times that of the CuSO₄ to ensure efficient reduction of Cu(II) to Cu(I).

  • Seal the reaction vial and stir the mixture at room temperature, protected from light.

4. Reaction Monitoring and Work-up:

  • The reaction progress can be monitored by HPLC or LC-MS by taking small aliquots at different time points (e.g., 1, 4, 12, and 24 hours).

  • Once the reaction is complete (typically within 12-24 hours), the crude reaction mixture can be directly purified by preparative HPLC.

Protocol 2: Purification of the Peptide-Lipid Conjugate by HPLC

Reverse-phase HPLC is the most common method for purifying peptide-lipid conjugates.

1. HPLC System and Column:

  • Use a preparative HPLC system equipped with a UV detector.

  • A C8 or C18 reverse-phase column is suitable for this separation.

2. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Purification Gradient:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Inject the crude reaction mixture onto the column.

  • Elute the conjugate using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A typical gradient might be from 10% to 90% B over 30-60 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for peptides containing aromatic residues).

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major product peak.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide-lipid conjugate.

  • Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 3: Characterization of the Peptide-Lipid Conjugate

1. Mass Spectrometry:

  • MALDI-TOF MS: This is a powerful technique for determining the molecular weight of the conjugate. A successful conjugation will show a mass shift corresponding to the addition of the this compound moiety to the peptide.

  • ESI-MS: Electrospray ionization mass spectrometry can also be used to confirm the molecular weight of the conjugate.

2. NMR Spectroscopy:

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural characterization of the conjugate, confirming the formation of the triazole ring and the overall structure of the molecule.

Data Presentation

Table 1: Example Reaction Conditions for Peptide-Lipid Conjugation

ParameterConditionReference
Reactants Alkyne-Peptide, this compoundGeneral Knowledge
Molar Ratio (Peptide:Lipid) 1 : 1.2-1.5Inferred from similar reactions
Solvent DMF/Water or DMSO/PBS
Catalyst CuSO₄ / Sodium Ascorbate
Ligand (optional) THPTA
Temperature Room Temperature
Reaction Time 12-24 hoursInferred from similar reactions

Table 2: Typical HPLC Purification Parameters

ParameterConditionReference
Column Reverse-Phase C8 or C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV at 220 nm or 280 nmGeneral Knowledge

Table 3: Characterization Data for a Hypothetical Peptide-Lipid Conjugate

Analysis MethodExpected Result
MALDI-TOF MS [M+H]⁺ peak corresponding to the calculated mass of the conjugate.
Analytical HPLC Single major peak indicating high purity.

Visualization of Workflows and Pathways

G cluster_0 Preparation cluster_1 Bioconjugation Reaction cluster_2 Purification & Analysis A Alkyne-Modified Peptide D Mixing of Reactants in Solvent A->D B This compound B->D C Cu(I) Catalyst Solution (CuSO4 + Sodium Ascorbate) E CuAAC 'Click' Reaction (Room Temperature, 12-24h) C->E D->E F Crude Reaction Mixture E->F G Preparative HPLC F->G H Pure Peptide-Lipid Conjugate G->H I Characterization (MS, NMR) H->I

Caption: Experimental workflow for the bioconjugation of peptides to lipids.

Caption: Chemical scheme of the CuAAC reaction for peptide-lipid conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Inactive catalyst (Cu(I) oxidized)Degas the reaction mixture thoroughly. Use freshly prepared sodium ascorbate solution. Consider using a Cu(I) stabilizing ligand like THPTA.
Poor solubility of reactantsTry different solvent systems (e.g., varying ratios of organic solvent to aqueous buffer).
Incorrect pHEnsure the reaction pH is in the optimal range (typically 6.5-8.5).
Multiple product peaks in HPLC Incomplete reactionIncrease reaction time or temperature (if the peptide is stable). Increase the molar excess of one reactant.
Side reactionsEnsure the peptide does not contain functional groups that can react under the chosen conditions.
Poor recovery after HPLC Adsorption of the conjugate to the columnUse a different column stationary phase or modify the mobile phase composition.
Instability of the conjugateProcess the fractions quickly after collection and lyophilize immediately.

Conclusion

The bioconjugation of peptides to this compound via CuAAC "click" chemistry is a robust and versatile method for creating well-defined peptide-lipid conjugates. These conjugates are valuable tools in the development of targeted drug delivery systems and functionalized nanomaterials. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize these important biomolecules. Careful optimization of reaction conditions and purification parameters will ensure high yields and purity of the final product.

References

Application Notes and Protocols: DSPE-PEG5-Azide in Targeted mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA vaccines has revolutionized the landscape of modern medicine. A key component of their success lies in the sophisticated delivery vehicle, the Lipid Nanoparticle (LNP), which protects the fragile mRNA molecule and facilitates its entry into target cells. While current mRNA vaccines exhibit broad biodistribution, the next generation of mRNA therapeutics aims for targeted delivery to specific tissues or cell types to enhance efficacy and minimize off-target effects. DSPE-PEG5-azide is a critical enabling technology in this endeavor.

This phosphocholine-based lipid is functionalized with a polyethylene glycol (PEG) spacer terminating in an azide (-N3) group. The PEG moiety provides a hydrophilic shield, prolonging the circulation time of the LNP, while the terminal azide group serves as a chemical handle for "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the LNP post-formulation. This modular approach enables the development of highly specific mRNA delivery platforms for a range of applications, from targeted cancer vaccines to gene therapies for specific cell populations.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the formulation and functionalization of LNPs for targeted mRNA vaccine delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters for LNPs formulated with functionalized PEG-lipids, providing a basis for comparison and optimization of your own formulations.

Table 1: Physicochemical Properties of Functionalized LNPs

LNP FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
Base LNP (non-functionalized)84 - 106< 0.21-3.09 ± 0.3488.5 - 94.4[1][2]
LNP with DSPE-PEG-folate~262< 0.3Neutral> 88[1]
LNP with DSPE-PEG-maleimide~95< 0.2Neutral> 90[1]
LNP with DSPE-PEG-Amine~85< 0.25.3 ± 1.1> 94[2]
LNP with DSPE-PEG-Carboxylic acid~62< 0.2-7.2 ± 0.4> 94
DBCO-functionalized LNP~90< 0.2Near-neutral> 95

Table 2: In Vitro & In Vivo Performance of Targeted LNPs

Targeting LigandTarget Cell/ReceptorIn Vitro Transfection Efficiency (% of cells)In Vivo Organ/Cell AccumulationKey FindingsReference
FolateFolate Receptor (e.g., in HepG2 cells)Reduced compared to base LNPIncreased retention in tumor microenvironmentEnhanced association with cancer cells.
MaleimideThiol-containing molecules on cell surfaceReduced compared to base LNPIncreased retention in tumor microenvironmentIncreased interaction with cancer cells.
RVG29 PeptideNicotinic acetylcholine receptorEnhanced in neuronal cellsEnhanced mRNA transfection in the mouse brain, reduced hepatic delivery.Improved neuronal transfection in vivo.
Anti-CD5 AntibodyCD5 on T cellsN/ATargeted splenic T cellsSuccessful in vivo generation of FAPCAR+ T cells.
Bispecific Antibody (anti-PEG:anti-EGFR)EGFRSignificantly improved in EGFR+ cellsIncreased delivery to EGFR+ tumors, reduced liver accumulation.Pre-targeting approach was more efficient than pre-mixing.

Experimental Protocols

Protocol 1: Formulation of this compound Containing LNPs for mRNA Delivery

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • mRNA encoding the antigen of interest

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Syringes and tubing compatible with the microfluidic device

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).

    • The total lipid concentration in the ethanol phase is typically between 10-20 mg/mL.

    • Ensure all lipids are completely dissolved. Gentle warming may be required.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to optimize, typically ranging from 3:1 to 6:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP formulation against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Functionalization of Azide-LNPs with a Targeting Peptide via SPAAC

This protocol details the attachment of a dibenzocyclooctyne (DBCO)-functionalized targeting peptide to the surface of this compound containing LNPs.

Materials:

  • This compound containing LNPs (from Protocol 1)

  • DBCO-functionalized targeting peptide

  • Sterile PBS, pH 7.4

  • Amicon Ultra centrifugal filter units (100 kDa MWCO) for purification

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, add the this compound LNP solution.

    • Add the DBCO-functionalized peptide to the LNP solution. The molar ratio of peptide to this compound should be optimized, but a starting point is a 5-10 fold molar excess of the peptide.

    • Gently mix the solution by pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize any potential LNP instability.

  • Purification:

    • To remove the unreacted peptide, purify the functionalized LNPs using centrifugal filter units (100 kDa MWCO).

    • Add sterile PBS to the LNP solution in the filter unit and centrifuge according to the manufacturer's instructions.

    • Repeat the washing step at least three times to ensure complete removal of the free peptide.

  • Final Formulation and Characterization:

    • Resuspend the purified, functionalized LNPs in sterile PBS.

    • Characterize the final product for particle size, PDI, and zeta potential to confirm that the conjugation process did not significantly alter the physicochemical properties of the LNPs.

    • The success of the conjugation can be confirmed by various methods, such as gel electrophoresis (if the peptide is large enough to cause a shift), or by using a fluorescently labeled peptide and measuring the fluorescence of the purified LNPs.

Visualizations

LNP Formulation and Functionalization Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_functionalization Functionalization (Click Chemistry) cluster_application Application lipids Lipid Mixture (Ionizable, DSPC, Cholesterol, This compound) in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Citrate Buffer (pH 4.0) mrna->mixer azide_lnp Azide-Functionalized LNP mixer->azide_lnp reaction SPAAC Reaction azide_lnp->reaction targeting_ligand Targeting Ligand (e.g., DBCO-Peptide) targeting_ligand->reaction targeted_lnp Targeted LNP reaction->targeted_lnp in_vivo In Vivo Administration targeted_lnp->in_vivo target_cell Target Cell Recognition and Uptake in_vivo->target_cell expression mRNA Translation & Antigen Expression target_cell->expression

Caption: Workflow for formulating and functionalizing LNPs for targeted mRNA delivery.

Targeted LNP Delivery and Cellular Uptake Pathway

Targeted_Delivery cluster_circulation Systemic Circulation cluster_cell Target Cell targeted_lnp Targeted LNP (with Ligand) receptor Cell Surface Receptor targeted_lnp->receptor Ligand-Receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol mrna mRNA cytosol->mrna ribosome Ribosome mrna->ribosome Translation antigen Antigen Protein ribosome->antigen

Caption: Pathway of targeted LNP from circulation to antigen expression in the cell.

References

Application Notes and Protocols: DSPE-PEG5-azide for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) is a heterobifunctional lipid-PEG conjugate widely utilized in the surface modification of nanoparticles for biomedical applications. Its amphiphilic nature, with a DSPE lipid anchor and a hydrophilic PEG5 spacer, facilitates stable incorporation into lipid-based nanoparticles such as liposomes, while the terminal azide group provides a versatile handle for covalent attachment of targeting ligands, imaging agents, or therapeutic molecules via "click chemistry."

These application notes provide detailed protocols and supporting data for the use of this compound in the surface functionalization of nanoparticles, offering a comprehensive guide for researchers in drug delivery and nanomedicine.

Data Presentation

The surface modification of nanoparticles with this compound and subsequent conjugation of targeting ligands can significantly alter their physicochemical properties. The following tables summarize representative quantitative data on the changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.

Table 1: Physicochemical Characterization of Liposomes Before and After Modification with DSPE-PEG-Folate

FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Non-targeted Liposomes~100< 0.2~ -25
Folate-targeted Liposomes~100-110< 0.2~ -30

Data is representative and compiled from studies using DSPE-PEG derivatives for folate targeting.

Table 2: Physicochemical Characterization of Nanoparticles with Varying DSPE-PEG2000 Concentrations

DSPE-PEG2000 to Soluplus Weight RatioAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7

This data from a study on DSPE-PEG2000 and Soluplus nanoparticles illustrates the effect of PEGylated lipid concentration on nanoparticle characteristics.[1]

Table 3: Drug Loading and Encapsulation Efficiency in DSPE-PEG Modified Nanoparticles

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)
PLGA-PEG-Folate NanoparticlesDoxorubicinNot Specified51.9 (SESE method)
DSPE-PEG2000 Polymeric LiposomesQuercetin and TemozolomideNot Specified>90% (Implied)

Drug loading and encapsulation efficiency are highly dependent on the nanoparticle composition, drug properties, and preparation method.

Experimental Protocols

Protocol 1: Formulation of this compound Incorporated Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.

Materials:

  • Main lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the main lipid, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the main lipid (e.g., 60°C for DSPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10 passes to obtain unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the liposome size, PDI, and zeta potential using dynamic light scattering (DLS).

Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-functionalized targeting ligand (e.g., alkyne-RGD peptide) to the surface of this compound containing nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized targeting ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, deionized water

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

    • Dissolve the alkyne-functionalized ligand in a suitable solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, add the this compound nanoparticles.

    • Add the alkyne-functionalized targeting ligand in a desired molar excess.

    • In a separate tube, premix the CuSO4 and THPTA solutions.

    • Add the CuSO4/THPTA mixture to the nanoparticle solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the functionalized nanoparticles from excess reagents using dialysis or centrifugal filtration.

  • Characterization:

    • Confirm successful conjugation using techniques such as FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or by quantifying the attached ligand if it has a fluorescent label.

    • Re-characterize the size, PDI, and zeta potential of the functionalized nanoparticles.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization (Click Chemistry) cluster_char Characterization & Application Lipids Lipids (DSPC, Cholesterol) Film Thin Lipid Film Lipids->Film DSPE_PEG_Azide This compound DSPE_PEG_Azide->Film Solvent Organic Solvent (Chloroform) Solvent->Film Evaporation Hydration Hydration (PBS) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion Azide_NP Azide-Functionalized Nanoparticles Extrusion->Azide_NP Reaction CuAAC Reaction Azide_NP->Reaction Alkyne_Ligand Alkyne-Targeting Ligand Alkyne_Ligand->Reaction CuSO4 CuSO4 / Sodium Ascorbate CuSO4->Reaction Targeted_NP Targeted Nanoparticles Reaction->Targeted_NP Purification Purification Targeted_NP->Purification Characterization Physicochemical Characterization (DLS, Zeta) Purification->Characterization Application In Vitro / In Vivo Studies Characterization->Application

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_pathway Receptor-Mediated Endocytosis Targeted_NP Targeted Nanoparticle (with RGD/Folate) Receptor Cell Surface Receptor (e.g., Integrin/Folate Receptor) Targeted_NP->Receptor Specific Recognition Binding Binding Receptor->Binding Membrane_Invagination Membrane Invagination Binding->Membrane_Invagination Endosome Early Endosome Membrane_Invagination->Endosome Internalization Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Drug_Release Drug Release Late_Endosome->Drug_Release Signaling Downstream Signaling Drug_Release->Signaling Therapeutic Effect

References

Application Notes and Protocols: Conjugation of Antibodies with DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development. Immunoliposomes, which are liposomes decorated with antibodies, represent a powerful platform for achieving this specificity. The antibody component directs the liposome to its target, while the liposome can encapsulate a variety of therapeutic payloads, protecting them from degradation and reducing off-target toxicity.

This document provides a detailed methodology for the conjugation of antibodies to liposomes using a DSPE-PEG5-azide lipid anchor via copper-free click chemistry. This method offers a robust and specific conjugation strategy, forming a stable triazole linkage between the antibody and the lipid. The protocols outlined below cover antibody preparation, modification with a DBCO (dibenzocyclooctyne) linker, conjugation to azide-functionalized lipids, and purification and characterization of the final immunoliposome.

Quantitative Data Summary

The efficiency and outcome of the antibody-DSPE-PEG5-azide conjugation can be influenced by several factors, including the specific antibody, reaction conditions, and purification methods. The following table summarizes key quantitative parameters to guide the optimization of this process.

ParameterTypical Range/ValueMethod of DeterminationNotes
Antibody Modification
DBCO-NHS Ester:Antibody Molar Ratio10:1 to 30:1---Higher ratios can lead to a higher degree of labeling but may also increase the risk of antibody aggregation or inactivation.
Degree of Labeling (DOL)1-10 DBCO molecules/antibodyUV-Vis SpectroscopyDetermined by measuring the absorbance of the DBCO-antibody conjugate at 280 nm and ~309 nm.
Conjugation Reaction
DBCO-Antibody:this compound Molar Ratio1:2 to 1:4---An excess of the azide-lipid is typically used to drive the reaction to completion.
Conjugation Efficiency70-95%SDS-PAGE, SEC-MALSThe percentage of antibody successfully conjugated to the lipid.
Final Conjugate Characteristics
Antibodies per Liposome10-200Quantification of protein and lipid contentDependent on liposome size and the initial antibody to lipid ratio.[1]
Increase in Hydrodynamic Diameter10-25 nmDynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)The increase in size of the liposome after antibody conjugation.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experiments involved in the conjugation of antibodies with this compound.

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for the subsequent DBCO conjugation reaction. Amine-containing buffers and stabilizers must be removed as they will compete with the antibody for reaction with the NHS ester.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Spin desalting columns or dialysis cassettes (10 kDa MWCO)

  • Centrifugal concentrators (10 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA, glycine), perform a buffer exchange into amine-free PBS (pH 7.4).

    • Spin Desalting: Follow the manufacturer's instructions for the spin desalting columns.

    • Dialysis: Dialyze the antibody solution against PBS (pH 7.4) at 4°C with at least three buffer changes over 24 hours.

  • Concentration and Quantification:

    • Concentrate the antibody solution to a final concentration of 1-10 mg/mL using a centrifugal concentrator.

    • Determine the final antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for an accurate concentration determination.

Protocol 2: Antibody Modification with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto the antibody by reacting primary amines (e.g., lysine residues) with a DBCO-NHS ester.

Materials:

  • Amine-free antibody solution (from Protocol 1)

  • DBCO-PEG4-NHS ester (or similar DBCO-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tris buffer (1 M, pH 8.0)

  • Spin desalting columns

Procedure:

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody solution.

    • Add a 10- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should not exceed 20%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification of DBCO-Antibody:

    • Remove excess, unreacted DBCO-NHS ester and quenching buffer using a spin desalting column equilibrated with PBS (pH 7.4).

    • Collect the purified DBCO-modified antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified DBCO-antibody at 280 nm and ~309 nm. The DOL can be calculated using the following formula: DOL = (A309 / εDBCO) / ((A280 - (A309 * CF)) / εAb) Where:

      • Ax is the absorbance at wavelength x.

      • εDBCO is the molar extinction coefficient of the DBCO group at ~309 nm (e.g., ~12,000 M-1cm-1).

      • εAb is the molar extinction coefficient of the antibody at 280 nm.

      • CF is the correction factor for DBCO absorbance at 280 nm (provided by the manufacturer).

Protocol 3: Preparation of this compound Containing Liposomes

Objective: To prepare liposomes incorporating the this compound lipid for subsequent conjugation with the DBCO-modified antibody.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • PBS (pH 7.4)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform at the desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Perform at least 11 passes through the membrane at a temperature above the Tc.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 4: Conjugation of DBCO-Antibody to this compound Liposomes

Objective: To covalently link the DBCO-modified antibody to the azide-functionalized liposomes via a copper-free click chemistry reaction.

Materials:

  • Purified DBCO-modified antibody (from Protocol 2)

  • This compound containing liposomes (from Protocol 3)

  • PBS (pH 7.4)

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, mix the DBCO-modified antibody with the this compound liposomes at a molar ratio of 1:2 to 1:4 (antibody:azide-lipid).

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Longer incubation times (up to 24 hours) may improve conjugation efficiency.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody and other reactants using Size-Exclusion Chromatography (SEC).

    • Use a column packed with a suitable resin (e.g., Sepharose CL-4B or Superose 6).

    • Equilibrate and elute the column with PBS (pH 7.4).

    • Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and by monitoring light scattering (for liposomes).

    • Pool the fractions containing the purified immunoliposomes.

Protocol 5: Characterization of Antibody-DSPE-PEG5-azide Conjugates

Objective: To characterize the final immunoliposome product to determine size, conjugation efficiency, and the number of antibodies per liposome.

Materials:

  • Purified immunoliposomes (from Protocol 4)

  • DLS instrument

  • SDS-PAGE system

  • SEC-MALS system

  • Fluorescence plate reader (if using a fluorescently labeled antibody)

Procedure:

  • Size and Zeta Potential:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the purified immunoliposomes using DLS. A slight increase in size compared to the unconjugated liposomes is expected.

    • Measure the zeta potential to assess surface charge and stability.

  • Conjugation Efficiency (Qualitative):

    • Analyze the purified immunoliposomes by SDS-PAGE under reducing conditions.

    • A high molecular weight band corresponding to the antibody-lipid conjugate should be visible, with a corresponding decrease in the band for the unconjugated antibody heavy and light chains.

  • Conjugation Efficiency and Antibody:Lipid Ratio (Quantitative):

    • SEC-MALS: This is a powerful technique to determine the absolute molar mass of the immunoliposome and the molar mass of the protein and lipid components, allowing for the calculation of the number of antibodies per liposome.

    • Fluorescence-Based Assay: If the antibody was initially labeled with a fluorescent dye, the conjugation efficiency can be determined by measuring the fluorescence associated with the liposome fractions after SEC purification and comparing it to the initial fluorescence of the antibody.

    • Protein and Lipid Quantification: Quantify the protein concentration in the purified immunoliposome fraction using a BCA or Bradford assay (with appropriate liposome-compatible standards). Quantify the phospholipid concentration using an assay such as the Stewart assay. The antibody-to-lipid ratio can then be calculated.

Diagrams

experimental_workflow cluster_prep Preparation cluster_modification Modification & Conjugation cluster_purification Purification & Characterization Ab Antibody DBCO_mod Antibody Modification with DBCO-NHS Ester Ab->DBCO_mod Buffer Exchange Lipids This compound Liposome Formulation Click Copper-Free Click Chemistry Lipids->Click DBCO_mod->Click DBCO-Antibody SEC Size-Exclusion Chromatography (SEC) Click->SEC Crude Conjugate Char Characterization (DLS, SEC-MALS, SDS-PAGE) SEC->Char Purified Immunoliposome

Caption: Experimental workflow for antibody-DSPE-PEG5-azide conjugation.

signaling_pathway cluster_reactants Reactants cluster_reaction1 Step 1: Antibody Modification cluster_reaction2 Step 2: Copper-Free Click Chemistry Antibody Antibody (with primary amines, e.g., Lysine) DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody Amine-NHS Ester Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody Azide_Lipid This compound Liposome Immunoliposome Antibody-DSPE-PEG5 Conjugate (Immunoliposome) Azide_Lipid->Immunoliposome DBCO_Antibody->Immunoliposome Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Chemical reaction pathway for antibody-DSPE-PEG5-azide conjugation.

References

Application Notes and Protocols for the Incorporation of DSPE-PEG5-Azide into Lipid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) into lipid-based formulations such as liposomes. This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes for creating azide-functionalized lipid nanoparticles suitable for a variety of applications, primarily in targeted drug delivery and bioconjugation.

Introduction

This compound is a heterobifunctional lipid consisting of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a polyethylene glycol (PEG) spacer, and a terminal azide group. The DSPE moiety facilitates stable incorporation into the lipid bilayer of nanoparticles, while the hydrophilic PEG linker provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time in vivo.[1][2][3] The terminal azide group is a versatile chemical handle for covalent modification of the liposome surface via "click chemistry," a set of biocompatible and highly efficient chemical reactions.[4][5] This allows for the attachment of targeting ligands, imaging agents, or other functional molecules to the surface of the lipid nanoparticle.

The most common click chemistry reactions utilized with azide-functionalized surfaces are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can have cytotoxic effects. SPAAC, a copper-free alternative, is advantageous for biological applications where copper toxicity is a concern.

Principles of this compound Incorporation and Application

The incorporation of this compound into lipid formulations is typically achieved during the nanoparticle formation process, such as the thin-film hydration method. The lipid components, including the primary structural lipids (e.g., DSPC, DPPC), cholesterol for stability, and the this compound, are co-dissolved in an organic solvent. Upon removal of the solvent and hydration with an aqueous buffer, the lipids self-assemble into vesicles with the this compound integrated into the lipid bilayer. The hydrophilic PEG-azide chain extends from the liposome surface into the aqueous environment, making the azide group accessible for subsequent conjugation reactions.

The molar percentage of this compound incorporated can be varied to control the density of reactive sites on the liposome surface. This, in turn, influences the efficiency of ligand conjugation and the subsequent biological interactions of the functionalized nanoparticle.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed (to the same temperature as the water bath) hydration buffer to the flask.

    • Agitate the flask by hand-shaking or vortexing above the transition temperature of the lipids until the lipid film is fully suspended. This will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder and the liposome suspension to a temperature above the lipid transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs). The resulting liposome suspension should appear more translucent.

  • Storage:

    • Store the prepared azide-functionalized liposomes at 4°C.

Protocol 2: Characterization of Azide-Functionalized Liposomes

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement.

  • Zeta potential analyzer.

Procedure:

  • Size and PDI Measurement:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (size) and PDI of the liposomes. A PDI value below 0.2 indicates a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the liposome suspension in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential to determine the surface charge of the liposomes. The zeta potential provides an indication of the colloidal stability of the formulation. A value more positive than +30 mV or more negative than -30 mV is generally considered to indicate good stability.

Protocol 3: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-containing molecule to the azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-containing molecule (e.g., targeting peptide, fluorescent dye)

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-stabilizing ligand (e.g., THPTA) (optional but recommended)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

    • If using, prepare a stock solution of the copper-stabilizing ligand.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized liposomes and the alkyne-containing molecule.

    • Add the CuSO₄ solution to a final concentration of 1 mM. If using a ligand, add it at a 5:1 molar ratio to copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification:

    • Remove unreacted reagents by size exclusion chromatography or dialysis.

Protocol 4: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) containing molecule to the azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-PEG-ligand)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized liposomes with the strained alkyne-containing molecule. The molar ratio of the strained alkyne to the azide will depend on the specific reactants and desired conjugation efficiency.

    • Incubate the mixture at room temperature or 37°C for 2-24 hours with gentle agitation.

  • Purification:

    • Purify the functionalized liposomes using size exclusion chromatography or dialysis to remove any unreacted molecules.

Data Presentation

The following tables summarize representative quantitative data for liposomes functionalized with DSPE-PEG derivatives. Note that specific values will vary depending on the exact lipid composition, drug encapsulated, and experimental conditions.

Table 1: Physicochemical Characterization of Liposomes

Formulation Molar Ratio (DSPC:Chol:DSPE-PEG-X) Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Control Liposomes 60:40:0 115 ± 5 0.15 ± 0.03 -5 ± 2
DSPE-PEG-Azide Liposomes 55:40:5 120 ± 6 0.12 ± 0.02 -8 ± 3
DSPE-PEG-Ligand Liposomes 55:40:5 (functionalized) 125 ± 7 0.14 ± 0.03 -12 ± 4

(Data are representative and should be determined experimentally)

Table 2: Stability of Liposomes at 4°C

Formulation Time Point Mean Diameter (nm) PDI
DSPE-PEG-Azide Liposomes Day 0 120 ± 6 0.12 ± 0.02
Day 7 122 ± 5 0.13 ± 0.03
Day 30 125 ± 7 0.15 ± 0.04

(Data adapted from stability studies of similar PEGylated liposomes)

Table 3: Encapsulation Efficiency of Doxorubicin

Formulation Drug Loading Method Encapsulation Efficiency (%)
Control Liposomes Remote Loading 92 ± 4
DSPE-PEG-Azide Liposomes Remote Loading 90 ± 5

(The inclusion of DSPE-PEG lipids generally has a minimal effect on the encapsulation efficiency of drugs loaded via active methods)

Table 4: In Vitro Cellular Uptake in Cancer Cells (e.g., U87-MG)

Formulation Incubation Time (4h) Cellular Uptake (% of control)
Non-targeted Liposomes 4h 100
Targeted Liposomes (with ligand) 4h 250 ± 30

(Cellular uptake is significantly enhanced by the conjugation of targeting ligands to the liposome surface)

Table 5: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue at 24h post-injection)

Formulation Tumor Liver Spleen
Non-targeted Liposomes 3.5 ± 0.8 15 ± 3 8 ± 2
Targeted Liposomes 8.2 ± 1.5 12 ± 2.5 6 ± 1.5

(Targeted liposomes show enhanced accumulation in tumor tissue)

Visualizations

experimental_workflow cluster_preparation Liposome Preparation cluster_characterization Characterization cluster_functionalization Surface Functionalization A 1. Lipid Dissolution (DSPC, Cholesterol, this compound) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Sizing (Extrusion) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Azide-Functionalized Liposomes D->G H Click Chemistry (CuAAC or SPAAC) G->H I Ligand-Conjugated Liposomes H->I

Caption: Experimental workflow for the preparation and functionalization of this compound liposomes.

click_chemistry_pathways cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) liposome_azide1 Liposome-N3 triazole1 Liposome-Triazole-Ligand liposome_azide1->triazole1 + alkyne Alkyne-Ligand alkyne->triazole1 catalyst Cu(I) Catalyst catalyst->triazole1 liposome_azide2 Liposome-N3 triazole2 Liposome-Triazole-Ligand liposome_azide2->triazole2 + strained_alkyne Strained Alkyne-Ligand (e.g., DBCO) strained_alkyne->triazole2

Caption: Comparison of CuAAC and SPAAC pathways for liposome surface functionalization.

References

Application Notes and Protocols for DSPE-PEG5-azide in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) in the development of targeted diagnostic probes. Detailed protocols for the formulation of lipid-based nanoparticles and their subsequent functionalization using click chemistry are provided, along with examples of characterization and application in targeted imaging.

Introduction

This compound is a heterobifunctional lipid-PEG conjugate that has emerged as a critical component in the construction of advanced diagnostic nanoprobes. Its unique amphiphilic structure allows for stable incorporation into lipid-based nanoparticles, such as liposomes and micelles. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety serves as a lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer. The short polyethylene glycol (PEG5) spacer provides a hydrophilic shield, which can improve the biocompatibility and circulation time of the nanoparticle. Crucially, the terminal azide group enables the covalent attachment of a wide array of targeting ligands and imaging agents through highly efficient and specific "click chemistry" reactions.[1][2][3] This modular approach allows for the precise engineering of diagnostic probes for various imaging modalities, including Positron Emission Tomography (PET) and fluorescence imaging.

The primary advantage of using this compound lies in its ability to facilitate the creation of multifunctional nanoparticles. By incorporating this linker into a lipid formulation, researchers can readily attach targeting moieties (e.g., peptides, antibodies, small molecules) that recognize specific biomarkers on diseased cells or tissues. Simultaneously, imaging agents (e.g., radioisotopes, fluorescent dyes) can be conjugated to the same nanoparticle, enabling visualization and quantification of the target. This targeted approach can significantly enhance the signal-to-noise ratio in diagnostic imaging, leading to earlier and more accurate disease detection.

Key Applications

  • Targeted Cancer Imaging: Development of probes that specifically bind to tumor-associated antigens, allowing for the visualization of tumors and metastases.

  • Infection Imaging: Creation of nanoparticles that can target and accumulate at sites of bacterial or fungal infection.

  • Cardiovascular Imaging: Design of probes for the detection of atherosclerotic plaques or other markers of cardiovascular disease.

  • Cellular and Molecular Imaging: Use in preclinical research to track the biodistribution of cells or to visualize specific molecular processes in vivo.

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the lipid film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in a chloroform/methanol solution (e.g., 9:1 v/v). A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the wall of the flask.

  • Lipid Film Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask and gently agitating. The volume of PBS will determine the final lipid concentration.

    • Continue the hydration process for 1-2 hours at 60-65°C with gentle shaking to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with the desired membrane pore size (e.g., 100 nm).

    • Equilibrate the extruder to 60-65°C.

    • Pass the liposome suspension through the extruder 10-20 times. This process will result in a translucent suspension of small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the size distribution and zeta potential of the azide-functionalized liposomes using Dynamic Light Scattering (DLS).

    • The liposomes are now ready for conjugation with an alkyne-modified targeting ligand or imaging agent.

Protocol 2: Conjugation of a Targeting Peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-functionalized targeting peptide to the surface of the azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-modified targeting peptide (e.g., propargyl-glycine modified cRGD)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized water

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-peptide in deionized water or a suitable buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in deionized water.

  • Click Reaction:

    • In a microcentrifuge tube, mix the azide-functionalized liposomes with the alkyne-peptide. The molar ratio of azide groups on the liposomes to the peptide can be optimized, but a starting point of 1:1 to 1:5 is recommended.

    • Add the THPTA solution to the mixture. THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

  • Purification:

    • Separate the peptide-conjugated liposomes from unreacted peptide and catalyst components using size exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the liposomes (typically the first to elute, appearing as a turbid fraction).

  • Characterization:

    • Confirm the successful conjugation of the peptide by a suitable analytical method. This could include:

      • Measuring the change in zeta potential of the liposomes.

      • Quantifying the amount of peptide conjugated using a colorimetric assay (e.g., BCA assay if the peptide contains appropriate amino acids) or by HPLC.

      • Verifying the increase in nanoparticle size via DLS.

Data Presentation

The following tables summarize typical quantitative data that can be obtained during the development and characterization of this compound based diagnostic probes.

Table 1: Physicochemical Properties of Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Plain Liposomes105 ± 5< 0.15-5 ± 2
Azide-Liposomes110 ± 6< 0.15-7 ± 3
Peptide-Conjugated Liposomes115 ± 7< 0.20+5 ± 3

Data are presented as mean ± standard deviation.

Table 2: Conjugation Efficiency and In Vitro Targeting

Targeting LigandMolar Ratio (Azide:Peptide)Conjugation Efficiency (%)Cellular Uptake (Target Cells)Cellular Uptake (Control Cells)
cRGD Peptide1:3~85%HighLow
Scrambled Peptide1:3~82%LowLow

Conjugation efficiency can be determined by quantifying the amount of unreacted peptide in the supernatant after purification. Cellular uptake can be assessed by flow cytometry or fluorescence microscopy using fluorescently labeled liposomes.

Visualizations

Experimental_Workflow cluster_0 Liposome Formulation cluster_1 Functionalization cluster_2 Characterization & Application A Lipid Film Preparation (DSPC, Cholesterol, this compound) B Hydration (Formation of MLVs) A->B C Extrusion (Formation of SUVs) B->C D Click Chemistry (CuAAC) (Azide-Liposomes + Alkyne-Ligand) C->D Azide-Functionalized Liposomes E Purification (Size Exclusion Chromatography) D->E F Physicochemical Analysis (DLS, Zeta Potential) E->F G In Vitro Targeting (Cellular Uptake) E->G H In Vivo Imaging (PET/Fluorescence) G->H Signaling_Pathway cluster_targeting Targeted Probe Delivery cluster_imaging Signal Generation Probe DSPE-PEG5-Ligand Nanoparticle Receptor Cell Surface Receptor (e.g., Integrin αvβ3) Probe->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Signal Imaging Signal (PET or Fluorescence) Endocytosis->Signal Signal Detection

References

Application Notes and Protocols for DSPE-PEG5-Azide in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles, applications, and experimental protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5 azide] (DSPE-PEG5-azide) in the field of in vivo imaging. These guidelines are intended to assist researchers in designing and executing robust experiments for targeted imaging and drug delivery applications.

Introduction and Principle

This compound is an amphiphilic phospholipid-polymer conjugate that serves as a critical building block for functionalizing nanocarriers like liposomes and micelles.[1] Its structure is uniquely suited for biomedical applications:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A lipid anchor that stably incorporates the molecule into the lipid bilayer of a nanoparticle.[1][2]

  • PEG5 (Polyethylene Glycol, 5 units): A short, hydrophilic spacer that provides a "stealth" characteristic to the nanoparticle, improving stability and prolonging circulation time by reducing recognition by the mononuclear phagocytic system (MPS).[2][3]

  • Azide (-N₃) Group: A bioorthogonal chemical handle that enables covalent conjugation to other molecules via "click chemistry".

The primary application for this compound in in vivo imaging is through a powerful strategy known as pre-targeting . This approach separates the targeting and imaging steps to enhance image contrast and reduce background signal. The azide group is central to this process, allowing for a highly specific and efficient in vivo chemical reaction.

Caption: Structure and function of this compound within a nanoparticle.

Application Notes

The Pre-targeting Strategy

The pre-targeting approach overcomes the limitations of using large, slowly clearing antibodies or nanoparticles directly conjugated to imaging agents. By separating the steps, it significantly improves the target-to-background ratio.

  • Step 1: Targeting Vector Administration: Nanoparticles formulated with this compound (and often a targeting ligand like an antibody or peptide) are administered. These nanoparticles circulate and accumulate at the target site (e.g., a tumor) through passive (Enhanced Permeability and Retention effect) or active targeting.

  • Step 2: Clearance Phase: A crucial waiting period (typically 24-72 hours) allows for the unbound nanoparticles to clear from the bloodstream, minimizing off-target reactions.

  • Step 3: Imaging Probe Administration: A small, bioorthogonal imaging probe, typically containing a strained alkyne (like DBCO or BCN) attached to a fluorophore or radiolabel, is injected.

  • Step 4: In Vivo Click Reaction and Imaging: The probe rapidly distributes throughout the body and "clicks" onto the azide groups of the nanoparticles concentrated at the target site. Unreacted probe is quickly eliminated through renal clearance. Imaging is then performed, revealing a strong signal at the target with minimal background noise.

Bioorthogonal Chemistry: The Power of SPAAC

For in vivo applications, the choice of click chemistry is critical. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient, is unsuitable for living systems due to the toxicity of the copper catalyst. Therefore, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the reaction of choice.

SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides without the need for a catalyst. The reaction is driven by the release of ring strain, is highly specific, and proceeds rapidly at physiological conditions.

SPAAC_vs_CuAAC cluster_SPAAC SPAAC Attributes cluster_CuAAC CuAAC Attributes Start Azide + Alkyne SPAAC_Node SPAAC (Strain-Promoted) Start->SPAAC_Node CuAAC_Node CuAAC (Copper-Catalyzed) Start->CuAAC_Node Triazole_SPAAC Triazole Product SPAAC_Node->Triazole_SPAAC SPAAC_Attr1 Copper-Free Triazole_CuAAC Triazole Product CuAAC_Node->Triazole_CuAAC CuAAC_Attr1 Requires Cu(I) Catalyst SPAAC_Attr2 Biocompatible (In Vivo Suitable) SPAAC_Attr3 Uses Strained Alkyne (e.g., DBCO) CuAAC_Attr2 Potential Cytotoxicity CuAAC_Attr3 Mainly for In Vitro / Ex Vivo

Caption: Comparison of SPAAC and CuAAC for bioorthogonal ligation.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the design of in vivo imaging experiments using DSPE-PEG-azide functionalized nanoparticles.

Table 1: Typical Physicochemical Properties of DSPE-PEG Formulated Nanoparticles

Parameter Typical Value Range Significance
Hydrodynamic Diameter 80 - 150 nm Influences circulation time and ability to extravasate into tumor tissue via the EPR effect.
Polydispersity Index (PDI) < 0.2 Indicates a monodisperse and homogenous nanoparticle population, which is critical for reproducible results.

| Zeta Potential | -2 to -10 mV | A slightly negative surface charge helps prevent aggregation and opsonization, prolonging circulation. |

Table 2: Comparison of Common SPAAC Reagents for In Vivo Click Chemistry

Cyclooctyne Reagent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features & Considerations
DBCO (Dibenzocyclooctyne) ~0.1 - 1.0 Widely used, commercially available, good balance of reactivity and stability.
BCN (Bicyclononyne) ~0.01 - 0.1 Highly stable, suitable for applications requiring long-term stability of the alkyne handle.
DIFO (Difluorinated Cyclooctyne) ~0.05 - 0.5 Rapid reaction kinetics, but can be less stable than other options.

| BARAC | ~1.0 - 3.0 | Bi-arylazacyclooctynone with very fast kinetics, allowing for low probe concentrations and no-wash imaging. |

Table 3: Representative In Vivo Biodistribution of DSPE-PEG Coated Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ Representative Uptake (%ID/g) Time Point Nanoparticle Type / Model Citation
Tumor 6.9 ± 1.2 3 h post-probe Pre-targeting with 177Lu-tetrazine
Tumor 5.1 ± 0.3 24 h 64Cu-Liposomes (TATE-targeted)
Tumor 3.4 (Average) Various Meta-analysis of various NPs
Liver 17.56 (Average) Various Meta-analysis of various NPs
Spleen 12.1 (Average) Various Meta-analysis of various NPs
Kidney 3.1 (Average) Various Meta-analysis of various NPs

| Blood | Varies (High initially) | 5 min - 24 h | DSPE-PEG lipoplexes show clearance over time | |

Note: Biodistribution is highly dependent on nanoparticle size, surface charge, targeting ligands, and the specific animal model used. Accumulation is typically highest in the liver and spleen.

Experimental Protocols

Protocol 1: Formulation of Azide-Functionalized Liposomes via Thin-Film Hydration

This protocol describes the formulation of ~100 nm liposomes incorporating this compound.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Chloroform

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound) . The total lipid amount will depend on the desired final concentration.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 60-65°C (above the transition temperature of the lipids). Apply a vacuum to slowly remove the chloroform, resulting in a thin, uniform lipid film on the flask wall.

  • Film Drying: Continue to hold the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

  • Hydration: Warm the sterile PBS to 60-65°C. Add the warm PBS to the flask containing the lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

  • Vesicle Formation: Agitate the flask by hand or in the water bath for 30-60 minutes. The lipid film will disperse into the aqueous phase, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Heat the extruder block to 60-65°C.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the suspension through the membranes into a second syringe. Repeat this process 11-21 times. This process results in the formation of unilamellar vesicles (LUVs) with a defined size.

  • Purification and Storage: The resulting liposome solution can be purified from unencapsulated material using size exclusion chromatography if necessary. Store the final formulation at 4°C.

A 1. Dissolve Lipids (DSPC, Cholesterol, this compound) in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with warm PBS B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrude through 100nm Membrane (11-21 passes) D->E F 6. Final Product: Azide-Functionalized Liposomes (~100nm) E->F

Caption: Workflow for azide-functionalized liposome formulation.

Protocol 2: Pre-targeted In Vivo Imaging using SPAAC

This protocol provides a generalized workflow for a pre-targeted imaging study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Sterile, azide-functionalized nanoparticles (from Protocol 1).

  • Sterile, DBCO-conjugated imaging probe (e.g., DBCO-IRDye 800CW for NIR fluorescence imaging or DBCO-NOTA for chelation of 64Cu for PET imaging).

  • Sterile PBS for injection.

  • Anesthesia (e.g., isoflurane).

  • Appropriate imaging system (e.g., IVIS for fluorescence, microPET/CT for PET).

Procedure:

  • Baseline Imaging (Optional): Acquire a baseline image of the anesthetized mouse to check for autofluorescence or background signal.

  • Nanoparticle Administration (Time = 0 h):

    • Administer the azide-functionalized nanoparticles via intravenous (tail vein) injection. A typical dose might be 10-20 mg of lipid per kg of body weight.

    • Allow the animal to recover.

  • Clearance Phase (Time = 0 to 48 h):

    • House the animal under normal conditions for 24 to 72 hours. This period is critical for the nanoparticles to accumulate in the tumor and for unbound particles to clear from circulation. The optimal time should be determined empirically.

  • Imaging Probe Administration (Time = 48 h):

    • Administer the DBCO-conjugated imaging probe via intravenous injection. The probe is small and should be administered in a low molar quantity relative to the estimated nanoparticle dose.

  • Probe Clearance and Reaction (Time = 48 to 52 h):

    • Allow 1-4 hours for the probe to circulate, react with the azide-nanoparticles at the target site, and for the unbound probe to clear via the kidneys into the bladder.

  • In Vivo Imaging (Time = 52 h):

    • Anesthetize the mouse.

    • Acquire whole-body images using the appropriate imaging modality (e.g., PET/CT or fluorescence imaging).

    • A strong signal should be observed in the tumor, with low signal in most other tissues except for organs of clearance like the kidneys and bladder.

  • Ex Vivo Biodistribution (Endpoint):

    • After the final imaging session, euthanize the animal.

    • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).

    • Quantify the signal in each tissue using a gamma counter (for radiotracers) or by imaging the organs ex vivo (for fluorescence).

    • Calculate the percent injected dose per gram (%ID/g) for each tissue.

A T = 0h Inject Azide-Nanoparticles (Targeting Vector) B T = 0-48h Clearance Phase (NP circulates, accumulates in tumor, clears from blood) A->B C T = 48h Inject DBCO-Probe (Imaging Agent) B->C D T = 49-52h In Vivo Click Reaction (Probe binds to NP in tumor, excess probe clears) C->D E T = 52h Perform In Vivo Imaging (PET, SPECT, or Fluorescence) D->E F Endpoint Ex Vivo Biodistribution Analysis (%ID/g) E->F

Caption: Experimental workflow for pre-targeted in vivo imaging.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DSPE-PEG₅-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing DSPE-PEG₅-azide conjugation reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in DSPE-PEG₅-azide conjugation reactions?

Low conjugation yield can stem from several factors, broadly categorized as issues with reactants, reaction conditions, and purification processes. Common culprits include:

  • Reactant Quality and Integrity: Degradation of the DSPE-PEG₅-azide or the alkyne-functionalized molecule is a frequent cause. Azides can be susceptible to reduction, and the lipid component can undergo hydrolysis under acidic or basic conditions.

  • Suboptimal Reaction Conditions: The efficiency of click chemistry reactions, both copper-catalyzed (CuAAC) and strain-promoted (SPAAC), is highly dependent on parameters such as pH, temperature, reactant concentrations, and the presence of catalysts or ligands.

  • Catalyst Inactivation (for CuAAC): The active Cu(I) catalyst in CuAAC reactions is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Steric Hindrance: The bulky nature of the PEG chain and the molecule to be conjugated can physically obstruct the azide and alkyne groups from coming into close enough proximity for the reaction to occur efficiently.

  • Micelle Formation: DSPE-PEG₅-azide is an amphiphilic molecule that can self-assemble into micelles above its critical micelle concentration (CMC). This can potentially sequester the azide groups within the micelle core, making them less accessible for conjugation.

  • Inefficient Purification: Significant product loss can occur during purification steps if the chosen method is not optimized for the specific properties of the conjugate.

Q2: How can I improve the efficiency of my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

To enhance the yield of your CuAAC reaction, consider the following optimization strategies:

  • Use a Ligand: Employ a copper-chelating ligand, such as THPTA or TBTA, to protect the Cu(I) catalyst from oxidation and improve its solubility.

  • Optimize Reactant Concentrations: While higher concentrations generally favor the reaction, the solubility of DSPE-PEG₅-azide must be considered. A molar excess of the less precious reactant can drive the reaction to completion.

  • Degas Solutions: Remove dissolved oxygen from your reaction buffer by bubbling with an inert gas like argon or nitrogen to prevent Cu(I) oxidation.

  • Use a Reducing Agent: Add a reducing agent, such as sodium ascorbate, to the reaction mixture to reduce any oxidized Cu(II) back to the active Cu(I) state.

  • Control pH: Maintain the reaction pH within a range of 7 to 8 for optimal catalyst activity and stability of the reactants.

Q3: What are the key considerations for a successful strain-promoted azide-alkyne cycloaddition (SPAAC) reaction?

SPAAC offers a copper-free alternative, which is advantageous for biological applications. To maximize your SPAAC yield:

  • Choice of Strained Alkyne: The reaction rate is highly dependent on the type of strained alkyne used. Cyclooctynes like DBCO and BCN are common choices, with different derivatives offering varying reactivity and stability.

  • Temperature and Reaction Time: While SPAAC can proceed at room temperature, gentle heating (e.g., 37°C) can increase the reaction rate. Monitor the reaction over time (e.g., 12-24 hours) to determine the optimal duration.

  • Solvent: The reaction is typically performed in aqueous buffers like PBS or HEPES. A small percentage of an organic co-solvent (e.g., DMSO) may be used to aid in the dissolution of hydrophobic reactants.

  • Avoid Azide Contaminants: Ensure that your buffers and other reagents are free from sodium azide, which is often used as a preservative but will compete in the reaction.

Q4: Can the length of the PEG chain in DSPE-PEG-azide affect conjugation yield?

Yes, the length of the PEG chain is a critical factor. Longer PEG chains can:

  • Increase Steric Hindrance: This can make it more difficult for the azide and alkyne groups to react, potentially lowering the conjugation efficiency.[1]

  • Enhance Solubility: Longer PEG chains improve the water solubility of the DSPE-PEG-azide and the final conjugate, which can be beneficial, especially when working with hydrophobic molecules.[1]

  • Influence Micelle Properties: The PEG chain length affects the critical micelle concentration (CMC) and the size of the resulting micelles.

A balance must be struck between the benefits of increased solubility and the potential for increased steric hindrance.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Degraded Reactants - Use fresh DSPE-PEG₅-azide and alkyne-functionalized molecules. - Store reagents at the recommended temperature (typically -20°C), protected from light and moisture.
Inactive Cu(I) Catalyst (CuAAC) - Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate) for each experiment. - Use a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) state. - Degas all buffers and solutions to remove oxygen.
Inefficient Reaction Kinetics - Optimize the molar ratio of reactants; try a 2 to 10-fold molar excess of the less critical component. - Increase the reaction temperature (e.g., from room temperature to 37°C). - Extend the reaction time, monitoring progress at different time points.
Interfering Substances - Avoid using buffers containing primary amines (e.g., Tris) in CuAAC, as they can chelate copper. Use PBS or HEPES instead. - If your sample contains thiols (e.g., from DTT or cysteine residues), consider a purification step prior to conjugation or use a thiol-protective group.
Steric Hindrance - If conjugating to a large molecule, consider introducing a longer spacer arm on the alkyne-functionalized partner to increase the accessibility of the reactive group.
Problem 2: Product Aggregation or Precipitation
Possible Cause Recommended Solution
Poor Solubility of Reactants or Product - Ensure the concentration of DSPE-PEG₅-azide is below the point where extensive micelle formation leads to aggregation. - If the alkyne-functionalized molecule is hydrophobic, add a small amount of a biocompatible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture.
Suboptimal Buffer Conditions - Adjust the pH and ionic strength of the reaction buffer to optimize the solubility of the conjugate. - Screen different buffer systems to find one that maintains the stability of all components.
High Reactant Concentrations - While higher concentrations can improve reaction rates, they can also promote aggregation. Try performing the reaction at a more dilute concentration.

Quantitative Data Summary

Table 1: Factors Influencing DSPE-PEG-Azide Conjugation Yield

Parameter Effect on Yield Considerations
Molar Ratio (Alkyne:Azide) Increasing the excess of one reactant can drive the reaction to completion.A 2-10 fold excess is a common starting point. The choice of which reactant is in excess depends on availability and cost.
Temperature Higher temperatures generally increase reaction rates.For biological molecules, ensure the temperature does not cause denaturation. 37°C is often a good compromise.
Reaction Time Longer reaction times can lead to higher conversion.Monitor the reaction to avoid potential degradation of reactants or product over extended periods. SPAAC reactions may require 12-24 hours for high yield.
pH (CuAAC) Optimal range is typically 7-8.Deviations can lead to catalyst inactivation or reactant degradation.
PEG Chain Length Longer chains can increase steric hindrance, potentially reducing yield, but improve solubility.The optimal PEG length depends on the specific molecule being conjugated.

Table 2: Reported Conjugation Efficiencies

Reaction Type Reactants Reported Efficiency Reference
Maleimide-ThiolDSPE-PEG-Maleimide and F3 peptide> 95%[2]
SPAACDSPE-PEG-cyclooctyne and azide-functionalized molecule on liposome surface83 ± 1.5%[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • DSPE-PEG₅-azide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Degassing equipment (e.g., argon or nitrogen gas line)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DSPE-PEG₅-azide in the reaction buffer.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or reaction buffer).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

  • Degassing:

    • Degas the reaction buffer and the DSPE-PEG₅-azide solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG₅-azide and the alkyne-functionalized molecule at the desired molar ratio (e.g., 1:2).

    • Add the degassed reaction buffer to achieve the final desired reactant concentrations.

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the Cu(I)-THPTA complex to the reaction mixture to a final concentration of 1 mM Cu.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Purification:

    • Proceed with the purification of the conjugate (see Protocol 3).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DSPE-PEG₅-azide

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of DSPE-PEG₅-azide in the reaction buffer.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO or reaction buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG₅-azide and the DBCO-functionalized molecule at the desired molar ratio (e.g., 1:1.5).

    • Add the reaction buffer to achieve the final desired reactant concentrations.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Proceed with the purification of the conjugate (see Protocol 3).

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • HPLC system

  • Mobile Phase (e.g., PBS, pH 7.4)

Methodology:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.

  • Sample Preparation:

    • Centrifuge the reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Injection and Elution:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Elute the sample with the mobile phase at a constant flow rate. The conjugate, being larger, should elute before the unreacted starting materials.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the elution peaks.

    • Analyze the collected fractions by a suitable method (e.g., UV-Vis spectroscopy, LC-MS) to confirm the presence and purity of the conjugate.

Protocol 4: Quantification of Conjugation Yield by RP-HPLC

Materials:

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Methodology:

  • Standard Curve Generation:

    • Prepare a series of known concentrations of the unreacted DSPE-PEG₅-azide and the purified conjugate.

    • Inject each standard onto the HPLC and record the peak area at a suitable wavelength.

    • Generate a standard curve by plotting peak area versus concentration for each compound.

  • Sample Analysis:

    • Inject a known volume of the crude reaction mixture onto the HPLC.

    • Run a gradient elution (e.g., 5-95% Mobile Phase B over 30 minutes) to separate the reactants and the product.

    • Record the peak areas for the unreacted DSPE-PEG₅-azide and the conjugate.

  • Yield Calculation:

    • Using the standard curves, determine the concentration of the unreacted DSPE-PEG₅-azide and the formed conjugate in the reaction mixture.

    • Calculate the conjugation yield using the following formula: Yield (%) = (moles of conjugated DSPE-PEG₅-azide / initial moles of DSPE-PEG₅-azide) x 100

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_lipid Prepare DSPE-PEG₅-azide Solution mix Mix Reactants in Buffer prep_lipid->mix prep_alkyne Prepare Alkyne/DBCO Molecule Solution prep_alkyne->mix add_catalyst Add Cu(I) Catalyst & Reductant (for CuAAC) mix->add_catalyst CuAAC incubate Incubate (e.g., RT or 37°C) mix->incubate SPAAC add_catalyst->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Purity & Yield (e.g., HPLC, MS) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Experimental workflow for DSPE-PEG₅-azide conjugation.

troubleshooting_flowchart decision decision problem problem solution solution start Low Conjugation Yield check_reactants Check Reactant Integrity? start->check_reactants degraded Reactants Degraded check_reactants->degraded Yes check_conditions Optimize Reaction Conditions? check_reactants->check_conditions No use_fresh Use Fresh Reagents degraded->use_fresh optimize_params Adjust pH, Temp, Time, Concentration check_conditions->optimize_params Yes check_catalyst CuAAC Reaction? check_conditions->check_catalyst No catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue Yes check_purification Product Loss During Purification? check_catalyst->check_purification No fix_catalyst Use Ligand, Reductant, Degas Buffer catalyst_issue->fix_catalyst optimize_purification Optimize Purification Method check_purification->optimize_purification Yes

References

how to prevent aggregation of DSPE-PEG5-azide liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent the aggregation of DSPE-PEG5-azide liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound liposome aggregation?

A1: Aggregation of this compound liposomes is a common issue that can arise from several factors. The primary causes include:

  • Inadequate PEGylation: Insufficient surface coverage by the polyethylene glycol (PEG) chains can fail to provide the necessary steric hindrance to prevent liposomes from approaching each other and aggregating.[1][2][3]

  • Electrostatic Interactions: The surface charge of liposomes plays a crucial role in their stability. Changes in pH or high salt concentrations in the buffer can screen or neutralize the surface charge, reducing electrostatic repulsion and leading to aggregation.[4][5]

  • Environmental Stress: Factors such as temperature fluctuations, freeze-thaw cycles, and mechanical stress during handling can disrupt the liposome bilayer and induce aggregation.

  • Lipid Composition: The overall lipid composition, including the molar ratio of this compound to other lipids, significantly influences the stability and aggregation behavior of the liposomes.

  • Reactive Azide Group: While the azide group is intended for subsequent conjugation reactions (e.g., "click chemistry"), improper handling or the presence of reactive species could potentially lead to unintended cross-linking between liposomes, although this is less common under typical formulation conditions.

Q2: How does the concentration of this compound affect liposome stability?

A2: Generally, increasing the molar percentage of DSPE-PEG lipids in a liposome formulation enhances its stability by providing a denser protective hydrophilic layer. This "stealth" coating sterically hinders interactions between liposomes, thus preventing aggregation. However, some studies have noted an unusual increase in liposome size at a DSPE-PEG concentration of approximately 7 ± 2 mol%, suggesting that there may be an optimal concentration range for specific formulations. It is crucial to optimize the this compound concentration for your specific lipid mixture to achieve the desired balance between stability and other formulation parameters like drug loading.

Q3: What is the role of buffer pH and salt concentration in preventing aggregation?

A3: The pH and salt concentration of the hydration buffer are critical for maintaining liposome stability.

  • pH: The pH of the buffer should be maintained within a range that ensures the stability of all lipid components. For many common phospholipid-based liposomes, a pH between 5.5 and 7.5 is generally considered optimal for maintaining consistent size and surface charge.

  • Salt Concentration: High concentrations of salts in the buffer can lead to a phenomenon known as "charge screening," where ions in the solution shield the surface charge of the liposomes. This reduces the electrostatic repulsion between them, making aggregation more likely. If you observe aggregation in a high ionic strength buffer, consider reducing the salt concentration.

Q4: Can storage conditions contribute to liposome aggregation?

A4: Yes, storage conditions are a critical factor in the long-term stability of this compound liposomes. Low temperatures are generally suitable for the storage of liposomes. Storing liposomes at 4°C is a common practice to minimize lipid hydrolysis and maintain stability. Avoid repeated freeze-thaw cycles, as the formation of ice crystals can disrupt the liposome membrane, leading to fusion and aggregation. If long-term storage in a frozen state is necessary, the use of cryoprotectants like sucrose or trehalose is recommended.

Troubleshooting Guides

Issue 1: Liposomes Aggregate Immediately After Preparation

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Formulation Method Utilize the thin-film hydration method followed by extrusion for a more uniform size distribution. Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature of the lipids.
Incorrect Buffer Conditions Verify that the pH of your hydration buffer is within the optimal range for your lipid formulation (typically pH 5.5-7.5). If using a high ionic strength buffer, try reducing the salt concentration to enhance electrostatic repulsion.
Inadequate PEGylation Increase the molar percentage of this compound in your formulation. A higher concentration of PEG lipids generally improves steric stabilization.
Issue 2: Liposomes Aggregate During Storage

Possible Causes & Solutions

CauseRecommended Solution
Long-Term Instability To improve long-term stability, consider incorporating a charged lipid (e.g., a negatively charged phospholipid) to enhance electrostatic repulsion between liposomes. Also, ensure your this compound concentration is optimized for long-term steric stabilization.
Improper Storage Temperature Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is included in the formulation.
Lipid Hydrolysis Over time, especially at non-optimal pH and higher temperatures, phospholipids can hydrolyze, leading to changes in the bilayer structure and subsequent aggregation. Storing at 4°C and a neutral pH can help minimize hydrolysis.

Experimental Protocols

Protocol 1: Liposome Preparation using Thin-Film Hydration and Extrusion
  • Lipid Mixture Preparation: Dissolve the lipids, including this compound, in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the primary lipid component. Gently agitate the flask to form multilamellar vesicles (MLVs).

  • Size Homogenization: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using a mini-extruder. This process should also be carried out at a temperature above the lipid Tm.

Visual Guides

Signaling Pathways & Experimental Workflows

Aggregation_Prevention_Workflow cluster_prep Liposome Preparation cluster_troubleshooting Troubleshooting Aggregation cluster_causes Potential Causes of Aggregation cluster_solutions Corrective Actions start Start: Define Liposome Formulation lipid_mix Prepare Lipid Mixture (including this compound) start->lipid_mix film_formation Thin-Film Hydration lipid_mix->film_formation extrusion Extrusion for Size Homogenization film_formation->extrusion final_liposomes Stable Liposome Suspension extrusion->final_liposomes aggregation_check Observe Aggregation? extrusion->aggregation_check aggregation_check->final_liposomes No cause_analysis Analyze Potential Causes aggregation_check->cause_analysis Yes solution_impl Implement Corrective Actions cause_analysis->solution_impl cause1 - Inadequate PEGylation cause_analysis->cause1 cause2 - Suboptimal Buffer (pH, Salt) cause_analysis->cause2 cause3 - Improper Storage cause_analysis->cause3 cause4 - Formulation Method cause_analysis->cause4 re_evaluate Re-evaluate Stability solution_impl->re_evaluate sol1 - Adjust this compound % solution_impl->sol1 sol2 - Optimize Buffer Composition solution_impl->sol2 sol3 - Control Storage Conditions solution_impl->sol3 sol4 - Refine Preparation Technique solution_impl->sol4 re_evaluate->final_liposomes Resolved re_evaluate->cause_analysis Not Resolved

Caption: Workflow for preparing and troubleshooting this compound liposome aggregation.

Logical Relationships in Liposome Stability

Liposome_Stability_Factors cluster_factors Key Influencing Factors cluster_parameters Controllable Parameters liposome_stability Liposome Stability (Prevention of Aggregation) liposome_aggregation Aggregation liposome_stability->liposome_aggregation Inversely Proportional steric_hindrance Steric Hindrance steric_hindrance->liposome_stability electrostatic_repulsion Electrostatic Repulsion electrostatic_repulsion->liposome_stability formulation_protocol Formulation Protocol formulation_protocol->liposome_stability storage_conditions Storage Conditions storage_conditions->liposome_stability peg_concentration This compound % peg_concentration->steric_hindrance peg_chain_length PEG Chain Length peg_chain_length->steric_hindrance buffer_ph Buffer pH buffer_ph->electrostatic_repulsion salt_concentration Salt Concentration salt_concentration->electrostatic_repulsion extrusion_params Extrusion Parameters extrusion_params->formulation_protocol temperature Temperature temperature->storage_conditions cryoprotectants Cryoprotectants cryoprotectants->storage_conditions

Caption: Factors influencing the stability and aggregation of this compound liposomes.

References

Technical Support Center: Optimizing DSPE-PEG₅-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG₅-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG₅-azide and what is it used for?

DSPE-PEG₅-azide is a lipid-polyethylene glycol (PEG) conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is attached to a PEG chain with a terminal azide group. This amphiphilic molecule is a key component in creating functionalized liposomes and nanoparticles for applications like drug delivery, gene transfection, and vaccine delivery.[1] The azide group allows for the attachment of various molecules containing an alkyne group through a highly efficient and specific reaction known as "click chemistry".[2]

Q2: What are the main types of click chemistry reactions I can use with DSPE-PEG₅-azide?

There are two primary types of click chemistry reactions suitable for DSPE-PEG₅-azide:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] It is a widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with the azide.[2] SPAAC is preferred for in vivo applications or with sensitive biological molecules where copper toxicity is a concern.[4]

Q3: How should I store my DSPE-PEG₅-azide and other click chemistry reagents?

Proper storage is crucial to maintain the reactivity of your reagents.

  • DSPE-PEG₅-azide: For long-term storage, it should be kept at -20°C under a dry, inert atmosphere (like Argon or Nitrogen) and protected from light. For short-term storage, 0–4°C is acceptable.

  • Alkyne-containing molecules: Similar to the azide, store at -20°C under an inert atmosphere and away from light.

  • Copper Sulfate (CuSO₄) and Ligands (e.g., THPTA, TBTA): Stock solutions of the copper catalyst and ligands are generally stable for weeks when frozen.

  • Sodium Ascorbate: This reducing agent is prone to oxidation. Always prepare fresh solutions immediately before use.

Q4: What solvents are suitable for DSPE-PEG₅-azide click chemistry?

DSPE-PEG₅-azide is soluble in a variety of organic solvents, including DMSO, DMF, chloroform, and dichloromethane. For the click reaction itself, a mixture of aqueous buffers (like PBS or HEPES) and an organic co-solvent (like DMSO or t-BuOH) is often used to ensure all reactants are in solution. The choice of solvent can impact the reaction rate and yield.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

This is one of the most common issues encountered. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System (CuAAC) start Low/No Product Formation check_reagents Verify Reagent Integrity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_storage Improper Storage? check_reagents->reagent_storage check_catalyst Assess Catalyst System (CuAAC) check_conditions->check_catalyst Conditions Seem Correct solvent_solubility Solubility Issues? check_conditions->solvent_solubility check_purification Review Purification Method check_catalyst->check_purification Catalyst System Appears Fine copper_source Cu(I) Oxidation? check_catalyst->copper_source success High Yield Achieved check_purification->success Purification Optimized reagent_freshness Fresh Sodium Ascorbate? reagent_storage->reagent_freshness reagent_ratio Correct Stoichiometry? reagent_freshness->reagent_ratio temp_time Optimize Temp/Time? solvent_solubility->temp_time ph_buffer Correct pH & Buffer? temp_time->ph_buffer ligand_issue Ligand Present & Correct Ratio? copper_source->ligand_issue oxygen_presence Oxygen Contamination? ligand_issue->oxygen_presence

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Cause Recommended Solution
Reagent Degradation Ensure DSPE-PEG₅-azide and alkyne reagents have been stored correctly at -20°C under an inert atmosphere. Always use a freshly prepared solution of sodium ascorbate for CuAAC reactions.
Incorrect Stoichiometry A slight excess (1.5 to 2-fold) of one reactant (often the less precious one) can drive the reaction to completion. For CuAAC, ensure the correct ratios of copper, ligand, and reducing agent.
Poor Solubility Use a co-solvent like DMSO or DMF to ensure all reactants are fully dissolved in the reaction buffer. Sonication may aid in dissolving DSPE-PEG conjugates.
Suboptimal Reaction Conditions For CuAAC, reactions are typically run at room temperature for 30-60 minutes. SPAAC reactions may be slower and benefit from longer incubation times (2-12 hours) or slightly elevated temperatures (e.g., 37°C).
Ineffective Catalyst System (CuAAC) Ensure the use of a Cu(I)-stabilizing ligand like THPTA or TBTA. The recommended ligand-to-copper ratio is typically between 2:1 and 5:1. Degas solutions to remove oxygen, which can oxidize the active Cu(I) catalyst.
Buffer Interference Avoid buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols, as these can interfere with the copper catalyst. Tris buffer should also be avoided as it can inhibit the copper catalyst.
Issue 2: Side Reactions and Impurities

The presence of unexpected byproducts can complicate purification and affect the quality of your final conjugate.

Potential Cause Recommended Solution
Oxidative Homocoupling of Alkynes (CuAAC) This side reaction can occur in the presence of oxygen. Ensure the reaction mixture is properly degassed. Using a stabilizing ligand also helps to minimize this.
Biomolecule Degradation (CuAAC) Reactive oxygen species (ROS) can be generated from the reaction of Cu(II) with sodium ascorbate, potentially damaging sensitive biomolecules. The addition of a scavenger like aminoguanidine can mitigate this issue.
Hydrolysis of DSPE-PEG DSPE-PEG can be susceptible to ester hydrolysis under acidic or basic conditions, especially at elevated temperatures. Maintain a neutral pH during the reaction and purification steps.

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of your experiment. The following tables provide a summary of key quantitative parameters to aid in your decision-making.

Table 1: Reaction Kinetics

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Second-Order Rate Constant 1 to 100 M⁻¹s⁻¹ (can be up to 10⁴ M⁻¹s⁻¹)10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)
Typical Reaction Time 15 minutes to a few hours2 to 12 hours, can be longer

Table 2: Typical Reaction Conditions

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Temperature Room TemperatureRoom Temperature to 37°C
pH 6.5 - 8.07.0 - 8.5
Reactant Concentration Micromolar to millimolar rangeMicromolar to millimolar range
Copper Concentration 50 - 250 µMN/A
Ligand:Copper Ratio 2:1 to 5:1N/A
Reducing Agent (Sodium Ascorbate) 3- to 10-fold excess over copperN/A

Experimental Protocols

Protocol 1: General Procedure for CuAAC of DSPE-PEG₅-azide with an Alkyne-modified Molecule

Materials:

  • DSPE-PEG₅-azide

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Prepare Reactants:

    • Dissolve DSPE-PEG₅-azide in the reaction buffer, using a minimal amount of DMSO if necessary to achieve full dissolution.

    • Dissolve the alkyne-modified molecule in the reaction buffer.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a 1:5 molar ratio of copper to ligand.

    • Allow this mixture to stand for a few minutes at room temperature.

  • Set up the Reaction:

    • In a new reaction tube, combine the DSPE-PEG₅-azide solution and the alkyne-modified molecule solution. A 1.5-fold molar excess of the alkyne molecule is a good starting point.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 100 µM is often effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • The purification method will depend on the nature of the final conjugate. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Experimental Workflow for CuAAC

CuAAC_Workflow start Start prep_reagents Prepare Reactant Solutions (DSPE-PEG-Azide & Alkyne) start->prep_reagents prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) start->prep_catalyst mix_reagents Combine Reactants prep_reagents->mix_reagents add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst mix_reagents->add_catalyst initiate_reaction Initiate with Fresh Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temp (30-60 min, protect from light) initiate_reaction->incubate purify Purify Conjugate (Dialysis, SEC, or HPLC) incubate->purify end End purify->end

Caption: A step-by-step workflow for the CuAAC reaction.

Protocol 2: General Procedure for SPAAC of DSPE-PEG₅-azide with a Strained Alkyne (e.g., DBCO)

Materials:

  • DSPE-PEG₅-azide

  • DBCO-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Prepare Reactants:

    • Dissolve DSPE-PEG₅-azide in the reaction buffer, using a minimal amount of DMSO if necessary.

    • Dissolve the DBCO-modified molecule in a compatible solvent (often DMSO).

  • Set up the Reaction:

    • In a reaction tube, combine the DSPE-PEG₅-azide solution with the DBCO-modified molecule. A 1.5 to 2-fold molar excess of the DBCO-reagent is often used.

  • Incubation:

    • Gently mix the solution and allow it to react at room temperature or 37°C.

    • Reaction times are typically longer than for CuAAC, ranging from 2 to 12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Purify the final conjugate using a suitable method such as dialysis, SEC, or HPLC to remove any unreacted starting materials.

SPAAC Reaction Pathway

SPAAC_Pathway reagents DSPE-PEG₅-Azide + Strained Alkyne (DBCO) mixing Mix in Buffer (e.g., PBS, pH 7.4) reagents->mixing No Catalyst incubation Incubate (Room Temp or 37°C, 2-12h) mixing->incubation product Stable Triazole Linkage Formed incubation->product

Caption: The catalyst-free reaction pathway of SPAAC.

References

improving the efficiency of DSPE-PEG5-azide bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG5-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It consists of three main components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that can be stably incorporated into lipid bilayers of liposomes and nanoparticles.[1]

  • PEG5: A five-unit polyethylene glycol spacer that is hydrophilic and provides flexibility.[1]

  • Azide group (-N3): A reactive group that can participate in "click chemistry" reactions.[1]

It is primarily used to functionalize the surface of liposomes and nanoparticles for applications in targeted drug delivery, nanotechnology, and bioconjugation.[1]

Q2: What type of reactions can the azide group on this compound undergo?

The azide group is used in "click chemistry," a set of rapid, specific, and high-yield chemical reactions. The two main types of click chemistry reactions for this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole. This method is preferred for in vivo applications due to the cytotoxicity of copper.

Q3: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C in a sealed, desiccated container, protected from light and moisture. When preparing solutions, it is best to use them freshly. The compound is soluble in solvents like DMSO, DMF, chloroform, and dichloromethane.

Q4: What are the key differences between CuAAC and SPAAC for bioconjugation with this compound?

The choice between CuAAC and SPAAC depends on the specific application. Here is a summary of their key differences:

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Copper-free.
Biocompatibility The copper catalyst can be cytotoxic, limiting in vivo applications.Highly biocompatible and suitable for live-cell and in vivo studies.
Reaction Rate Generally faster reaction kinetics.Reaction rate is dependent on the type of strained alkyne used.
Alkyne Reactant Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).
Side Reactions Potential for oxidative side reactions.Strained alkynes can be unstable under certain conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation.

Problem 1: Low Conjugation Efficiency or Low Yield

Q: I am observing a low yield of my final bioconjugate. What are the possible causes and how can I improve it?

A: Low conjugation efficiency is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions:

    • Molar Ratio of Reactants: Ensure you are using an appropriate molar excess of one reactant. For CuAAC, an excess of the alkyne-containing molecule is often used.

    • pH of the Reaction Buffer: The optimal pH for CuAAC is typically around 7-8. For SPAAC, the reaction is less sensitive to pH, but the stability of your biomolecule should be the primary consideration.

    • Temperature and Reaction Time: While many click chemistry reactions proceed efficiently at room temperature, some systems may benefit from longer incubation times or slightly elevated temperatures. However, be mindful of the stability of your biomolecule.

  • Reagent Quality and Stability:

    • This compound Degradation: Ensure the reagent has been stored correctly at -20°C and protected from moisture to prevent degradation of the azide group.

    • Hydrolysis of DSPE Ester Bonds: The ester bonds in the DSPE lipid can hydrolyze at acidic or highly basic pH, especially at elevated temperatures. It is recommended to work in neutral buffered solutions (e.g., PBS pH 7.4).

  • Issues with Copper Catalyst (CuAAC):

    • Oxidation of Copper(I): The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Always use freshly prepared solutions of a reducing agent like sodium ascorbate.

    • Insufficient Ligand: A stabilizing ligand, such as THPTA or TBTA, is crucial to protect the copper catalyst and improve reaction efficiency.

  • Solubility Issues:

    • This compound is amphiphilic and may require a co-solvent like DMSO or DMF to ensure it remains in solution during the reaction. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid denaturation of biomolecules.

Problem 2: Difficulty in Purifying the Final Conjugate

Q: I am struggling to separate my this compound conjugate from unreacted starting materials. What purification methods are recommended?

A: The choice of purification method depends on the properties of your biomolecule and the unreacted components.

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger bioconjugate from smaller molecules like unreacted this compound, copper catalyst, and ligands.

  • Dialysis: Useful for removing small molecule impurities, including the copper catalyst, especially if a chelating agent like EDTA is added to the dialysis buffer.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can provide high-resolution separation of the conjugate from unreacted biomolecule and this compound. However, be cautious with acidic mobile phases, as they can promote hydrolysis of the DSPE ester bonds.

  • Copper Removal: For CuAAC reactions, residual copper must be removed. This can be achieved by:

    • Chelating Resins: These resins have a high affinity for copper and can effectively remove it from the reaction mixture.

    • EDTA Treatment: Adding EDTA to the reaction mixture after completion will chelate the copper, which can then be removed by SEC or dialysis.

Problem 3: Characterization of the Final Conjugate is Inconclusive

Q: How can I confirm that the bioconjugation was successful and determine the purity of my product?

A: A combination of analytical techniques is recommended for thorough characterization.

  • Mass Spectrometry (MS):

    • MALDI-TOF MS: This is an excellent technique for analyzing PEGylated molecules. It can confirm the mass of the conjugate and show a characteristic distribution of peaks corresponding to the polydispersity of the PEG chain. You can also detect unreacted starting materials.

    • Electrospray Ionization MS (ESI-MS): Can also be used to determine the molecular weight of the conjugate.

  • High-Performance Liquid Chromatography (HPLC):

    • RP-HPLC or SEC-HPLC: A shift in the retention time compared to the starting materials is a strong indication of successful conjugation. The appearance of a new, well-defined peak corresponding to the conjugate and the disappearance or reduction of the starting material peaks can be used to assess purity.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If you have conjugated this compound to a protein, you should observe a shift in the molecular weight of the protein band on the gel.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-modified biomolecule to this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified biomolecule: Concentration will depend on the specific molecule, prepared in the reaction buffer.

    • CuSO₄: 20 mM in deionized water.

    • THPTA/TBTA: 50 mM in deionized water/DMSO.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 fold).

    • Add the THPTA/TBTA ligand solution (final concentration ~1.25 mM).

    • Add the CuSO₄ solution (final concentration ~0.25 mM).

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Proceed with purification using SEC, dialysis against a buffer containing EDTA, or a copper chelating resin to remove the catalyst and unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a DBCO-modified biomolecule to this compound.

Materials:

  • DBCO-modified biomolecule

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • DBCO-modified biomolecule: Concentration will depend on the specific molecule, prepared in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified biomolecule and the this compound at the desired molar ratio (a 1.5 to 10-fold molar excess of one component can be used to drive the reaction).

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or MS.

  • Purification:

    • Purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis reagent1 This compound Solution cuaac CuAAC Reaction (+ Cu(I), Ligand, Reductant) reagent1->cuaac spaac SPAAC Reaction (Copper-Free) reagent1->spaac reagent2 Alkyne/DBCO Biomolecule reagent2->cuaac reagent2->spaac purify Purification (SEC, Dialysis, HPLC) cuaac->purify spaac->purify analysis Characterization (MS, HPLC, SDS-PAGE) purify->analysis

Caption: General experimental workflow for this compound bioconjugation.

reaction_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide1 This compound product1 Triazole Conjugate azide1->product1 alkyne1 Terminal Alkyne alkyne1->product1 catalyst Cu(I) Catalyst + Reducing Agent + Ligand catalyst->product1 azide2 This compound product2 Triazole Conjugate azide2->product2 alkyne2 Strained Alkyne (e.g., DBCO) alkyne2->product2

Caption: Chemical pathways for CuAAC and SPAAC bioconjugation reactions.

troubleshooting_tree start Low Conjugation Yield q1 Check Reagent Quality? start->q1 a1 Store this compound at -20°C, protected from moisture. q1->a1 Yes q2 Reaction Conditions Optimized? q1->q2 No a2 Adjust molar ratio, pH, temperature, and time. q2->a2 Yes q3 Using CuAAC? q2->q3 No a3 Use fresh reducing agent and sufficient ligand. q3->a3 Yes q4 Solubility Issues? q3->q4 No a4 Use a co-solvent like DMSO (keep concentration low). q4->a4 Yes

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Technical Support Center: Purification Strategies for DSPE-PEG₅-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of DSPE-PEG₅-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these conjugates following click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying DSPE-PEG₅-azide conjugates after a click chemistry reaction?

A1: The primary purification methods for DSPE-PEG₅-azide conjugates leverage differences in size, polarity, and charge between the final conjugate and residual reactants or byproducts. The most common techniques include:

  • Dialysis: Effective for removing small molecule impurities such as unreacted alkyne-bearing molecules, catalysts (if used), and salts. This method is suitable for large sample volumes.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is highly effective at removing unreacted DSPE-PEG₅-azide and smaller reactants from the larger conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying peptide and oligonucleotide conjugates, providing high purity products.[1][2]

  • Silica Gel Chromatography: A traditional chromatography method that separates based on polarity. It can be used to purify conjugates, often employing a gradient of solvents like chloroform and methanol.[3]

Q2: How do I choose the best purification method for my specific conjugate?

A2: The choice of method depends on several factors:

  • Nature of the conjugated molecule: For large biomolecules like proteins or long oligonucleotides, dialysis and SEC are often sufficient. For smaller peptides or when high purity is critical, RP-HPLC is often the method of choice.

  • Scale of the reaction: Dialysis is well-suited for larger volumes, while SEC and HPLC are scalable but may be more complex for very large quantities.

  • Required purity: RP-HPLC generally offers the highest resolution and purity.[2]

  • Properties of the conjugate: The amphiphilic nature of DSPE-PEG conjugates can lead to micelle formation in aqueous solutions, which should be considered when choosing a purification method.[4]

Q3: What are the potential side reactions during a copper-catalyzed click chemistry (CuAAC) reaction with DSPE-PEG₅-azide?

A3: While click chemistry is generally very efficient, side reactions can occur. One potential side reaction is the copper-promoted homocoupling of terminal alkynes (Glaser coupling). To minimize this, it is advisable to use a minimal excess of the alkyne-containing molecule. Additionally, ensuring the purity of the starting DSPE-PEG₅-azide is crucial, as impurities can lead to unexpected byproducts.

Q4: Can I use copper-free click chemistry for my conjugation?

A4: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is highly suitable for conjugating DSPE-PEG₅-azide, especially for applications involving live cells or in vivo studies where copper toxicity is a concern. DSPE-PEG conjugates with strained alkynes like DBCO are commercially available for this purpose.

Troubleshooting Guides

Low Conjugation Yield

Problem: The final purified conjugate yield is lower than expected.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Inefficient Click Reaction Optimize reaction conditions: ensure proper catalyst (if applicable), solvent, temperature, and reaction time. Use a stabilizing ligand like THPTA for aqueous CuAAC reactions to prevent catalyst oxidation.Inefficient reactions lead to a lower amount of product being formed.
Product Loss During Purification Choose a purification method with high recovery rates. For dialysis, ensure the molecular weight cut-off (MWCO) is appropriate to retain the conjugate. For SEC, select a column with a suitable fractionation range. For HPLC, optimize the gradient and collection parameters.Some purification methods can lead to significant sample loss. For example, spin columns can result in over 50% loss of liposomes.
Steric Hindrance If conjugating a bulky molecule, consider using a longer PEG chain on the DSPE-PEG-azide to reduce steric hindrance at the reaction site.Bulky groups near the azide or alkyne can physically block the reaction from occurring efficiently.
Inaccurate Quantification Use a reliable method to quantify the final conjugate. For oligonucleotide conjugates, monitoring absorbance at both 260 nm and the dye's λmax (if fluorescently labeled) during HPLC can help distinguish the product from unreacted materials.Incorrect quantification can give a false impression of low yield.
Product Degradation

Problem: The purified conjugate appears to be degraded, as indicated by mass spectrometry or multiple peaks in chromatography.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Hydrolysis of DSPE Ester Bonds Avoid acidic conditions during purification, especially with RP-HPLC. Use a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) for the mobile phase. If acidic conditions are unavoidable, work at low temperatures and immediately neutralize the collected fractions.The ester linkages in the DSPE lipid are susceptible to hydrolysis in acidic environments, which can be accelerated by heat.
Instability of the Conjugated Molecule Ensure that the purification conditions (pH, solvent, temperature) are compatible with the stability of the conjugated molecule (e.g., peptide, oligonucleotide).The biomolecule being conjugated may have its own stability limitations.
Presence of Impurities in Final Product

Problem: The final product is contaminated with unreacted starting materials or byproducts.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Inefficient Removal of Unreacted DSPE-PEG₅-azide Use a purification method with sufficient resolution to separate the conjugate from the unreacted lipid-PEG. SEC is often effective for this due to the size difference.Unreacted DSPE-PEG₅-azide is a common impurity.
Inefficient Removal of Unreacted Alkyne-Molecule Dialysis with an appropriate MWCO is effective for removing small molecule alkynes. For larger molecules, SEC or RP-HPLC may be necessary. An azide-functionalized resin can also be used to scavenge unreacted alkyne-bearing molecules.The choice of method depends on the size and properties of the alkyne-containing molecule.
Starting Material Impurities Characterize the purity of your DSPE-PEG₅-azide before conjugation using techniques like HPLC-ELSD and mass spectrometry to ensure it is free from significant impurities.Impurities in the starting material, such as DSPE-PEG-DSPE dimers, can lead to a lack of reactive groups and subsequent purification challenges.

Experimental Protocols

Protocol 1: Purification of a DSPE-PEG₅-Peptide Conjugate by Dialysis

Objective: To remove unreacted small molecules (e.g., alkyne-peptide, catalyst) from the conjugation reaction mixture.

Materials:

  • Conjugation reaction mixture

  • Dialysis tubing or cassette (e.g., 3.5 kDa MWCO)

  • Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Methodology:

  • Pre-wet the dialysis membrane according to the manufacturer's instructions.

  • Load the reaction mixture into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette into a beaker with a large volume of cold dialysis buffer (at least 100-fold the sample volume).

  • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Perform dialysis for at least 4-6 hours, with at least two to three changes of fresh buffer. For complete removal, dialysis can be continued overnight.

  • After dialysis, recover the purified conjugate from the tubing/cassette.

Protocol 2: Purification of a DSPE-PEG₅-Oligonucleotide Conjugate by RP-HPLC

Objective: To obtain a highly pure DSPE-PEG₅-oligonucleotide conjugate, free from unreacted starting materials.

Materials:

  • Crude conjugate solution

  • RP-HPLC system with a UV detector

  • C18 column (e.g., Waters XTerra MS C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Methodology:

  • Dissolve the crude conjugate in Mobile Phase A.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Monitor the elution at 260 nm (for the oligonucleotide) and the λmax of any fluorescent label.

  • Collect the fractions corresponding to the conjugate peak. The conjugate will typically elute later than the unconjugated oligonucleotide due to the hydrophobicity of the DSPE moiety.

  • Combine the pure fractions and remove the organic solvent by evaporation.

  • Lyophilize the aqueous solution to obtain the purified conjugate as a powder.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the purification of PEGylated conjugates.

Table 1: Comparison of Purification Methods for DSPE-PEG Conjugates

Purification Method Typical Purity Typical Recovery Key Advantages Key Disadvantages
Dialysis Moderate>90%Simple, gentle, good for large volumesSlow, does not remove large impurities
Size Exclusion Chromatography (SEC) High80-95%Good for removing unreacted PEG-lipid, relatively fastResolution may be limited for species of similar size
Reverse-Phase HPLC >95%75-80%High resolution and purity, good for analytical and preparative scalePotential for product degradation (hydrolysis), more complex
Silica Gel Chromatography Moderate to HighVariableScalable, can be cost-effectiveMay require organic solvents, resolution can be lower than HPLC

Table 2: HPLC Parameters for DSPE-PEG Conjugate Analysis and Purification

Parameter Peptide Conjugates Oligonucleotide Conjugates
Column C8 or C18C18
Mobile Phase A Water with 0.1% Formic Acid (use with caution) or PBS (pH 7.4)0.1 M TEAA
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient Linear gradient of Mobile Phase BLinear gradient of Mobile Phase B (e.g., 5-95% over 30 min)
Detection 214 nm or 280 nm260 nm

Visualizations

G cluster_reaction Conjugation Reaction cluster_purification Purification cluster_products Final Products DSPE_PEG_Azide DSPE-PEG₅-Azide Reaction_Mixture Crude Reaction Mixture DSPE_PEG_Azide->Reaction_Mixture Alkyne_Molecule Alkyne-Molecule (Peptide, Oligo, etc.) Alkyne_Molecule->Reaction_Mixture Catalyst Catalyst (e.g., Cu(I)) Catalyst->Reaction_Mixture Purification_Method Purification Method (Dialysis, SEC, HPLC) Reaction_Mixture->Purification_Method Pure_Conjugate Pure DSPE-PEG₅ Conjugate Purification_Method->Pure_Conjugate Impurities Impurities (Unreacted materials, byproducts) Purification_Method->Impurities

Caption: General workflow for the purification of DSPE-PEG₅-azide conjugates.

Caption: Logical diagram of DSPE ester bond hydrolysis under different pH conditions.

References

Technical Support Center: Characterization of DSPE-PEG5-Azide Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG5-azide modified nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when characterizing this compound modified nanoparticles?

A1: The critical quality attributes for this compound modified nanoparticles include particle size and size distribution (polydispersity index, PDI), surface charge (zeta potential), morphology, confirmation of PEGylation and azide functionality, and the efficiency of subsequent conjugation reactions (e.g., click chemistry). These parameters significantly influence the stability, in vivo fate, and efficacy of the nanoparticles.[1]

Q2: How does the concentration of this compound affect the nanoparticle size?

A2: The concentration of DSPE-PEG can influence the final nanoparticle size. Generally, incorporating DSPE-PEG lipids can help control particle size and prevent aggregation due to the steric hindrance provided by the PEG chains.[2] However, the optimal concentration depends on the overall lipid composition and the formulation method.

Q3: What is a typical zeta potential range for DSPE-PEG modified nanoparticles and why is it important?

A3: DSPE-PEG modified nanoparticles typically exhibit a near-neutral or slightly negative zeta potential. The PEG layer shields the surface charge of the core lipids, which can reduce non-specific interactions with proteins and cells in vivo, leading to prolonged circulation times.[3] A zeta potential of approximately -10 mV to -30 mV is often observed for lipid-based nanoparticles.[2]

Q4: How can I confirm the presence of the azide group on my nanoparticles?

A4: The presence of the azide group can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, where the azide group exhibits a characteristic sharp peak around 2100 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify protons adjacent to the azide group. For quantitative analysis, techniques like UV-Vis spectroscopy or fluorescence-based assays can be employed after reacting the azide with a specific probe.[4]

Q5: What are the common challenges encountered during the characterization of these nanoparticles?

A5: Common challenges include obtaining reproducible and reliable measurements, especially concerning particle size and zeta potential. The sensitivity of the analytical methods and proper sample preparation are crucial. Other challenges involve quantifying the surface density of PEG and azide groups and troubleshooting inefficient click chemistry reactions.

Troubleshooting Guides

Particle Size and Polydispersity Index (PDI) Issues
Issue Possible Causes Solutions
Inconsistent or large particle size Improper mixing during formulation.Optimize mixing speed and duration. For microfluidics, adjust flow rates.
Lipid film is not thin or uniform before hydration.Ensure even spreading of the lipid solution and complete removal of the organic solvent.
Aggregation of nanoparticles.Increase the molar ratio of this compound in the formulation. Ensure the formulation is stored at an appropriate temperature and in a suitable buffer.
High Polydispersity Index (PDI > 0.3) Inefficient homogenization or extrusion.Increase the number of extrusion cycles or sonication time. Ensure the extrusion membrane pore size is appropriate for the desired particle size.
Presence of larger lipid aggregates or contaminants.Filter the nanoparticle suspension through a syringe filter with a suitable pore size.
Zeta Potential Measurement Problems
Issue Possible Causes Solutions
Highly variable zeta potential readings Inappropriate dilution medium.Use a consistent and low ionic strength buffer (e.g., 10 mM NaCl) for all measurements.
Contamination of the measurement cell.Thoroughly clean the zeta potential cell before each use.
Unexpectedly high (positive or negative) zeta potential Insufficient PEGylation on the nanoparticle surface.Increase the concentration of this compound in the formulation.
pH of the dispersion medium.Measure and report the pH of the sample, as it significantly influences zeta potential.
Low Click Chemistry Efficiency
Issue Possible Causes Solutions
Low yield of conjugated product Inactive or oxidized copper (I) catalyst (for CuAAC).Use freshly prepared catalyst solutions. Degas all solutions to remove oxygen.
Steric hindrance from the PEG chains.Optimize the length of the PEG linker on the molecule to be conjugated.
Suboptimal reaction conditions.Optimize pH, temperature, and reaction time. The order of reagent addition can also be critical.
Poor solubility of reactants.Use a co-solvent like DMSO to ensure all reactants are in solution.

Quantitative Data Summary

The following table summarizes the physicochemical properties of nanoparticles formulated with DSPE-PEG2000 and Soluplus at different weight ratios. This data illustrates how formulation parameters can influence nanoparticle characteristics.

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
2:1120.5-18.60.135
1:1116.6-13.70.112
1:274.3-12.50.118
1:554.5-6.00.057
1:1056.1-7.70.101

Experimental Protocols

Dynamic Light Scattering (DLS) for Particle Size and PDI
  • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration to avoid multiple scattering effects. Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Instrument Setup: Set the measurement temperature, typically to 25°C. Allow the instrument to equilibrate.

  • Measurement: Place the cuvette containing the sample into the DLS instrument. Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis: The Z-average diameter and the polydispersity index (PDI) are the key parameters to be recorded.

Zeta Potential Measurement
  • Sample Preparation: Prepare the sample in a low ionic strength buffer, such as 10 mM NaCl, as high ionic strength can compress the electrical double layer and lead to inaccurate measurements.

  • Instrument Setup: Use a dedicated zeta potential cell. Ensure there are no air bubbles in the cell. Set the measurement temperature.

  • Measurement: The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles.

  • Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is often used for aqueous media.

Fourier-Transform Infrared (FTIR) Spectroscopy for Azide Confirmation
  • Sample Preparation: Lyophilize the this compound modified nanoparticles to obtain a dry powder.

  • Measurement: Acquire the FTIR spectrum of the lyophilized sample.

  • Data Analysis: Look for a sharp, characteristic absorption peak around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_functionalization Functionalization cluster_final_characterization Post-Functionalization Characterization Formulation Lipid Hydration & Sonication/Extrusion DLS DLS (Size, PDI) Formulation->DLS Zeta Zeta Potential Formulation->Zeta TEM TEM (Morphology) Formulation->TEM FTIR_NMR FTIR/NMR (Functional Groups) Formulation->FTIR_NMR Click Click Chemistry FTIR_NMR->Click Final_Char Repeat Characterization Click->Final_Char Troubleshooting_Logic cluster_size Size Troubleshooting cluster_zeta Zeta Potential Troubleshooting cluster_click Click Chemistry Troubleshooting Start Inconsistent Results? Size_Issue Size/PDI out of spec? Start->Size_Issue Yes Zeta_Issue Zeta Potential unstable? Start->Zeta_Issue No Check_Formulation Review Formulation Protocol Size_Issue->Check_Formulation Check_Homogenization Optimize Sonication/Extrusion Size_Issue->Check_Homogenization Check_Storage Verify Storage Conditions Size_Issue->Check_Storage Click_Issue Low Click Efficiency? Zeta_Issue->Click_Issue No Check_Buffer Verify Dilution Buffer Zeta_Issue->Check_Buffer Yes Check_PEGylation Assess PEG Density Zeta_Issue->Check_PEGylation Check_pH Measure Sample pH Zeta_Issue->Check_pH Check_Catalyst Verify Catalyst Activity Click_Issue->Check_Catalyst Yes Check_Conditions Optimize Reaction Conditions Click_Issue->Check_Conditions Check_Sterics Consider Steric Hindrance Click_Issue->Check_Sterics

References

Navigating Steric Hindrance in DSPE-PEG₅-Azide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals encountering challenges with DSPE-PEG₅-azide reactions now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address issues of steric hindrance, ensuring successful conjugation outcomes for liposomal and nanoparticle-based drug delivery systems.

Introduction to DSPE-PEG₅-Azide and Steric Hindrance

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG₅-azide) is a critical reagent for the surface functionalization of liposomes and other nanoparticles. Its azide group allows for covalent attachment of targeting ligands, imaging agents, and other molecules via "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

However, the flexible polyethylene glycol (PEG) linker, while beneficial for its "stealth" properties in vivo, can create a steric shield around the terminal azide group. This "steric hindrance" can impede the approach of bulky reaction partners, leading to low reaction yields and incomplete conjugation. The length of the PEG chain is a significant factor, with longer chains potentially causing greater steric hindrance.[1][2] This guide provides strategies to overcome these challenges.

Troubleshooting Guide: Low Reaction Yields

Low or no product yield is a common frustration in bioconjugation. The following sections provide a systematic approach to troubleshooting these issues in DSPE-PEG₅-azide reactions.

Problem 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Causes and Solutions:

  • Ineffective Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Ensure all buffers are deoxygenated. Prepare a fresh solution of the reducing agent, such as sodium ascorbate. Consider using a ligand that protects the Cu(I) oxidation state.

  • Suboptimal Reactant Concentrations: The amphiphilic nature of DSPE-PEG₅-azide can lead to micelle formation, which may sequester the azide groups and affect reaction kinetics.[3]

    • Solution: Experiment with a slight excess (1.5-2 equivalents) of the less sterically hindered or more soluble reactant to drive the reaction to completion.

  • Poor Solubility of Reactants: One or both reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture.

    • Solution: Use a co-solvent such as DMSO or DMF to improve solubility. Keep the final concentration of the organic solvent low (typically <10-15%) to avoid precipitation of biomolecules.

  • Steric Hindrance: The PEG chain or bulky substituents on the alkyne partner are physically blocking the reactive sites.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or gently increase the temperature (e.g., to 37°C) to provide more energy for the molecules to overcome the steric barrier.

      • Optimize Catalyst System: The choice of ligand for the copper catalyst is crucial. Polydentate ligands can accelerate the reaction. For substrates with coordinating functional groups, a ligand that protects the copper catalyst is essential.

      • Consider a Longer PEG Linker on the Alkyne: Introducing a PEG spacer on the alkyne-containing molecule can help to extend the reactive group away from the bulky core, making it more accessible to the azide.

Problem 2: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Possible Causes and Solutions:

  • Reagent Instability: Strained cyclooctynes, such as dibenzocyclooctyne (DBCO), can be unstable under certain conditions (e.g., acidic pH).

    • Solution: Ensure proper storage of DBCO reagents (cold and protected from light) and use them promptly after reconstitution. Maintain a neutral to slightly basic pH during the reaction.

  • Steric Hindrance: While SPAAC is a powerful tool, it can be more sensitive to steric hindrance than CuAAC due to the bulky nature of the cyclooctyne.

    • Solution:

      • Introduce a PEG Spacer: As with CuAAC, adding a PEG linker to the DBCO-functionalized molecule can significantly improve reaction rates by reducing steric hindrance.

      • Optimize Reaction Conditions: Factors such as pH, buffer composition, and temperature can impact reaction kinetics. Perform small-scale optimization experiments to find the ideal conditions for your specific system.

  • Solubility Issues: Poor solubility of either the DSPE-PEG₅-azide or the DBCO-functionalized molecule can hinder the reaction.

    • Solution: Use a co-solvent like DMSO to improve solubility, keeping the final organic solvent concentration to a minimum.

Quantitative Data on Reaction Parameters

While specific reaction yields are highly dependent on the exact substrates and conditions used, the following table provides a general overview of how different parameters can influence the outcome of click chemistry reactions.

ParameterCuAACSPAACConsiderations for DSPE-PEG₅-Azide
Catalyst Copper(I)None (strain-promoted)For CuAAC, the choice of ligand is critical to stabilize Cu(I) and accelerate the reaction.
Reaction Rate Generally faster (10 to 10⁴ M⁻¹s⁻¹)[4]Generally slower than CuAACThe amphiphilic nature of DSPE-PEG can lead to micelle formation, potentially affecting local reactant concentrations and reaction rates.[3]
Biocompatibility Potential for copper cytotoxicityHighly biocompatible, ideal for in vivo applicationsFor in vivo applications, SPAAC is the preferred method to avoid copper toxicity.
Sensitivity to Steric Hindrance Can be sensitive, but often overcome with optimized conditionsCan be more sensitive due to the bulky cyclooctyneThe PEG₅ chain contributes to steric hindrance; longer PEG chains on the reaction partner can help mitigate this.
Side Reactions Oxidation of Cu(I) to Cu(II); potential for side reactions with biomoleculesSome cyclooctynes can react with thiolsEnsure purity of starting materials to avoid unwanted side reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with DSPE-PEG₅-Azide

This protocol provides a starting point for the conjugation of an alkyne-functionalized molecule to DSPE-PEG₅-azide.

Reagent Preparation:

  • DSPE-PEG₅-Azide Solution: Prepare a stock solution of DSPE-PEG₅-azide in a suitable solvent (e.g., a mixture of chloroform and methanol, or DMSO).

  • Alkyne-Containing Substrate Solution: Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 50 mM stock solution in deoxygenated water.

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in deoxygenated water. This solution must be made fresh.

  • Ligand Solution (Optional but Recommended): Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in deoxygenated water or DMSO.

Reaction Setup:

  • In a suitable reaction vessel, add the DSPE-PEG₅-azide solution.

  • Add the alkyne-containing substrate solution. A slight molar excess (e.g., 1.2 equivalents) of the less sterically hindered component can be used.

  • Add the ligand solution to the reaction mixture.

  • Add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by TLC or LC-MS.

Work-up and Purification:

  • Upon reaction completion, remove the copper catalyst by washing with an aqueous solution of a chelating agent like EDTA.

  • Purify the DSPE-PEG₅-conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: General Procedure for SPAAC with DSPE-PEG₅-Azide

This protocol outlines the conjugation of a DBCO-functionalized molecule to DSPE-PEG₅-azide.

Reagent Preparation:

  • DSPE-PEG₅-Azide Solution: Prepare a stock solution of DSPE-PEG₅-azide in a suitable solvent (e.g., DMSO).

  • DBCO-Functionalized Molecule Solution: Prepare a stock solution of the DBCO-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Buffer: Prepare a buffer solution (e.g., PBS, pH 7.4) and ensure it is free of sodium azide.

Reaction Setup:

  • In a reaction vessel, dissolve the DSPE-PEG₅-azide in the reaction buffer.

  • Add the DBCO-functionalized molecule to the reaction mixture. A molar excess of 1.5-3 equivalents of one reactant can be used to drive the reaction.

  • If necessary, add a small amount of a co-solvent like DMSO to ensure solubility, keeping the final concentration below 10-15%.

  • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

Purification:

  • Purify the resulting DSPE-PEG₅-conjugate using dialysis, size-exclusion chromatography, or RP-HPLC to remove any unreacted starting materials.

Visualizing the Workflow and Logic

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_purification Purification prep_dspe DSPE-PEG5-Azide Solution mix Mix this compound, Alkyne, and Ligand prep_dspe->mix prep_alkyne Alkyne Substrate Solution prep_alkyne->mix prep_cu CuSO4 Solution add_cu Add CuSO4 prep_cu->add_cu prep_asc Sodium Ascorbate (Fresh) add_asc Initiate with Sodium Ascorbate prep_asc->add_asc prep_ligand Ligand Solution (Optional) prep_ligand->mix mix->add_cu add_cu->add_asc react Stir at RT (4-24h) add_asc->react quench Remove Copper (e.g., EDTA wash) react->quench purify Chromatography (SEC or RP-HPLC) quench->purify product Pure DSPE-PEG5-Conjugate purify->product Steric_Hindrance_Concept cluster_liposome Liposome Surface dspe DSPE peg PEG5 Linker dspe->peg azide N3 peg->azide bulky_alkyne Bulky Alkyne Substrate bulky_alkyne->azide Steric Hindrance (PEG chain blocks access)

References

Technical Support Center: DSPE-PEG5-azide Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of DSPE-PEG5-azide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for determining the purity of this compound?

A1: The purity of this compound is typically assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used to confirm the chemical structure and the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) to determine the percentage purity of the main component and to detect non-UV active impurities.[1]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight and assess the polydispersity of the PEG chain.[2]

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the ¹H NMR spectrum can indicate the presence of impurities or residual solvents. Common impurities include:

  • Unreacted DSPE: The starting material for the PEGylation reaction.

  • Free PEG-azide: The PEG portion that has not conjugated to DSPE.

  • Hydrolysis products: Degradation of the phospholipid headgroup.

  • Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane (DCM) or ethanol.[3]

To troubleshoot, compare your spectrum to a reference spectrum of pure this compound and spectra of potential impurities.

Q3: My HPLC-ELSD chromatogram shows multiple peaks. How do I identify the main peak and the impurities?

A3: In a typical reversed-phase HPLC separation of this compound, the main peak will be the most abundant one.[1][4] Other peaks may correspond to:

  • Earlier eluting peaks: More polar impurities, such as free PEG-azide.

  • Later eluting peaks: More hydrophobic impurities, such as unreacted DSPE.

  • Broad peaks: Indicative of polydispersity in the PEG chain length.

Running standards of potential impurities can help in peak identification.

Q4: The molecular weight from my MALDI-TOF MS is different from the expected value. Why?

A4: Discrepancies in the molecular weight can arise from:

  • Polydispersity of the PEG chain: Commercial PEG reagents are often a mixture of different chain lengths, leading to a distribution of molecular weights.

  • Adduct formation: During ionization, the molecule can form adducts with cations like sodium (Na⁺) or potassium (K⁺), resulting in a higher observed mass.

  • Fragmentation: The molecule may fragment during the ionization process.

Look for a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) and consider the possibility of common adducts.

Quantitative Data Summary

ParameterTypical SpecificationAnalytical MethodReference
Purity ≥95% to >99%HPLC-ELSD/CAD
Molecular Weight ~1065.4 g/mol Mass Spectrometry
Polydispersity Index (PDI) Typically < 1.1Size Exclusion Chromatography (SEC) or MS
Azide Functionality Confirmed¹H NMR, FTIR

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25°C.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify characteristic peaks for the DSPE moiety (fatty acid chains, glycerol backbone).

    • Identify the characteristic repeating unit of the PEG chain (~3.6 ppm).

    • Confirm the presence of the azide-adjacent methylene protons.

    • Integrate the peaks to determine the relative ratios of the different parts of the molecule.

Protocol 2: HPLC-ELSD for Purity Determination
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration.

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Evaporative Temperature: ~40-50°C, Nebulizer Gas Pressure: ~3.5 bar).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 3: MALDI-TOF MS for Molecular Weight Confirmation
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a mixture of acetonitrile and water with 0.1% TFA.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Instrument Mode: Positive ion, reflector mode for better resolution.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M+H]⁺.

    • Look for common adducts such as [M+Na]⁺ and [M+K]⁺.

    • Observe the distribution of peaks separated by 44 Da, which represents the PEG oligomers.

Visual Guides

Purity_Assessment_Workflow This compound Purity Assessment Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR HPLC HPLC-ELSD/CAD Sample->HPLC MS MALDI-TOF MS Sample->MS NMR_Data Structural Confirmation (Functional Groups, Ratios) NMR->NMR_Data HPLC_Data Purity Determination (% Area) HPLC->HPLC_Data MS_Data Molecular Weight & Polydispersity MS->MS_Data Purity_Spec Purity Specification Met? NMR_Data->Purity_Spec HPLC_Data->Purity_Spec MS_Data->Purity_Spec

Workflow for assessing the purity of this compound.

Troubleshooting_Logic Troubleshooting Common Purity Issues cluster_nmr ¹H NMR cluster_hplc HPLC cluster_ms Mass Spectrometry Start Unexpected Result in Purity Analysis NMR_Issue Extra Peaks Start->NMR_Issue HPLC_Issue Multiple Peaks Start->HPLC_Issue MS_Issue Incorrect Mass Start->MS_Issue NMR_Cause1 Residual Solvents NMR_Issue->NMR_Cause1 NMR_Cause2 Unreacted Starting Materials NMR_Issue->NMR_Cause2 NMR_Cause3 Side Products NMR_Issue->NMR_Cause3 HPLC_Cause1 Polar/Non-polar Impurities HPLC_Issue->HPLC_Cause1 HPLC_Cause2 Polydispersity HPLC_Issue->HPLC_Cause2 MS_Cause1 Cation Adducts (Na⁺, K⁺) MS_Issue->MS_Cause1 MS_Cause2 PEG Chain Distribution MS_Issue->MS_Cause2

A logical diagram for troubleshooting common purity issues.

References

Technical Support Center: Optimizing DSPE-PEG-azide Molar Ratios in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of DSPE-PEG-azide in nanoparticle formulations. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the function of DSPE-PEG-azide in lipid nanoparticle formulations?

A1: DSPE-PEG-azide is an amphiphilic lipid-polymer conjugate used in nanoparticle formulations, such as liposomes. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion acts as a lipid anchor, embedding itself within the lipid bilayer of the nanoparticle. The polyethylene glycol (PEG) component is a hydrophilic polymer that forms a protective layer on the nanoparticle surface, providing a "stealth" characteristic that helps to reduce recognition by the immune system and prolong circulation time in the body.[1] The terminal azide (N3) group is a chemically reactive handle that allows for the covalent attachment of targeting ligands or other molecules via "click chemistry".[1][2][3]

Q2: How does the molar ratio of DSPE-PEG-azide affect the physical properties of nanoparticles?

A2: The molar ratio of DSPE-PEG-azide significantly influences the size, stability, and surface properties of nanoparticles. Generally, increasing the concentration of DSPE-PEG leads to a decrease in nanoparticle size due to the steric repulsion of the PEG chains, which can favor the formation of smaller, unilamellar vesicles.[4] Higher molar ratios of DSPE-PEG also tend to enhance the stability of liposomes, particularly in the presence of divalent cations. However, some studies have reported an anomalous increase in liposome size at a DSPE-PEG concentration of around 7 ± 2 mol%.

Q3: What is the optimal molar ratio of DSPE-PEG-azide for nanoparticle formulations?

A3: The optimal molar ratio is application-dependent and requires empirical determination. A common starting point for PEGylated liposomes is around 5 mol% of total lipid. For effective targeting, the density of the azide groups for ligand conjugation needs to be balanced with the overall PEG density to avoid steric hindrance. Excessive PEGylation can shield the targeting ligand, reducing its binding affinity to its receptor. Therefore, a range of molar ratios should be tested to find the best balance between stability, size, and biological activity for your specific application.

Q4: How does the molar ratio of DSPE-PEG-azide impact drug encapsulation efficiency?

A4: The molar ratio of DSPE-PEG-azide can affect drug encapsulation efficiency. Higher concentrations of DSPE-PEG can lead to the formation of smaller vesicles, which have a reduced internal aqueous volume, potentially lowering the encapsulation efficiency of hydrophilic drugs. Additionally, the incorporation of DSPE-PEG can alter the packing of the lipid bilayer, which may influence the encapsulation of hydrophobic drugs.

Q5: What is "click chemistry" and why is it used with DSPE-PEG-azide?

A5: Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yield. The most common type used with DSPE-PEG-azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group on the PEG chain reacts with an alkyne-modified molecule (e.g., a targeting ligand) to form a stable triazole linkage. Copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also used to avoid potential copper toxicity in biological systems.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Unexpectedly Large Particle Size Low DSPE-PEG-azide Molar Ratio: Insufficient PEGylation may not provide enough steric hindrance to control particle size during formation.Increase the molar percentage of DSPE-PEG-azide in the formulation. A systematic titration from 1 to 10 mol% is recommended.
Anomalous Size Increase: Some studies report a peak in liposome size around 7 ± 2 mol% DSPE-PEG.Formulate at concentrations above or below this range to achieve the desired size.
Formulation Instability (Aggregation/Precipitation) Insufficient PEGylation: A low density of PEG chains on the surface may not be sufficient to prevent aggregation, especially during storage or in high ionic strength buffers.Increase the molar ratio of DSPE-PEG-azide. Studies have shown that up to 20 mol% can significantly improve stability.
Excessive DSPE-PEG-azide: Very high concentrations (e.g., >20-30 mol%) can lead to the formation of micelles instead of liposomes, causing instability.Reduce the molar ratio of DSPE-PEG-azide to a level that favors liposome formation (typically 1-15 mol%).
Low Ligand Conjugation Efficiency Low Molar Ratio of DSPE-PEG-azide: An insufficient number of azide groups on the nanoparticle surface will limit the extent of conjugation.Increase the molar ratio of DSPE-PEG-azide. It is crucial to quantify the surface azide groups to correlate with conjugation efficiency.
Steric Hindrance: The PEG chains themselves can sterically hinder the approach of the alkyne-modified ligand to the azide group.Consider using a DSPE-PEG-azide with a longer PEG spacer to make the azide group more accessible.
Reduced Targeting Efficacy In Vitro/In Vivo High Overall PEG Density: A high density of PEG chains can shield the conjugated targeting ligand, preventing it from binding to its cellular receptor (the "PEG dilemma").Optimize the molar ratio of DSPE-PEG-azide and consider using a mixture of DSPE-PEG-azide and a non-functionalized DSPE-PEG with a shorter PEG chain to allow the ligand to be more exposed.
Poor Drug Release Profile Altered Membrane Permeability: The incorporation of DSPE-PEG can change the packing and fluidity of the lipid bilayer, affecting the release kinetics of the encapsulated drug.Systematically vary the molar ratio of DSPE-PEG-azide and other lipid components (e.g., cholesterol) to find an optimal release profile for your specific drug.

Quantitative Data Summary

Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Properties

DSPE-PEG Molar Ratio (%) Effect on Particle Size Effect on Stability Reference
0 - 4Generally larger size, prone to aggregation.Lower stability, especially in the presence of cations.
5 - 10Typically results in smaller, more uniform vesicles. An anomalous size peak may be observed around 7 mol%.Improved stability and reduced aggregation.
10 - 20Continued decrease in size and increase in uniformity.High stability, with 20 mol% showing significant protection against cation-induced aggregation.
> 20May lead to the formation of micelles rather than liposomes, potentially causing formulation instability.At very high concentrations (e.g., 30 mol%), liposome generation can be insufficient.

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-azide using the thin-film hydration method.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • DSPE-PEG5-azide

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-azide in a chloroform/methanol mixture (typically 2:1 v/v) to the desired molar ratios.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask gently to suspend the lipids, forming multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol outlines the conjugation of an alkyne-functionalized ligand to azide-functionalized liposomes.

Materials:

  • Azide-functionalized liposomes (from Protocol 1)

  • Alkyne-functionalized ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the chelating ligand in deoxygenated buffer.

  • Reaction Mixture: In a reaction vessel, combine the azide-functionalized liposomes and the alkyne-functionalized ligand at a desired molar ratio.

  • Catalyst Premix: In a separate tube, premix the CuSO4 and chelating ligand solutions.

  • Initiate Reaction: Add the CuSO4/ligand premix to the liposome/alkyne mixture. Then, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Purification: Remove unreacted ligand and catalyst by size exclusion chromatography or dialysis.

Mandatory Visualizations

Experimental Workflow for Targeted Liposome Formulation

G Experimental Workflow for Targeted Liposome Formulation cluster_0 Liposome Formulation cluster_1 Ligand Conjugation (Click Chemistry) cluster_2 Final Product Characterization a Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG-azide) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Aqueous Buffer) b->c d Size Reduction (Extrusion/Sonication) c->d e Characterization (Size, Zeta Potential) d->e f Incubate Azide-Liposomes with Alkyne-Ligand e->f Azide-Functionalized Liposomes g Add Cu(I) Catalyst (CuSO4 + NaAscorbate) f->g h Reaction Incubation g->h i Purification (Size Exclusion/Dialysis) h->i j Confirm Conjugation (e.g., Gel Electrophoresis) i->j Targeted Liposomes k Assess Targeting Efficiency (Cell Binding Assays) j->k l Evaluate Drug Load/Release k->l

Caption: Workflow for creating targeted liposomes using DSPE-PEG-azide.

Receptor-Mediated Endocytosis of a Targeted Liposomedot

G liposome Targeted Liposome (with Ligand) receptor receptor liposome->receptor 1. Binding clathrin_pit clathrin_pit receptor->clathrin_pit 2. Internalization endosome endosome clathrin_pit->endosome 3. Vesicle Formation drug_release drug_release endosome->drug_release 4. Endosomal Escape / pH-triggered Release lysosome lysosome endosome->lysosome 5. Degradation Pathway

References

Technical Support Center: DSPE-PEG5-azide Based PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the DSPE-PEG5-azide linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a heterobifunctional linker molecule. It comprises a lipophilic distearoylphosphatidylethanolamine (DSPE) moiety, a hydrophilic polyethylene glycol (PEG) chain with five repeating units, and a reactive azide group.[][2] This unique amphipathic structure is utilized in PROTAC synthesis to:

  • Improve Solubility: The hydrophilic PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

  • Modulate Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially aiding in cell membrane traversal.[4]

  • Enable "Click Chemistry" Conjugation: The terminal azide group allows for a highly efficient and specific covalent linkage to an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

Q2: What is the primary reaction for conjugating this compound to my warhead or E3 ligase ligand?

The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole ring, linking the this compound to a molecule functionalized with a terminal alkyne. The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Q3: What are the main challenges associated with the synthesis and purification of this compound based PROTACs?

The primary challenges stem from the molecule's complex structure and physicochemical properties:

  • Reaction Failures: The CuAAC reaction, while robust, can be prone to issues such as low yield due to catalyst oxidation or suboptimal conditions.

  • Purification Difficulties: The amphipathic nature of the DSPE-PEG linker, combined with the often-large size of the final PROTAC, makes purification challenging. The product can be difficult to separate from starting materials and byproducts using standard chromatographic techniques.

  • Solubility and Aggregation: The lipophilic DSPE tail and the overall size of the PROTAC can lead to poor solubility in aqueous buffers and a tendency to aggregate, complicating both the reaction and purification steps, as well as downstream biological assays.

  • Characterization Complexity: The PEG chain can introduce complexity into NMR and mass spectrometry analyses, potentially causing broad peaks and complex fragmentation patterns.

Troubleshooting Guide

Low or No Product Yield in CuAAC Reaction
Potential Cause Troubleshooting Steps & Rationale
Inactive Copper(I) Catalyst Ensure Anaerobic Conditions: Oxygen in the reaction mixture will oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and run the reaction under an inert atmosphere. Use a Reducing Agent: Include sodium ascorbate in the reaction mixture to reduce any Cu(II) back to Cu(I). A freshly prepared solution of sodium ascorbate should be used.
Poor Reagent Quality Verify Starting Materials: Confirm the purity of your alkyne-functionalized molecule and the this compound. Azides can degrade over time. Store this compound under recommended conditions (typically -20°C).
Suboptimal Reaction Conditions Solvent Choice: The amphipathic nature of the DSPE-PEG linker requires a solvent system that can solubilize all components. Mixtures of water with co-solvents like DMSO, DMF, or t-butanol are commonly used. Use a Ligand: A copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction rate. Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of either the azide or alkyne can help drive the reaction to completion.
Steric Hindrance Increase Reaction Time/Temperature: If the alkyne or azide is sterically hindered, prolonging the reaction time or gently heating the mixture may improve yields. Monitor for potential degradation of sensitive functional groups.
Purification Challenges
Potential Cause Troubleshooting Steps & Rationale
Co-elution of Product and Starting Materials Optimize RP-HPLC Gradient: A shallow gradient with a suitable C18 or C8 column is often necessary to resolve the PEGylated PROTAC from its less polar precursors. Monitor with a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD), in addition to UV. Consider Orthogonal Chromatography: Techniques like Size Exclusion Chromatography (SEC) can be used as an initial step to remove smaller impurities before a final polishing step with RP-HPLC.
Product Aggregation/Poor Solubility Solvent System: Ensure the product is fully dissolved before injection. The use of organic co-solvents in the sample may be necessary. Additives: In some cases, the addition of small amounts of additives like glycerol or non-ionic detergents to the mobile phase can help prevent aggregation.
DSPE Moiety Hydrolysis Avoid Acidic Conditions: The ester bonds in the DSPE lipid tail are susceptible to hydrolysis under strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) often used in RP-HPLC. If possible, use a mobile phase with a lower concentration of acid or a different acid like formic acid. Fractions should be neutralized immediately after collection if acidic conditions are used.
Characterization Issues
Potential Cause Troubleshooting Steps & Rationale
Broad Peaks in ¹H NMR Sample Preparation: The amphipathic nature of the molecule can lead to micelle formation and aggregation in solution, causing peak broadening. Ensure the sample is fully dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Gentle heating or sonication may aid dissolution. Acquisition Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 37°C) can sometimes improve spectral resolution for PEGylated compounds.
Complex Mass Spectra Ionization Method: Electrospray ionization (ESI) is a common method for analyzing PEGylated molecules and PROTACs. Due to the PEG chain, you may observe a distribution of multiply charged ions. Data Interpretation: The mass spectrum will likely show a distribution of peaks corresponding to the different lengths of the PEG chain (polydispersity), each with its own set of charge states. Deconvolution software can help in determining the average molecular weight.

Quantitative Data Summary

The choice of linker is a critical parameter in PROTAC design, significantly influencing the degradation efficacy. The following tables provide a summary of representative data comparing PEG and alkyl linkers from various studies.

Table 1: Impact of Linker Type and Length on Protein Degradation

TargetLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
CRBNAlkyl9Concentration-dependent decrease-
CRBNPEG9 (3 PEG units)Weak degradation-

Data compiled from various literature sources. DC₅₀ and Dₘₐₓ values are cell-line dependent and should be considered as representative examples.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypecLogPTPSA (Ų)HBDHBA
Representative PROTAC 1Alkyl5.8180410
Representative PROTAC 2PEG4.5210413

Data is illustrative and compiled from various sources in the literature. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes the final coupling step between an alkyne-functionalized component (e.g., warhead-alkyne) and this compound.

Reagents and Materials:

  • Alkyne-functionalized component

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent system (e.g., DMSO/water or DMF/water)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. A 20 mM solution of CuSO₄ in water, a 50 mM solution of the ligand in water or DMSO, and a freshly prepared 100 mM solution of sodium ascorbate in water are typical starting points.

    • Ensure all solvents are degassed by bubbling with nitrogen or argon for at least 15-30 minutes.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, dissolve the alkyne-functionalized component (1.0 equivalent) and this compound (1.1-1.2 equivalents) in the chosen solvent system.

    • In a separate tube, pre-mix the CuSO₄ solution (0.1 equivalents) with the ligand solution (0.5 equivalents). Let it stand for a few minutes.

    • Add the copper/ligand mixture to the reaction vessel containing the alkyne and azide.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by exposing it to air or by adding a chelating agent like EDTA.

    • Dilute the reaction mixture with an appropriate solvent and proceed with purification, typically by preparative RP-HPLC.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and preferably an ELSD.

  • C18 or C8 reverse-phase column suitable for large molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Collection tubes.

Procedure:

  • Sample Preparation:

    • After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the product using a shallow gradient. A representative gradient might be:

      • 5-50% B over 10 minutes.

      • 50-95% B over 40 minutes.

      • Hold at 95% B for 5 minutes.

      • This gradient will need to be optimized for your specific PROTAC.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and with the ELSD.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred).

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC (DSPE-PEG5 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation Results in

Caption: PROTAC mechanism of action leading to target protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Start Alkyne-Warhead & This compound CuAAC CuAAC Click Reaction (CuSO4, Na-Ascorbate, Ligand) Start->CuAAC Crude Crude PROTAC Mixture CuAAC->Crude HPLC Preparative RP-HPLC Crude->HPLC Analysis LC-MS Analysis of Fractions HPLC->Analysis Pure Pure PROTAC Analysis->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS

Caption: Experimental workflow for this compound based PROTAC synthesis.

Troubleshooting_Tree Start Low/No PROTAC Yield? Cause1 Inactive Cu(I) Catalyst? Start->Cause1 Yes Solution1 Degas Solvents Use Fresh Na-Ascorbate Add Cu-Ligand (THPTA) Cause1->Solution1 Yes Cause2 Poor Reagent Quality? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Check Purity of Starting Materials (NMR/MS) Cause2->Solution2 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution2->End Solution3 Optimize Solvent (e.g., DMSO/H2O) Adjust Stoichiometry Increase Reaction Time Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Improving Encapsulation Efficiency with DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the encapsulation efficiency of therapeutic agents in liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a liposomal formulation?

This compound is a phospholipid-polyethylene glycol conjugate. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion is a lipid that readily incorporates into the lipid bilayer of liposomes, anchoring the molecule. The polyethylene glycol (PEG) chain of 5 units provides a hydrophilic and flexible spacer. The terminal azide (N3) group is a reactive handle for "click chemistry," allowing for the covalent attachment of targeting ligands, imaging agents, or other molecules to the liposome surface.[1][2] In formulations, DSPE-PEG lipids create a "stealth" layer that can help to prolong the circulation time of liposomes in vivo.[3][4]

Q2: How does the inclusion of this compound affect the encapsulation efficiency (EE) of my drug?

The effect of this compound on encapsulation efficiency is dependent on the physicochemical properties of the drug being encapsulated.

  • For hydrophobic (lipophilic) drugs: The inclusion of DSPE-PEG can increase encapsulation efficiency. These drugs are primarily entrapped within the lipid bilayer, and the presence of PEG can enhance this association.[5]

  • For hydrophilic (water-soluble) drugs: Increasing the concentration of DSPE-PEG can sometimes lead to a decrease in encapsulation efficiency. This is because the PEG chains can occupy space within the aqueous core of the liposome, reducing the available volume for the drug.

Q3: What is the optimal molar ratio of this compound to use in my formulation?

The optimal molar ratio is highly dependent on the specific drug, the other lipids in the formulation, and the desired characteristics of the liposomes (e.g., size, stability, targeting). A common starting point for PEGylated lipids is in the range of 1-10 mol%. However, optimization is crucial. For siRNA encapsulation, a molar ratio of 7:2:1 for DODAP:DSPC:DSPE-PEG(2000) has been suggested as a starting point. It is recommended to perform a concentration-response study to determine the optimal ratio for your specific application.

Q4: Can the azide group on this compound interfere with my drug or other lipids during formulation?

The azide group is generally considered to be chemically inert under standard liposome formulation conditions (e.g., thin-film hydration, extrusion). It is designed to be stable until it is intentionally reacted in a "click chemistry" reaction. However, if your drug or another lipid contains a reactive group that could potentially interact with an azide (which is uncommon for most therapeutic agents), this should be considered.

Q5: How can I determine the encapsulation efficiency of my this compound containing liposomes?

To determine the encapsulation efficiency, the unencapsulated ("free") drug must be separated from the drug-loaded liposomes. Common separation techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. Liposomes will elute in the void volume, while smaller, free drug molecules will be retained longer.

  • Dialysis: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow free drug to diffuse out while retaining the larger liposomes.

  • Centrifugation (including ultracentrifugation): Pellets the liposomes, leaving the free drug in the supernatant.

After separation, the amount of drug in the liposomes and the amount of free drug are quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is then calculated using the following formula:

EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100%

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (Hydrophobic Drug) Insufficient association with the lipid bilayer.- Increase the molar ratio of this compound gradually (e.g., in increments of 1-2 mol%) to see if it enhances bilayer association. - Optimize the drug-to-lipid ratio; you may be oversaturating the bilayer. - Ensure the chosen lipids have a transition temperature (Tm) that is appropriate for the formulation process and the drug.
Low Encapsulation Efficiency (Hydrophilic Drug) Reduced internal aqueous volume due to high PEG concentration.- Decrease the molar ratio of this compound. - Try a remote loading or active loading method if your drug is ionizable. This can significantly improve EE for hydrophilic drugs. - Increase the initial concentration of the drug in the hydration buffer.
Inconsistent Encapsulation Efficiency Variability in the liposome preparation method.- Ensure consistent parameters during preparation (e.g., hydration time and temperature, sonication power and duration, extrusion pressure and number of cycles). - Use a microfluidics-based system for more reproducible liposome formation.
Liposome Aggregation Insufficient steric stabilization.- Increase the molar ratio of this compound. The PEG chains provide a steric barrier that prevents aggregation.
Unexpectedly Large Particle Size Anomalous size increase at certain DSPE-PEG concentrations.- Some studies have observed an unusual peak in liposome size around 7 ± 2 mol% DSPE-PEG. Try formulating at concentrations above or below this range.
Drug Leakage After Formulation Increased membrane permeability.- The inclusion of DSPE-PEG can sometimes alter the packing of the lipid bilayer, leading to increased permeability. Adjusting the cholesterol content or using lipids with higher transition temperatures can help to create a more rigid and less leaky membrane.

Data on Encapsulation Efficiency with DSPE-PEG

The following tables summarize quantitative data from various studies on the impact of DSPE-PEG on encapsulation efficiency.

Table 1: Comparative Encapsulation Efficiency of PEGylated vs. Non-PEGylated Liposomes

DrugLiposome TypeEncapsulation Efficiency (%)Fold Increase with PEGylation
ShikoninConventional56.5 - 78.41.13 - 1.18
PEGylated66.9 - 89.4

Data adapted from a comparative study on shikonin-loaded liposomes. The PEGylated formulations consistently showed a 13-18% increase in drug incorporation compared to their conventional counterparts.

Table 2: Encapsulation Efficiency of Various Drugs in DSPE-PEG Containing Formulations

Drug/MoleculeFormulation DetailsEncapsulation Efficiency (%)
DoxorubicinDoxorubicin-loaded Pluronic P123-PEG2000-DSPE micellesNot specified, but described as "well encapsulated"
DoxorubicinpH-sensitive liposomes with and without DSPE-PEG2000>90% for both formulations
siRNALipid nanoparticles with DSPE-PEG~92.5%
siRNA with targeting peptideLipid nanoparticles with peptide-conjugated DSPE-PEG~99.3%

This table compiles data from multiple sources to illustrate the high encapsulation efficiencies that can be achieved with DSPE-PEG containing formulations for various therapeutic agents.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol is a general method for preparing PEGylated liposomes and can be adapted to optimize the this compound concentration for improved encapsulation efficiency.

Materials:

  • Primary phospholipid (e.g., DSPC, DOPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. To optimize, prepare several formulations with varying molar ratios of this compound (e.g., 1%, 2.5%, 5%, 7.5%, 10%).

    • If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the buffer.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tm) of the primary lipid for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), the MLV suspension can be subjected to:

      • Sonication: Use a probe sonicator or a bath sonicator. Be careful to avoid overheating the sample.

      • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This method generally produces a more homogenous size distribution.

  • Purification:

    • Remove the unencapsulated drug using one of the methods described in the FAQs (e.g., size exclusion chromatography, dialysis).

  • Characterization:

    • Determine the encapsulation efficiency as described in the FAQs.

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge.

Protocol 2: Click Chemistry Conjugation to this compound Liposomes

This protocol describes a general method for attaching an alkyne-modified molecule to the surface of pre-formed this compound liposomes.

Materials:

  • Pre-formed this compound liposomes

  • Alkyne-functionalized molecule (e.g., peptide, antibody fragment)

  • Copper(I) catalyst (e.g., copper(I) bromide) or a copper-free click chemistry reagent (e.g., DBCO-alkyne)

  • Reducing agent (e.g., sodium ascorbate) for copper-catalyzed reactions

  • Ligand to stabilize the copper(I) (e.g., THPTA)

Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • To the pre-formed liposome suspension, add the alkyne-functionalized molecule.

  • In a separate tube, prepare the catalyst solution by mixing the copper(I) source, the ligand, and the reducing agent in an oxygen-free buffer.

  • Add the catalyst solution to the liposome mixture.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugated liposomes from excess reactants using size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_analysis Analysis prep1 Lipid Film Formation (DSPC, Cholesterol, this compound) prep2 Hydration (with drug) prep1->prep2 prep3 Size Reduction (Extrusion) prep2->prep3 purify Remove Free Drug (Size Exclusion Chromatography) prep3->purify analysis1 Determine Encapsulation Efficiency (HPLC/UV-Vis) purify->analysis1 analysis2 Characterize Size & PDI (DLS) purify->analysis2

Caption: Experimental workflow for preparing and characterizing this compound liposomes.

troubleshooting_logic start Low Encapsulation Efficiency drug_type What is the drug type? start->drug_type hydrophobic Hydrophobic drug_type->hydrophobic Hydrophobic hydrophilic Hydrophilic drug_type->hydrophilic Hydrophilic action_hydrophobic Increase this compound mol% Optimize drug-to-lipid ratio hydrophobic->action_hydrophobic action_hydrophilic Decrease this compound mol% Consider active loading hydrophilic->action_hydrophilic re_evaluate Re-evaluate EE action_hydrophobic->re_evaluate action_hydrophilic->re_evaluate

Caption: Troubleshooting logic for addressing low encapsulation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of DSPE-PEG5-azide and DSPE-PEG-maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision in the design of targeted drug delivery systems, diagnostics, and other advanced therapeutics. The functionalization of liposomes and nanoparticles with targeting ligands, such as antibodies or peptides, relies on efficient and stable linkages. This guide provides an in-depth, objective comparison of two widely used phospholipid-polyethylene glycol (PEG) derivatives for bioconjugation: DSPE-PEG5-azide and DSPE-PEG-maleimide.

This comparison will delve into the reaction mechanisms, efficiency, kinetics, and stability of the conjugates formed by these two reagents. We will present quantitative data in structured tables, provide detailed experimental protocols for key applications, and visualize the conjugation workflows using diagrams to aid in the selection of the most appropriate tool for your research needs.

Chemical Reactivity and Mechanism

DSPE-PEG-maleimide utilizes the well-established reaction between a maleimide group and a thiol (sulfhydryl) group, commonly found in cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition, forming a stable covalent thioether bond. The reaction is highly selective for thiols within a specific pH range.

This compound is employed in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound reacts with an alkyne-functionalized molecule through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions result in the formation of a highly stable triazole linkage.

Quantitative Comparison of Performance

The choice between DSPE-PEG-maleimide and this compound often depends on the specific requirements of the application, including the nature of the biomolecule to be conjugated, the desired reaction conditions, and the required stability of the final conjugate. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterDSPE-PEG-maleimide (Thiol-Maleimide Reaction)This compound (Azide-Alkyne Cycloaddition)
Reaction Type Michael Addition1,3-Dipolar Cycloaddition
Reactive Groups Maleimide + Thiol (-SH)Azide (-N₃) + Alkyne (e.g., terminal alkyne, DBCO, BCN)
Selectivity High for thiols at pH 6.5-7.5Extremely high (bioorthogonal)
Catalyst Required NoneCu(I) for CuAAC; None for SPAAC
Typical Reaction pH 6.5 - 7.54 - 11 (CuAAC); Physiological pH (SPAAC)
Reaction Speed Generally fast (minutes to a few hours)Fast to very fast (minutes to hours)
Resulting Linkage Thioether1,2,3-Triazole

Table 1: General Comparison of Reaction Parameters

ParameterDSPE-PEG-maleimide (Thiol-Maleimide Reaction)This compound (Azide-Alkyne Cycloaddition)
Conjugation Efficiency Can be high (84 ± 4% for cRGDfK peptide to nanoparticles; >95% for F3 peptide)[1]Generally very high, often near-quantitative, especially with SPAAC. Click chemistry has been shown to have higher labeling efficiency compared to carbodiimide chemistry.
Stoichiometry Control Can be challenging due to multiple reactive sites (e.g., lysines if modified to thiols) leading to heterogeneous products.Excellent control, leading to well-defined, homogenous conjugates. Click chemistry allows for a defined one-to-one stoichiometry.[2]
Linkage Stability The thioether bond is susceptible to hydrolysis at pH > 7.5 and can undergo retro-Michael reaction and thiol exchange in the presence of other thiols (e.g., glutathione), leading to conjugate degradation.The triazole linkage is exceptionally stable under a wide range of physiological conditions, including resistance to hydrolysis and enzymatic degradation.
Side Reactions Hydrolysis of the maleimide group can occur, rendering it unreactive.Minimal side reactions due to the bioorthogonal nature of the reactants. For CuAAC, the copper catalyst can be toxic to cells and can cause protein denaturation.

Table 2: Comparison of Efficiency, Stoichiometry, and Stability

Experimental Protocols

The following are detailed protocols for the conjugation of a targeting ligand to a liposome using either DSPE-PEG-maleimide or DSPE-PEG-azide.

Protocol 1: Antibody Conjugation to Liposomes using DSPE-PEG-maleimide

This protocol involves the thiolation of an antibody followed by its conjugation to pre-formed liposomes containing DSPE-PEG-maleimide.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-maleimide (e.g., 1-5 mol%)

  • Antibody (or protein/peptide with a free cysteine)

  • 2-Iminothiolane (Traut's Reagent) or other thiolation reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4

  • Quenching solution: L-cysteine or 2-mercaptoethanol

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Thiolation of the Antibody (if no free cysteine is available):

    • Dissolve the antibody in the reaction buffer.

    • Add a 20-fold molar excess of 2-iminothiolane to the antibody solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess 2-iminothiolane by buffer exchange using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Add the thiolated antibody to the liposome suspension containing DSPE-PEG-maleimide. A typical molar ratio is 1-10 mg of antibody per µmol of total lipid.

    • Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle stirring.

  • Quenching of Unreacted Maleimide Groups:

    • Add a final concentration of 1 mM L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using a size-exclusion chromatography (SEC) column.

    • Collect the fractions containing the liposomes.

Protocol 2: "Click Chemistry" Conjugation to Liposomes using this compound (SPAAC)

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized ligand to pre-formed liposomes containing this compound.

Materials:

  • Pre-formed liposomes containing this compound (e.g., 1-5 mol%)

  • DBCO-functionalized targeting ligand (e.g., peptide, small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the DBCO-functionalized ligand in the reaction buffer.

  • Conjugation Reaction:

    • Add the DBCO-functionalized ligand to the liposome suspension containing this compound. A molar ratio of 1.5-5 fold excess of the DBCO-ligand to the this compound is recommended.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove the excess unconjugated ligand by dialysis against the reaction buffer or by using a size-exclusion chromatography (SEC) column.

    • Collect the fractions containing the functionalized liposomes.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for bioconjugation using DSPE-PEG-maleimide and this compound.

G cluster_maleimide DSPE-PEG-maleimide Workflow prep_lipo_mal Prepare Liposomes with DSPE-PEG-maleimide conjugate_mal Conjugate Antibody to Liposomes (pH 7.0-7.4) prep_lipo_mal->conjugate_mal thiolate_ab Thiolate Antibody (e.g., with 2-Iminothiolane) thiolate_ab->conjugate_mal quench_mal Quench Unreacted Maleimides (e.g., with L-cysteine) conjugate_mal->quench_mal purify_mal Purify Conjugate (e.g., SEC) quench_mal->purify_mal G cluster_azide This compound (SPAAC) Workflow prep_lipo_azide Prepare Liposomes with this compound conjugate_azide 'Click' Ligand to Liposomes (Physiological pH) prep_lipo_azide->conjugate_azide prep_ligand_dbco Prepare DBCO-functionalized Ligand prep_ligand_dbco->conjugate_azide purify_azide Purify Conjugate (e.g., Dialysis or SEC) conjugate_azide->purify_azide

References

A Comparative Guide to Validating the Reactivity of DSPE-PEG₅-Azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging "click chemistry" for targeted drug delivery and bioconjugation, the validation of the reactive handle's efficiency is paramount. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG₅-Azide) with alternative strategies for surface functionalization of liposomes and nanoparticles. We present supporting experimental data, detailed protocols for reactivity validation, and visual workflows to ensure reproducible and efficient conjugation.

Performance Comparison of Surface Functionalization Strategies

The choice of a lipid anchor and conjugation chemistry significantly impacts the efficiency of surface modification of liposomes and other lipid-based nanoparticles. While DSPE-PEG₅-azide is a versatile and widely used reagent for this purpose, its performance can be compared with other systems. The following table summarizes key quantitative data from studies evaluating different bioconjugation strategies on lipid assemblies.

FeatureDSPE-PEG-Azide Derivative (via SPAAC)DSPE-PEG-Triphenylphosphine (via Staudinger Ligation)Cholesterol-PEG-Triphenylphosphine (via Staudinger Ligation)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry)Staudinger LigationStaudinger Ligation
Reactive Partner Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Azide-functionalized moleculeAzide-functionalized molecule
Reported Yield/Conversion A mean conversion of 83% was reported for the SPAAC reaction of an azide-functionalized peptide with DSPE-PEG2000-cyclooctyne on the surface of preformed liposomes.[1]A glyco-functionalization yield of 35% was obtained for DSPE-PEG₂₀₀₀-TP anchored liposomes.A glyco-functionalization yield of 90% was determined for Chol-PEG₂₀₀₀-TP anchored liposomes.
Key Advantages High biocompatibility (copper-free), high efficiency, and formation of a stable triazole linkage.[2][3]Bioorthogonal reaction.High conjugation efficiency.
Considerations Reaction kinetics can be slower than copper-catalyzed reactions.Lower conjugation yield compared to cholesterol-based anchors in the studied system.May have different liposome incorporation and stability properties compared to DSPE-PEG anchors.
Common Applications Surface functionalization of liposomes and nanoparticles for targeted drug delivery and imaging.[2][4]Bioconjugation on liposomal surfaces.High-efficiency surface modification of liposomes.

Experimental Protocols

Accurate validation of azide group reactivity is crucial for the successful implementation of click chemistry in a drug delivery platform. Below are detailed protocols for analytical validation and for performing copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions with DSPE-PEG₅-azide incorporated into liposomes.

Protocol 1: Analytical Validation of Azide Group Presence

This protocol outlines the spectroscopic methods to confirm the successful incorporation and integrity of the azide functional group in the DSPE-PEG₅-azide molecule or within a liposomal formulation.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of DSPE-PEG₅-azide or lyophilized azide-containing liposomes. For liquid samples, a small drop can be placed between two potassium bromide (KBr) plates. For solid samples, mix a small amount with KBr powder and press into a pellet.

  • Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Look for a characteristic sharp, strong absorption peak corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak is typically observed in the region of 2100-2170 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the DSPE-PEG₅-azide or the functionalized liposomes in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis: In the ¹³C NMR spectrum, identify the carbon atom attached to the azide group, which typically resonates in the range of 50-60 ppm. In the ¹H NMR spectrum, the protons on the carbon adjacent to the azide group will show a characteristic chemical shift, usually between 3.0 and 4.0 ppm.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes

This protocol describes the conjugation of an alkyne-functionalized molecule to DSPE-PEG₅-azide-containing liposomes.

  • Liposome Preparation: Prepare liposomes incorporating DSPE-PEG₅-azide at a desired molar ratio (e.g., 1-5 mol%) using a standard method such as thin-film hydration followed by extrusion.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 10 mM in water).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DSPE-PEG₅-azide liposome suspension.

    • Add the alkyne-functionalized molecule to the desired final concentration.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the liposome solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove unreacted small molecules and catalyst by size exclusion chromatography or dialysis.

  • Analysis: Characterize the resulting conjugated liposomes using techniques such as Dynamic Light Scattering (DLS) to check for size changes and a relevant analytical method (e.g., fluorescence spectroscopy if a fluorescent alkyne was used, or HPLC) to quantify the conjugation efficiency.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Liposomes

This protocol details the copper-free conjugation of a strained-alkyne (e.g., DBCO-functionalized) molecule to DSPE-PEG₅-azide liposomes.

  • Liposome Preparation: Prepare liposomes containing DSPE-PEG₅-azide as described in the CuAAC protocol.

  • Reagent Preparation:

    • Prepare a stock solution of the strained alkyne-functionalized molecule (e.g., DBCO-amine) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG₅-azide liposome suspension with the strained alkyne solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific strained alkyne and the concentrations of the reactants.

  • Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove any unreacted alkyne molecules.

  • Analysis: Analyze the conjugation efficiency using an appropriate method based on the nature of the conjugated molecule (e.g., fluorescence, UV-Vis spectroscopy, or HPLC).

Mandatory Visualizations

To further clarify the experimental processes and chemical principles, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_react Click Chemistry Reaction cluster_analysis Analysis of Conjugation start Lipid Mixture (with DSPE-PEG₅-Azide) film Thin Film Hydration start->film extrude Extrusion film->extrude lipo Azide-Functionalized Liposomes extrude->lipo ftir FTIR Spectroscopy (check for N₃ stretch at ~2100 cm⁻¹) lipo->ftir nmr NMR Spectroscopy (check for C-N₃ signal) lipo->nmr alkyne Add Alkyne-Molecule lipo->alkyne catalyst Add Catalyst (CuSO₄/Ascorbate for CuAAC) (Strained Alkyne for SPAAC) alkyne->catalyst react Incubation catalyst->react purify Purification (SEC or Dialysis) react->purify dls DLS (Size Analysis) purify->dls quant Quantification (e.g., Fluorescence, HPLC) purify->quant

Caption: Experimental workflow for the validation of azide group reactivity on DSPE-PEG₅-azide liposomes.

G cluster_cunc Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide1 R₁-N₃ (DSPE-PEG₅-Azide) catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) azide1->catalyst alkyne1 R₂-C≡CH (Terminal Alkyne) alkyne1->catalyst product1 R₁-Triazole-R₂ (1,4-disubstituted) catalyst->product1 azide2 R₁-N₃ (DSPE-PEG₅-Azide) product2 R₁-Triazole-R₂ (Regioisomeric Mixture) azide2->product2 strained_alkyne R₂-Cyclooctyne (e.g., DBCO) strained_alkyne->product2

Caption: Comparison of CuAAC and SPAAC reaction mechanisms for bioconjugation with DSPE-PEG₅-azide.

References

A Researcher's Guide to Quantitative Analysis of DSPE-PEG5-Azide Incorporation in Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with functionalized liposomes, accurate quantification of incorporated components is critical for ensuring quality, efficacy, and reproducibility. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) in liposomal formulations. This specialized lipid is pivotal for "click" chemistry applications, enabling the attachment of targeting moieties to the liposome surface.

This guide delves into the methodologies of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence-based assays, presenting their principles, experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your research needs.

Comparison of Quantitative Methods

The choice of analytical method for quantifying this compound in liposomes depends on factors such as the required sensitivity, availability of equipment, sample complexity, and the need for absolute versus relative quantification. The following table summarizes the key aspects of the most prevalent techniques.

MethodPrincipleSample PreparationThroughputProsCons
HPLC-ELSD/CAD/MS Chromatographic separation of lipid components followed by detection based on light scattering, charged aerosol detection, or mass spectrometry.Liposome disruption with organic solvent (e.g., methanol or chloroform/methanol).HighHigh sensitivity and specificity, especially with MS. Can quantify multiple lipids simultaneously.[1][2][3]Requires specialized equipment. Method development can be complex. ELSD/CAD response can be non-linear.[4]
¹H NMR Spectroscopy Quantification based on the integration of specific proton signals from the this compound molecule relative to an internal standard.Liposome disruption and solubilization in a deuterated solvent (e.g., CDCl₃).[5]MediumProvides absolute quantification. Non-destructive. Can provide structural information.Lower sensitivity compared to HPLC-MS. Requires high-field NMR spectrometer. Signal overlap can be a challenge.
Fluorescence-Based Assays Indirect quantification by reacting the azide group with a fluorescent probe via click chemistry, followed by fluorescence measurement.Reaction of liposomes with a fluorescent alkyne or cyclooctyne probe. Removal of unreacted probe may be necessary.Medium to HighHigh sensitivity. Can be adapted for high-throughput screening. Relatively simple instrumentation.Indirect method. Potential for quenching effects. Requires a fluorescently-labeled binding partner.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is adapted from established protocols for DSPE-PEG2000 and is suitable for the quantification of this compound.

Sample Preparation:

  • Disrupt the liposome formulation by diluting 1:100 (v/v) in methanol.

  • Vortex the mixture thoroughly to ensure complete solubilization of the lipids.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 4 mM ammonium acetate in water, pH 4.0.

  • Mobile Phase B: 4 mM ammonium acetate in methanol.

  • Gradient: A linear gradient from 80% B to 100% B over 10 minutes, followed by a 10-minute hold at 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detector: Charged Aerosol Detector (CAD).

Quantification:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard.

  • Integrate the peak area corresponding to this compound in the sample chromatogram and determine the concentration using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_quant Quantification liposome Liposome Sample disrupt Disrupt with Methanol liposome->disrupt vortex Vortex disrupt->vortex centrifuge Centrifuge (optional) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc Inject column C18 Column hplc->column detector CAD Detector column->detector data Chromatogram detector->data concentration Calculate Concentration data->concentration calibration Calibration Curve calibration->concentration

HPLC-CAD workflow for this compound quantification.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol provides a framework for the absolute quantification of this compound using an internal standard.

Sample Preparation:

  • Lyophilize a known volume of the liposome formulation to remove all water.

  • Resuspend the dried lipid film in a known volume of a deuterated solvent containing a known concentration of an internal standard (e.g., dimethylformamide in CDCl₃).

  • Ensure complete dissolution of the lipids.

NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons for accurate integration.

Quantification:

  • Identify a unique, well-resolved proton signal corresponding to the this compound molecule (e.g., protons on the azide-adjacent methylene group of the PEG chain).

  • Integrate the area of this signal and the signal from the internal standard.

  • Calculate the concentration of this compound based on the known concentration of the internal standard and the ratio of the integrated peak areas.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification liposome Liposome Sample lyophilize Lyophilize liposome->lyophilize resuspend Resuspend in Deuterated Solvent with Internal Standard lyophilize->resuspend nmr NMR Spectrometer resuspend->nmr Analyze acquire Acquire ¹H Spectrum nmr->acquire spectrum NMR Spectrum acquire->spectrum integrate Integrate Signals spectrum->integrate calculate Calculate Concentration integrate->calculate

¹H NMR workflow for this compound quantification.
Fluorescence-Based Assay via Click Chemistry

This method relies on the reaction of the azide group with a fluorescent alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized fluorophore, for indirect quantification.

Experimental Protocol:

  • To the liposome suspension, add a molar excess of a DBCO-functionalized fluorescent dye (e.g., DBCO-AF488).

  • Incubate the reaction mixture at room temperature for a sufficient time to ensure complete reaction (e.g., 1-2 hours).

  • Separate the fluorescently labeled liposomes from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column).

  • Measure the fluorescence intensity of the liposome fraction using a fluorometer or a plate reader.

Quantification:

  • Create a standard curve by reacting known concentrations of a soluble azide-containing compound with the fluorescent dye under the same conditions.

  • Determine the amount of this compound in the liposome sample by comparing its fluorescence intensity to the standard curve.

Fluorescence_Workflow cluster_reaction Click Reaction cluster_purification Purification cluster_measurement Fluorescence Measurement cluster_quant Quantification liposome Azide-Liposome react Incubate liposome->react dye DBCO-Fluorophore dye->react sec Size Exclusion Chromatography react->sec fluorometer Fluorometer sec->fluorometer intensity Fluorescence Intensity fluorometer->intensity concentration Calculate Concentration intensity->concentration std_curve Standard Curve std_curve->concentration

Fluorescence-based workflow for this compound quantification.

Alternative Lipids for Surface Functionalization

While this compound is a versatile choice for click chemistry, other lipids can be employed for covalent and non-covalent surface modifications. The quantification methods for these alternatives are often similar to those described above.

Alternative LipidFunctional GroupCoupling Chemistry
DSPE-PEG-Maleimide MaleimideThiol-maleimide coupling
DSPE-PEG-NHS N-hydroxysuccinimide esterAmine coupling
DSPE-PEG-Biotin BiotinStreptavidin/Avidin binding
DSPE-PEG-DBCO DibenzocyclooctyneStrain-promoted azide-alkyne cycloaddition (SPAAC)

Conclusion

The quantitative analysis of this compound in liposomes is achievable through several robust analytical techniques. HPLC-based methods offer high sensitivity and the ability to perform simultaneous multi-component analysis. NMR spectroscopy provides a non-destructive method for absolute quantification. Fluorescence-based assays, while indirect, offer high sensitivity and are well-suited for higher throughput applications. The selection of the most appropriate method will be dictated by the specific requirements of the research, including the need for sensitivity, absolute versus relative quantification, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the development and characterization of functionalized liposomal drug delivery systems.

References

Validating the In Vivo Performance of DSPE-PEG5k-Azide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DSPE-PEG5k-azide formulations with other common alternatives used in nanoparticle-based drug delivery. The following sections detail the in vivo performance metrics, experimental protocols for validation, and key considerations for formulation selection. The data presented is a synthesis of findings from multiple studies on PEGylated lipid nanoparticles, offering a comparative overview for researchers in the field.

In Vivo Performance Comparison

The in vivo performance of a nanoparticle formulation is a critical determinant of its therapeutic efficacy. Key parameters include circulation half-life, biodistribution, and tumor accumulation. While direct comparative studies for DSPE-PEG5k-azide are emerging, we can infer its performance based on established principles of how PEG chain length and functional groups influence nanoparticle behavior.

Circulation Half-Life

The length of the polyethylene glycol (PEG) chain is a crucial factor in determining the circulation half-life of nanoparticles. Longer PEG chains, such as in DSPE-PEG5k, generally provide a more effective steric shield, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times compared to shorter PEG chains like DSPE-PEG2k. The azide functional group is generally considered bio-orthogonal and is not expected to significantly impact circulation time on its own.

FormulationKey FeatureExpected Circulation Half-LifeRationale
DSPE-PEG5k-Azide Long PEG Chain (5000 Da)Longest The extended PEG chain provides a dense hydrophilic layer, effectively shielding the nanoparticle from RES uptake, thereby prolonging its presence in the bloodstream.
DSPE-PEG2k-AzideShorter PEG Chain (2000 Da)ModerateThe 2000 Da PEG chain offers good stealth properties, but is generally less effective at preventing opsonization compared to the 5000 Da chain, resulting in a shorter circulation time.[1]
DSPE-PEG5k-MaleimideLong PEG Chain, Reactive GroupLongSimilar to the azide formulation, the 5k PEG chain ensures a long circulation half-life. The maleimide group is intended for conjugation and may have minor effects on circulation.[2][3][4][5]
Biodistribution and Tumor Accumulation

The biodistribution profile of nanoparticles is intrinsically linked to their circulation time. Formulations with longer circulation half-lives have a greater opportunity to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

FormulationPrimary Accumulation SitesExpected Tumor AccumulationRationale
DSPE-PEG5k-Azide Spleen, Liver, TumorHighest The prolonged circulation allows for increased extravasation into the tumor interstitium. The azide group allows for "click" chemistry-mediated active targeting, potentially further enhancing tumor-specific accumulation.
DSPE-PEG2k-AzideLiver, Spleen, TumorModerateWhile still benefiting from the EPR effect, the shorter circulation time may lead to lower overall tumor accumulation compared to the 5k counterpart.
DSPE-PEG5k-MaleimideSpleen, Liver, TumorHighThe long PEG chain facilitates passive tumor targeting. The maleimide group can react with thiols on cell surfaces, which may enhance cellular uptake and retention within the tumor microenvironment.

Experimental Protocols

Validating the in vivo performance of DSPE-PEG5k-azide formulations requires rigorous and well-controlled animal studies. Below are detailed methodologies for key experiments.

Pharmacokinetics and Circulation Half-Life Study

Objective: To determine the concentration of the nanoparticle formulation in the blood over time.

Methodology:

  • Animal Model: Healthy BALB/c mice (n=5 per group).

  • Formulation Preparation: Prepare fluorescently labeled or radiolabeled DSPE-PEG5k-azide and control formulations (e.g., DSPE-PEG2k-azide). A common method is to incorporate a small percentage of a lipid conjugated to a near-infrared (NIR) fluorescent dye or a radioisotope.

  • Administration: Administer a single intravenous (IV) injection of the nanoparticle formulation via the tail vein at a concentration of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 20 µL) via retro-orbital or tail-vein sampling at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-injection.

  • Quantification:

    • Fluorescence: Measure the fluorescence intensity of the plasma samples using a plate reader. Generate a standard curve to correlate fluorescence intensity with nanoparticle concentration.

    • Radiolabeling: Measure the radioactivity of the blood samples using a gamma counter.

  • Data Analysis: Plot the plasma concentration of the nanoparticles versus time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).

Biodistribution Study

Objective: To determine the organ and tumor distribution of the nanoparticle formulation at a specific time point.

Methodology:

  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft model using a human cancer cell line in immunodeficient mice).

  • Formulation Preparation: As described in the pharmacokinetics study, use fluorescently labeled or radiolabeled nanoparticles.

  • Administration: Administer a single IV injection of the nanoparticle formulation.

  • Tissue Harvesting: At a predetermined time point (e.g., 24h or 48h post-injection), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Quantification:

    • Fluorescence Imaging: Image the harvested organs and tumor using an in vivo imaging system (IVIS) to visualize the distribution of the fluorescently labeled nanoparticles. Following imaging, homogenize the tissues and measure the fluorescence intensity using a plate reader. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

    • Radiolabeling: Weigh the harvested tissues and measure the radioactivity using a gamma counter. Calculate the %ID/g for each tissue.

Mandatory Visualizations

To aid in the understanding of the experimental workflows and the underlying principles of nanoparticle delivery, the following diagrams are provided.

G cluster_formulation Formulation & Administration cluster_animal In Vivo Model cluster_analysis Data Acquisition & Analysis Formulation Nanoparticle Formulation (DSPE-PEG5k-Azide) Labeling Fluorescent or Radiolabeling Formulation->Labeling IV_Injection Intravenous Injection Labeling->IV_Injection Animal Tumor-Bearing Mouse Model IV_Injection->Animal Blood_Sampling Blood Sampling (Time Points) Animal->Blood_Sampling Tissue_Harvest Tissue & Tumor Harvesting Animal->Tissue_Harvest Quantification Fluorescence/Radioactivity Quantification Blood_Sampling->Quantification Tissue_Harvest->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis BD_Analysis Biodistribution Analysis (%ID/g) Quantification->BD_Analysis

Caption: Workflow for in vivo validation of nanoparticle formulations.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment NP DSPE-PEG5k-Azide Nanoparticle Opsonization Opsonization (Reduced) NP->Opsonization 'Stealth' Effect Extravasation Extravasation (EPR Effect) NP->Extravasation Targeting Active Targeting (Click Chemistry) NP->Targeting Azide-Alkyne Reaction RES RES Clearance (Liver, Spleen) Opsonization->RES Tumor_Cell Tumor Cell Extravasation->Tumor_Cell Internalization Cellular Internalization Tumor_Cell->Internalization Targeting->Tumor_Cell

Caption: In vivo fate and targeting mechanism of DSPE-PEG5k-azide nanoparticles.

References

Verifying Success: A Comparative Guide to Confirming Click Chemistry with DSPE-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry for liposomal surface modification, robust and reliable confirmation of successful conjugation is paramount. This guide provides an objective comparison of common analytical techniques to validate the reaction between DSPE-PEG5-azide and its alkyne- or strained cyclooctyne-containing binding partners. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy for your research needs.

The covalent functionalization of liposomes using this compound via click chemistry is a widely adopted strategy for targeted drug delivery, diagnostics, and various biomedical applications. The azide group serves as a versatile chemical handle for the attachment of targeting ligands, imaging agents, or other functional molecules through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide explores the primary methods for confirming the successful outcome of these conjugation reactions, offering a comparative analysis of their strengths and limitations.

Comparison of Confirmation Techniques

The choice of confirmation technique depends on several factors, including the nature of the conjugated molecule, the required level of quantification, and the available instrumentation. The following table summarizes the key characteristics of the most common analytical methods.

Technique Principle Information Provided Advantages Limitations Typical Throughput
Fluorescence Microscopy Visualization of fluorescently tagged molecules.Qualitative confirmation of conjugation and localization on the liposome surface.High sensitivity, provides spatial information.Indirect method, requires a fluorescent tag, not inherently quantitative.Low to medium
Flow Cytometry Measures fluorescence intensity of individual liposomes.Quantitative assessment of the percentage of labeled liposomes and relative conjugation efficiency.High-throughput, statistically robust data on a large population of liposomes.Requires a fluorescent tag, may not be suitable for very small liposomes without specialized equipment.High
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their physicochemical properties.Quantitative determination of conjugation efficiency by measuring the decrease in starting materials and the appearance of the product.Highly quantitative, can separate conjugated from unconjugated species.Can be complex to develop a suitable method, may require specialized detectors like ELSD for lipids.Medium
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Unambiguous confirmation of the covalent bond formation by identifying the mass of the conjugated product.High specificity and sensitivity, provides direct evidence of conjugation.Can be destructive, may require sample purification, instrumentation can be expensive.Low to medium
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by chemical bonds.Can detect changes in vibrational frequencies upon triazole ring formation, indicating successful click reaction.Non-destructive, can be used for bulk sample analysis.Lower sensitivity compared to other methods, spectral changes can be subtle and difficult to interpret in complex mixtures.High

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for confirming successful click chemistry on liposomes and the logical relationship between different confirmation strategies.

G Experimental Workflow for Liposome Conjugation and Confirmation cluster_0 Liposome Preparation and Click Reaction cluster_1 Confirmation of Conjugation Liposome Formulation\n(with this compound) Liposome Formulation (with this compound) Click Chemistry Reaction\n(with alkyne-modified molecule) Click Chemistry Reaction (with alkyne-modified molecule) Liposome Formulation\n(with this compound)->Click Chemistry Reaction\n(with alkyne-modified molecule) Purification\n(e.g., dialysis, SEC) Purification (e.g., dialysis, SEC) Click Chemistry Reaction\n(with alkyne-modified molecule)->Purification\n(e.g., dialysis, SEC) Characterization Characterization Purification\n(e.g., dialysis, SEC)->Characterization Fluorescence Microscopy Fluorescence Microscopy Characterization->Fluorescence Microscopy Flow Cytometry Flow Cytometry Characterization->Flow Cytometry HPLC HPLC Characterization->HPLC Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Characterization->FTIR Spectroscopy

A general workflow for liposome conjugation and subsequent confirmation.

G Logical Flow for Selecting a Confirmation Method node_q node_q Start Start Is the conjugated molecule fluorescent? Is the conjugated molecule fluorescent? Start->Is the conjugated molecule fluorescent? Qualitative confirmation needed? Qualitative confirmation needed? Is the conjugated molecule fluorescent?->Qualitative confirmation needed? Yes Is a fluorescent tag acceptable? Is a fluorescent tag acceptable? Is the conjugated molecule fluorescent?->Is a fluorescent tag acceptable? No Fluorescence Microscopy Fluorescence Microscopy Qualitative confirmation needed?->Fluorescence Microscopy Yes Quantitative analysis needed? Quantitative analysis needed? Qualitative confirmation needed?->Quantitative analysis needed? No HPLC or Mass Spec HPLC or Mass Spec Is a fluorescent tag acceptable?->HPLC or Mass Spec No Add fluorescent tag Add fluorescent tag Is a fluorescent tag acceptable?->Add fluorescent tag Yes Add fluorescent tag->Qualitative confirmation needed? Quantitative analysis needed?->HPLC or Mass Spec No Flow Cytometry Flow Cytometry Quantitative analysis needed?->Flow Cytometry Yes

A decision tree to guide the selection of an appropriate confirmation method.

Detailed Experimental Protocols

Fluorescence Microscopy for Qualitative Confirmation

This protocol is suitable for confirming the presence of a fluorescently labeled molecule on the surface of liposomes.

Materials:

  • Liposome suspension containing this compound.

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • In a microcentrifuge tube, combine the liposome suspension (e.g., 1 mg/mL total lipid) with the alkyne-functionalized fluorescent dye (2-5 molar excess relative to this compound).

  • Prepare a fresh solution of sodium ascorbate (100 mM in water).

  • Prepare a stock solution of CuSO₄ (20 mM in water) and THPTA (100 mM in water).

  • To the liposome and dye mixture, add the THPTA solution to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.2 mM.

  • Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Remove unreacted dye by dialysis against PBS or using size exclusion chromatography (SEC).

  • Mount a small aliquot of the purified liposome suspension on a microscope slide with a coverslip.

  • Image the liposomes using a fluorescence microscope. Successful conjugation will be indicated by fluorescently labeled liposomes.

Flow Cytometry for Quantitative Analysis

This protocol allows for the quantification of the percentage of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled liposomes (from the protocol above).

  • Unlabeled liposomes (as a negative control).

  • PBS, pH 7.4.

  • Flow cytometer.

Protocol:

  • Dilute the fluorescently labeled and unlabeled liposome suspensions in PBS to an appropriate concentration for flow cytometry analysis (typically 10⁵-10⁶ particles/mL).

  • Set up the flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.

  • Run the unlabeled liposome sample to establish the background fluorescence and set the gate for the liposome population based on forward and side scatter.

  • Run the fluorescently labeled liposome sample and acquire data for a sufficient number of events (e.g., 10,000-50,000).

  • Analyze the data to determine the percentage of fluorescently positive liposomes compared to the negative control.

HPLC for Conjugation Efficiency

This protocol is used to quantify the amount of conjugated product and remaining starting materials.

Materials:

  • Liposome reaction mixture.

  • HPLC system with a suitable detector (e.g., UV-Vis for chromophoric molecules, Evaporative Light Scattering Detector (ELSD) for lipids).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid).

Protocol:

  • Develop an HPLC method that can separate the starting this compound, the alkyne-modified molecule, and the conjugated product. This may require method development to optimize the mobile phase gradient and column selection.

  • Inject a sample of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours) into the HPLC system.

  • Monitor the chromatogram for the decrease in the peak areas of the starting materials and the increase in the peak area of the product.

  • Calculate the conjugation efficiency by comparing the peak area of the product to the initial peak area of the limiting reactant.

Mass Spectrometry for Unambiguous Confirmation

This protocol provides definitive evidence of covalent bond formation.

Materials:

  • Purified conjugated liposomes.

  • Mass spectrometer (e.g., MALDI-TOF, ESI-MS).

  • Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS).

Protocol:

  • Prepare the purified liposome sample for mass spectrometry analysis. This may involve disruption of the liposomes with a suitable solvent to release the lipid components.

  • For MALDI-TOF, co-crystallize the sample with a suitable matrix on the target plate.

  • For ESI-MS, infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum and look for the peak corresponding to the theoretical mass of the DSPE-PEG5-conjugate. The presence of this peak confirms the successful click reaction.

Alternative Bioconjugation Strategies

While click chemistry is a powerful tool, other bioconjugation methods can also be employed for liposome surface modification. A brief comparison is provided below.

Method Reactive Groups Advantages Disadvantages
Maleimide-Thiol Chemistry Maleimide and Thiol (-SH)High specificity, rapid reaction at neutral pH.Maleimide can be unstable at high pH, potential for disulfide bond formation as a side reaction.
NHS-Ester Amination N-hydroxysuccinimide (NHS) ester and Primary Amine (-NH₂)Well-established chemistry, commercially available reagents.NHS esters are susceptible to hydrolysis, reaction is pH-dependent.
Hydrazone/Oxime Ligation Hydrazide and Aldehyde/KetoneBioorthogonal, reversible under acidic conditions.Slower reaction kinetics compared to click chemistry.

The selection of the most suitable confirmation method and bioconjugation strategy will ultimately depend on the specific goals of the research, the properties of the molecules involved, and the available resources. By carefully considering the information presented in this guide, researchers can confidently and efficiently validate their liposome functionalization experiments.

Safety Operating Guide

Proper Disposal of DSPE-PEG5-azide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of DSPE-PEG5-azide

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, a heterobifunctional PEG linker commonly used in bioconjugation, drug delivery, and nanotechnology.[1][2][3] The presence of the azide functional group necessitates specific handling and disposal considerations to mitigate potential hazards.[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE Specification
Gloves Nitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Use only in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste, including unused product, contaminated consumables, and empty containers.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all contaminated solid waste, including unused this compound powder, contaminated pipette tips, weigh boats, and gloves, into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., dichloromethane, as it is a known solvent for this compound).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as directed by your EHS department.

2. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

3. Storage of Hazardous Waste:

  • Store the hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from sources of ignition, heat, and incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal vendor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused Product Unused Product Solid Waste Container Solid Waste Container Unused Product->Solid Waste Container Contaminated Consumables Contaminated Consumables Contaminated Consumables->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Label Waste Label Waste Solid Waste Container->Label Waste Liquid Waste Container->Label Waste Store in Satellite Area Store in Satellite Area Label Waste->Store in Satellite Area EHS Pickup EHS Pickup Store in Satellite Area->EHS Pickup

Caption: Workflow for this compound Waste Disposal.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

Scenario Action
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Spill Evacuate the area. Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a sealed container for disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling DSPE-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling DSPE-PEG5-azide. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure and ensure safety. The required PPE is detailed below and should be worn at all times in the laboratory when this compound is in use.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust provide full splash and impact protection, conforming to the face to prevent any liquid or vapor entry.[1]
Face ShieldRecommended in addition to safety goggles, especially when there is a higher risk of splashes or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile gloves are preferred for their chemical resistance.[2] Consider double-gloving for added protection, particularly during procedures with a higher risk of contamination.[3]
Body Protection Laboratory CoatA non-flammable, non-porous lab coat is essential to protect against spills and contamination of personal clothing.
General Attire Full-Length Pants and Closed-Toe ShoesThis is a minimum requirement for laboratory work to protect the skin on the lower body and feet from potential spills and physical hazards.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate the inherent risks associated with its azide functional group. The following workflow outlines the key steps from receiving the compound to its experimental use.

cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_use Experimental Use A Receive Package B Inspect for Damage A->B Visually Inspect C Store at -20°C Away from Light and Moisture B->C If Intact D Work in a Fume Hood C->D Transport to Hood E Use Non-Metal Spatula D->E Ensure Ventilation F Dissolve in Appropriate Solvent (Avoid Halogenated Solvents) E->F Prevent Metal Azide Formation G Conduct Reaction (e.g., Click Chemistry) F->G Proceed with Experiment H Avoid Contact with Acids and Heavy Metals G->H Maintain Safe Conditions cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Segregate Azide Waste B Use a Dedicated, Labeled Waste Container A->B Prevent Mixing C Store Away from Incompatible Wastes (e.g., Acidic Waste) B->C Safe Temporary Storage D Arrange for Professional Hazardous Waste Disposal C->D Follow Institutional Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.